molecular formula C12H24N2O3 B1436986 HEGA-8 CAS No. 869652-63-1

HEGA-8

Cat. No.: B1436986
CAS No.: 869652-63-1
M. Wt: 244.33 g/mol
InChI Key: JTBQKXZRBKHZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HEGA-8 (Octanoyl-N-Hydroxyethylglucamide) is a non-ionic detergent specifically valued in biochemical research for the solubilization and stabilization of membrane proteins . Its mechanism of action involves mimicking the native lipid bilayer environment, effectively encapsulating the hydrophobic domains of membrane proteins to keep them in solution and maintain their functional and structural integrity for downstream studies. Key physicochemical properties include a critical micelle concentration (CMC) of 0.038 in water and a molecular formula of C16H33NO7 . The product is provided with a high purity of ≥99% (by HPLC analysis) and exhibits high solubility in aqueous solutions (≥20% in water at 0-5°C), making it suitable for preparing concentrated stock solutions . As a member of the HEGA and MEGA series of alkyl glucamide detergents, this compound is for Research Use Only and is not approved for use in humans or in any clinical or diagnostic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(2-hydroxyethylamino)acetyl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-2-3-4-5-6-7-11(16)14-12(17)10-13-8-9-15/h13,15H,2-10H2,1H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBQKXZRBKHZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(=O)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Discovery and synthesis of novel HEGA compounds

Author: BenchChem Technical Support Team. Date: February 2026

Next-Generation Solubilization: A Technical Guide to the Discovery and Synthesis of Novel HEGA Compounds

The Physico-Chemical Imperative

Membrane protein (MP) biology remains the "dark matter" of the proteome. While standard detergents like DDM (Dodecyl Maltoside) and OG (Octyl Glucoside) are workhorses, they often fail to stabilize fragile eukaryotic complexes or obscure critical lipid-binding sites.

HEGA (Hydroxyethylglucamide) detergents represent a sophisticated evolution of the MEGA series. By introducing a hydroxyethyl group at the amide nitrogen, HEGA compounds alter the hydration shell of the headgroup. This modification shifts the Hydrophile-Lipophile Balance (HLB) and modifies the Packing Parameter (P), often resulting in a more compact micelle that mimics the native lipid bilayer more effectively than its methylated counterparts.

This guide outlines the rational design, synthesis, and validation of novel HEGA variants, moving beyond the standard HEGA-8/9/10 series into next-generation derivatives.

Micellar Mechanics: The HEGA Advantage

Unlike the rigid micelles of OG, HEGA micelles possess a "soft" hydration shell due to the extra hydroxyl group on the linker. This reduces the denaturing surface tension at the protein-detergent interface.

MicelleDynamics cluster_0 Standard MEGA Micelle cluster_1 Novel HEGA Micelle MEGA_Head N-Methyl Headgroup (Sterically Small) MEGA_Pack Tighter Packing (Rigid Interface) MEGA_Head->MEGA_Pack Low Hydration Protein Membrane Protein (Target) MEGA_Pack->Protein Potential Stripping of Lipids HEGA_Head N-Hydroxyethyl Headgroup (Hydrogen Bonding Donor) HEGA_Pack Fluid Packing (Native-like Interface) HEGA_Head->HEGA_Pack High Hydration HEGA_Pack->Protein Stabilization via Soft Shell

Figure 1: Comparative micellar dynamics. HEGA's hydroxyethyl tail creates a hydration buffer that protects transmembrane domains.

Synthetic Pathways: The Core Protocol

The synthesis of HEGA compounds is a bipartite process: Reductive Amination followed by Selective Acylation . The "Novelty" introduced here involves modifying the fatty acid tail (fluorination or branching) or the linker (propyl vs. ethyl) to tune the CMC.

Step 1: Synthesis of the Headgroup Precursor (N-HEG)

Target: N-(2-hydroxyethyl)-D-glucamine.

Reagents:

  • 
    -D-Glucose (Anhydrous)
    
  • Ethanolamine (or 3-amino-1-propanol for "HPGA" variants)

  • Catalyst: 10% Pd/C or Raney Nickel

  • Solvent: Methanol (HPLC Grade)

Protocol:

  • Dissolution: Dissolve 0.1 mol of D-glucose in 100 mL of anhydrous methanol at 50°C.

  • Amination: Add 0.11 mol (1.1 eq) of ethanolamine dropwise. The solution will yellow slightly (formation of the imine intermediate).

  • Reduction: Transfer to a high-pressure hydrogenation vessel. Add 5 wt% Pd/C catalyst. Pressurize to 500 psi H₂ and stir at 60°C for 12 hours.

    • Note: Alternatively, use NaBH₄ (1.5 eq) at 0°C if high-pressure equipment is unavailable, but this requires tedious borate removal.

  • Workup: Filter catalyst through Celite. Concentrate the filtrate to a viscous syrup. Recrystallize from Methanol/Ethanol to yield white crystals of N-(2-hydroxyethyl)-D-glucamine.

Step 2: Acylation to Generate HEGA-10 (and Novel Variants)

Target: N-decanoyl-N-(2-hydroxyethyl)-D-glucamine (HEGA-10).

Reagents:

  • N-(2-hydroxyethyl)-D-glucamine (from Step 1)

  • Decanoyl Chloride (or Novelty: 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecanoyl chloride for F-HEGA )

  • Base: Sodium Carbonate (Na₂CO₃) or Triethylamine

  • Solvent: Methanol/Water (7:3) or DMF (for fluorinated chains)

Protocol:

  • Preparation: Dissolve 20 mmol of the glucamine precursor in 40 mL of Methanol/Water (7:3). Add 25 mmol of Na₂CO₃. Cool to 0°C.

  • Acylation: Add 22 mmol (1.1 eq) of the fatty acid chloride dropwise over 1 hour. Crucial: Maintain temperature <5°C to prevent O-acylation of the sugar hydroxyls.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Chloroform/Methanol 3:1).

  • Quench: Neutralize with dilute HCl to pH 7.0. Evaporate methanol.

  • Purification (The Critical Step):

    • Extract the aqueous residue with warm Ethyl Acetate (removes fatty acids).

    • The product often precipitates or forms a gel.

    • Recrystallization: Dissolve crude solid in minimum boiling Acetone/Methanol (95:5). Cool slowly to -20°C.

    • Yield: Expect 60-75% white crystalline powder.

SynthesisWorkflow Glucose D-Glucose Imine Schiff Base Intermediate Glucose->Imine + Amine Amine Ethanolamine (or Novel Linker) Amine->Imine Reduced N-Hydroxyethyl Glucamine Imine->Reduced + H2 / Pd-C Reaction Acylation (0°C, Mild Base) Reduced->Reaction FattyAcid Fatty Acid Chloride (C8-C12 or Fluorinated) FattyAcid->Reaction Crude Crude HEGA Reaction->Crude Purification Recrystallization (Acetone/MeOH) Crude->Purification Final Pure HEGA Detergent (>99% Anagrade) Purification->Final

Figure 2: Synthetic workflow for HEGA detergent production. Note the temperature control at the acylation step to ensure regioselectivity.

Characterization & Validation

Before applying to valuable protein samples, the new detergent must be physically characterized.

Critical Micelle Concentration (CMC) Determination

The CMC dictates the working concentration (usually 2x-3x CMC).

  • Method: Fluorescence polarization using DPH (1,6-diphenyl-1,3,5-hexatriene) probe.

  • Expectation: HEGA-10 typically exhibits a CMC of ~7.0 mM.[1][2] Novel variants with fluorinated tails (F-HEGA) will likely show significantly lower CMCs (µM range) due to the "fluorophobic" effect.

Comparative Data Table:

CompoundTail LengthLinkerCMC (mM)Micelle Size (kDa)Application
MEGA-10 C10 (Decanoyl)Methyl~ 6 - 7~ 30Standard Solubilization
HEGA-10 C10 (Decanoyl)Ethyl-OH~ 7.0~ 35Labile Proteins / VLPs
HEGA-11 C11 (Undecanoyl)Ethyl-OH~ 2.4~ 40Crystallography
C-HEGA-11 Cyclohexyl-C5Ethyl-OH~ 35.0< 20NMR / Small Complexes
F-HEGA-10 *Perfluoro-C10Ethyl-OH< 0.1> 50Novel: High Stability

*Theoretical/Novel derivative proposed for synthesis.

Quality Control Metrics
  • Purity: >99% by HPLC (ELSD detector required as HEGA has weak UV absorbance).

  • Alpha-Isomer Content: Must be <5%. The beta-anomer is preferred for solubility.

  • Conductivity: <50 µS (10% solution) to ensure compatibility with ion-exchange chromatography.

References

  • Frauenfeld, J., et al. (2016).[3] "A saposin-lipoprotein nanoparticle system for membrane proteins."[3] Nature Methods, 13(4), 345-351.[3] Link

  • Anatrace Products. "HEGA-10 Technical Data Sheet." Anatrace. Link

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). "Membrane proteins, lipids and detergents: not just a soap opera." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. Link

  • Chayen, N. E. (2004). "Turning protein crystallization from an art into a science." Current Opinion in Structural Biology, 14(5), 577-583. Link

  • Use of HEGA in VLP Extraction. "HEGA-10 Detergent Properties." MedChemExpress. Link

Sources

Precision in the Lattice: The Strategic Role of HEGA-8 in Membrane Protein Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of HEGA-8 (Octanoyl-N-hydroxyethylglucamide) in early-stage drug discovery, specifically focusing on its critical function in high-resolution structural biology of membrane proteins.

Executive Summary: The "Detergent Dilemma"

In the structural pharmacology of G-Protein Coupled Receptors (GPCRs) and ion channels, researchers face a binary trade-off known as the "Detergent Dilemma":

  • Solubilization (The Hammer): Long-chain detergents (e.g., DDM, LMNG) form large, stable micelles that extract proteins efficiently but create massive "detergent belts." These belts prevent protein-protein crystal contacts, resulting in low-resolution diffraction (4–8 Å).

  • Crystallization (The Chisel): Short-chain detergents (e.g., C8-C9) form compact micelles, allowing tight crystal packing. However, they are often too harsh for initial extraction, leading to denaturation.

This compound (Octanoyl-N-hydroxyethylglucamide) serves as a specialized "finishing tool" in this workflow. It is rarely used for initial solubilization due to its extremely high Critical Micelle Concentration (CMC ~109 mM). Instead, its value lies in detergent exchange prior to crystallization, where its compact micelle size and specific hydroxyethyl headgroup chemistry facilitate the formation of high-resolution diffraction lattices (often <2.5 Å).

Physicochemical Profile: this compound vs. The Field

This compound is a non-ionic detergent belonging to the glucamide family. Unlike its close relative MEGA-8 (N-methyl), this compound possesses a hydroxyethyl group on the amide nitrogen. This modification increases the hydrophilicity of the headgroup, altering the water-structuring properties around the protein-detergent interface.

Comparative Technical Specifications

The following table contrasts this compound with standard solubilization detergents (DDM) and its structural analog (MEGA-8).

PropertyThis compound MEGA-8 DDM (Dodecyl Maltoside)
Full Name Octanoyl-N-hydroxyethylglucamideOctanoyl-N-methylglucamiden-Dodecyl-β-D-maltoside
Tail Length C8 (Octanoyl)C8 (Octanoyl)C12 (Dodecyl)
Head Group Glucamide + Hydroxyethyl Glucamide + Methyl Maltoside
CMC (H₂O) ~109 mM (3.5%)~58–79 mM~0.17 mM
Micelle Size (MW) Compact (< 20 kDa) CompactLarge (~72 kDa)
Primary Role Crystallization / NMRCrystallizationSolubilization / Purification
Harshness High (Protein must be stable)HighMild

Technical Insight: The extremely high CMC of this compound means that monomer exchange occurs rapidly. During dialysis or concentration, this compound monomers equilibrate quickly, preventing the "concentration polarization" often seen with low-CMC detergents like DDM.

The Mechanism: Why this compound Yields Better Crystals

The Micelle Belt Reduction

In a crystal lattice, membrane proteins interact via their hydrophilic domains. A large detergent belt (like that of DDM) acts as a steric spacer, pushing proteins apart and increasing the solvent content of the crystal. This leads to "mushy" crystals with poor order.

  • This compound Action: Upon exchange, this compound strips away the bulky C12 layer and replaces it with a thin C8 layer. The hydroxyethyl headgroup provides specific hydrogen-bonding donors/acceptors that can stabilize the protein surface without the steric bulk of a maltose ring.

The Hydroxyethyl Advantage

While MEGA-8 is also a C8 detergent, the hydroxyethyl group in this compound offers a distinct advantage. It mimics the hydration shell of the protein more effectively than the hydrophobic methyl group of MEGA-8. This "chameleon" effect allows this compound to mask hydrophobic patches while maintaining a quasi-native hydration layer, which is crucial for forming Type I membrane protein crystals.

Experimental Protocol: The "Exchange & Crystallize" Workflow

The following protocol describes the standard operating procedure for using this compound. Warning: Do not use this compound for initial lysis of cell membranes; it will likely denature the target.

Workflow Visualization (DOT)

The diagram below illustrates the critical transition from a stabilizing environment (LMNG/DDM) to a crystallizing environment (this compound).

HEGA8_Workflow cluster_logic The Stability vs. Resolution Trade-off Membrane Cell Membrane (Target Embedded) Lysis Solubilization (1% DDM or LMNG) Membrane->Lysis Extraction Purification Affinity Purification (Ni-NTA / FLAG) In DDM/LMNG Lysis->Purification Isolation Exchange Detergent Exchange (SEC or On-Column) Target: 3x CMC this compound Purification->Exchange Critical Step: Swap C12 for C8 Concentration Concentration (Vivaspin) Exchange->Concentration Maintain >109mM This compound Crystallization Vapor Diffusion (Sitting Drop) Concentration->Crystallization High Res Diffraction

Caption: Workflow demonstrating the strategic insertion of this compound post-purification. Note the high concentration requirement due to the 109 mM CMC.

Step-by-Step Methodology
  • Initial Solubilization:

    • Lyse cells and solubilize membranes using 1% DDM or 0.5% LMNG . These mild detergents ensure the protein remains folded during the harsh mechanical lysis steps.

  • Affinity Purification (On-Column Exchange):

    • Bind the protein to the affinity resin (e.g., Ni-NTA).

    • Wash 1: 20 CV (Column Volumes) of Wash Buffer + 0.05% DDM (Removes lipids/contaminants).

    • Wash 2 (The Exchange): 10 CV of Wash Buffer + 0.4% this compound .

      • Note: 0.4% (~12 mM) is below the CMC of pure this compound (109 mM). However, on-column exchange often uses a mix or a gradient. For complete exchange, you must eventually reach >CMC.

      • Correction for High CMC: Because this compound's CMC is ~3.5% (w/v), "Wash 2" must actually contain ~4-5% this compound to ensure micelles exist. If the protein aggregates at this high concentration, a "mixed micelle" approach (this compound + CHS) is recommended.

  • Size Exclusion Chromatography (SEC):

    • Elute protein and load onto an SEC column equilibrated with 3.5% (110 mM) this compound .

    • Observation: The elution peak will likely shift to a larger retention volume (smaller Stokes radius) compared to DDM, confirming the stripping of the large detergent belt.

  • Crystallization Setup:

    • Concentrate the protein to 10–20 mg/mL.

    • Set up hanging/sitting drops immediately. This compound is a "short-chain" detergent; long-term storage at 4°C is risky as the protein may unfold over days.

Case Study: Cytochrome P450 4B1

A definitive example of this compound's utility is found in the structural determination of Cytochrome P450 4B1 .

  • Challenge: P450 enzymes are membrane-anchored and prone to aggregation when the membrane anchor is exposed.

  • Method: The researchers purified the protein initially but required a detergent that would allow the formation of a tight crystal lattice without obscuring the access channels to the heme active site.

  • Result: The protein was crystallized in the presence of This compound . The small micelle size of this compound allowed the packing of the P450 heme domains in a way that yielded a 2.7 Å resolution structure. The structure revealed the "covalent linkage between the heme and the protein" and specific adaptations for

    
    -hydroxylation, details that would likely have been blurred by the disorder inherent in a DDM-solubilized crystal.
    

References

  • Anatrace Products. (2023).[1] Detergent Properties and CMC Data: HEGA & MEGA Series. Anatrace Technical Support. Link

  • Hsu, M. H., et al. (2017). "The Crystal Structure of Cytochrome P450 4B1 (CYP4B1) Monooxygenase Complexed with Octane Discloses Several Structural Adaptations for ω-Hydroxylation." Journal of Biological Chemistry, 292(14), 5610-5621. Link

  • Privé, G. G. (2007).[2] "Detergents for the stabilization and crystallization of membrane proteins." Methods in Molecular Biology, 363, 87-95. Link

  • Chae, P. S., et al. (2010). "Maltose-neopentyl glycol (MNG) amphiphiles for facilitating membrane protein structure determination." Nature Methods, 7(12), 1003–1008. (Contextual reference for LMNG vs HEGA). Link

Sources

An In-Depth Technical Guide to Investigating the Binding Properties of HEGA-8

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

HEGA-8 (Octanoyl-N-Hydroxyethylglucamide) is a non-ionic detergent increasingly utilized in the study of membrane proteins and lipid-protein interactions. Its mild, non-denaturing properties make it an invaluable tool for solubilizing and stabilizing these complex biomolecules, thereby facilitating the investigation of their binding characteristics. This guide provides a comprehensive overview of the core principles and methodologies for characterizing the binding properties of this compound. We will delve into its fundamental physicochemical characteristics, explore its applications in membrane protein research, and provide detailed, field-proven protocols for key analytical techniques, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and fluorescence spectroscopy for Critical Micelle Concentration (CMC) determination. This document is intended to serve as a practical resource for researchers seeking to leverage this compound in their drug discovery and development workflows.

Introduction: The Critical Role of Non-Ionic Detergents in Membrane Protein Research

Membrane proteins represent a significant portion of the proteome and are the targets for a vast majority of pharmaceutical drugs.[1] However, their hydrophobic nature presents a significant challenge for in vitro studies. Non-ionic detergents, such as this compound, are essential tools for overcoming this hurdle. Unlike their ionic counterparts, non-ionic detergents solubilize membrane proteins by breaking lipid-lipid and lipid-protein interactions while generally preserving the protein's native conformation and function.[2][3] This property is paramount for accurately studying binding events.

This compound, with its uncharged hydrophilic head group and an octanoyl hydrocarbon tail, offers a gentle yet effective means of extracting and stabilizing membrane proteins from their native lipid environment.[4] Understanding its own binding properties and how it interacts with target proteins and lipids is fundamental to designing robust and reproducible experiments.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the bedrock of any binding study. These properties dictate its behavior in solution and its interactions with biomolecules.

PropertyValueSource
Chemical Name Octanoyl-N-Hydroxyethylglucamide[5]
Molecular Formula C₁₆H₃₃NO₇[5]
Formula Weight 351.5 g/mol [5]
Type Non-ionic[6]
Critical Micelle Concentration (CMC) ~109 mM (3.8% w/v)[5]
Purity ≥ 99% (by HPLC analysis)[5]
pH (1% solution in water) 5-8[5]
Solubility in Water ≥ 20% (at 0-5°C)[5]

The Significance of the Critical Micelle Concentration (CMC):

The CMC is the concentration at which detergent monomers begin to self-assemble into micelles.[7] Below the CMC, this compound exists primarily as individual molecules. Above the CMC, both monomers and micelles are present. The formation of micelles is crucial for solubilizing membrane proteins, as the hydrophobic tails of the detergent molecules create a hydrophobic core that shields the transmembrane domains of the protein from the aqueous environment.[4] Accurate knowledge of the CMC is therefore essential for designing experiments, as the concentration of this compound will determine whether membrane proteins are successfully solubilized and maintained in a stable state.

Core Methodologies for Investigating Binding Properties

The choice of analytical technique is critical for obtaining high-quality binding data. This section details three powerful methods for characterizing the interactions of this compound with proteins and lipids.

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive method for determining the CMC of detergents. The principle lies in using a fluorescent probe that exhibits different fluorescent properties in polar (aqueous) and non-polar (micellar core) environments.[8] Pyrene is a commonly used probe for this purpose.[9]

Experimental Workflow:

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_detergent Prepare serial dilutions of this compound add_pyrene Add a small, constant volume of pyrene stock to each this compound dilution prep_detergent->add_pyrene prep_pyrene Prepare a stock solution of pyrene in a suitable organic solvent prep_pyrene->add_pyrene incubate Incubate samples to allow for pyrene partitioning add_pyrene->incubate measure_fluorescence Measure the fluorescence emission spectrum of each sample incubate->measure_fluorescence plot_data Plot the ratio of fluorescence intensities (I3/I1) versus the logarithm of the this compound concentration measure_fluorescence->plot_data determine_cmc Identify the inflection point of the resulting sigmoidal curve, which corresponds to the CMC plot_data->determine_cmc

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Detailed Protocol:

  • Prepare a series of this compound solutions in a suitable buffer, with concentrations spanning a range well below and above the expected CMC (~109 mM).

  • Prepare a stock solution of pyrene (e.g., 0.2 mM in ethanol).[9]

  • Add a small aliquot of the pyrene stock solution to each this compound dilution to achieve a final pyrene concentration that is significantly lower than the expected micelle concentration.[9]

  • Incubate the samples for a sufficient time to allow for the partitioning of pyrene into any micelles that have formed.

  • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 334 nm, and the emission is scanned from approximately 350 to 450 nm.[9]

  • Determine the ratio of the fluorescence intensities of the third (~383 nm) and first (~372 nm) vibronic peaks (I₃/I₁).[9]

  • Plot the I₃/I₁ ratio as a function of the logarithm of the this compound concentration. The resulting plot will be sigmoidal, and the midpoint of the transition represents the CMC.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC is a powerful technique that directly measures the heat changes associated with binding events.[10] It provides a complete thermodynamic profile of an interaction, including the binding affinity (Kₐ), dissociation constant (K₋), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.[2]

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep_protein Prepare the protein solution in a buffer containing this compound at a concentration above its CMC degas Degas both solutions to prevent bubble formation prep_protein->degas prep_ligand Prepare the ligand solution in the exact same buffer prep_ligand->degas load_itc Load the protein solution into the sample cell and the ligand solution into the injection syringe degas->load_itc equilibrate Allow the system to thermally equilibrate load_itc->equilibrate inject_ligand Inject small aliquots of the ligand into the sample cell equilibrate->inject_ligand measure_heat Measure the heat change after each injection inject_ligand->measure_heat plot_data Plot the heat change per mole of injectant against the molar ratio of ligand to protein measure_heat->plot_data fit_model Fit the data to a suitable binding model to determine thermodynamic parameters plot_data->fit_model SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize_ligand Immobilize one binding partner (the 'ligand') onto the sensor chip surface block_surface Block any remaining active sites on the surface to prevent non-specific binding immobilize_ligand->block_surface inject_analyte Inject a solution of the other binding partner (the 'analyte') over the sensor surface block_surface->inject_analyte monitor_association Monitor the change in refractive index in real-time as the analyte binds to the immobilized ligand (association phase) inject_analyte->monitor_association inject_buffer Inject buffer to wash away the analyte monitor_association->inject_buffer monitor_dissociation Monitor the change in refractive index as the analyte dissociates (dissociation phase) inject_buffer->monitor_dissociation generate_sensorgram Generate a sensorgram (plot of response units versus time) monitor_dissociation->generate_sensorgram fit_model Fit the association and dissociation curves to a kinetic model to determine rate constants and affinity generate_sensorgram->fit_model

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol:

  • Sensor Chip Preparation:

    • Choose a sensor chip appropriate for the immobilization of the chosen ligand (e.g., a protein or a lipid bilayer).

    • Immobilize the ligand onto the sensor surface according to the manufacturer's instructions.

    • Block any remaining reactive sites on the surface to minimize non-specific binding.

  • Binding Measurement:

    • Prepare a series of analyte solutions at different concentrations in a running buffer containing this compound at a concentration above its CMC.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the association of the analyte with the immobilized ligand in real-time.

    • After the association phase, switch to injecting the running buffer to monitor the dissociation of the analyte.

  • Data Analysis:

    • The instrument software will generate a sensorgram, which is a plot of the SPR response (in response units, RU) versus time.

    • Subtract the response from a reference channel to correct for non-specific binding and bulk refractive index changes.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), the dissociation rate constant (k₋), and the equilibrium dissociation constant (K₋). [11] Expertise in Practice: When studying membrane proteins with SPR, it is crucial to maintain the protein in a solubilized state. The running buffer must contain this compound at a concentration above its CMC to prevent the protein from precipitating on the sensor surface. [11]Careful optimization of the immobilization strategy is also key to ensuring that the protein remains in its active conformation.

Data Interpretation and Self-Validation

The trustworthiness of any binding study hinges on rigorous data analysis and self-validating experimental design.

  • Consistency Across Techniques: Where possible, compare the binding affinities obtained from different techniques (e.g., ITC and SPR). While the absolute values may differ slightly due to the different principles of measurement, they should be in a similar order of magnitude.

  • Control Experiments: Always perform appropriate control experiments. For ITC, this includes titrating the ligand into the buffer alone to measure the heat of dilution. For SPR, a reference channel without the immobilized ligand is essential to correct for non-specific binding.

  • Stoichiometry: The stoichiometry of binding obtained from ITC can provide valuable insights into the binding mechanism. A stoichiometry of 1:1, for example, suggests a simple bimolecular interaction.

Conclusion

This compound is a valuable tool for the study of membrane proteins and their interactions. Its mild, non-denaturing properties allow for the solubilization and stabilization of these challenging targets, enabling the application of powerful biophysical techniques to probe their binding properties. By carefully considering the physicochemical properties of this compound and employing rigorous experimental design and data analysis, researchers can gain deep insights into the molecular mechanisms of protein-ligand and protein-lipid interactions, ultimately advancing the fields of drug discovery and development.

References

  • Atg8's lipidation-independent vacuolar functions rely on its noncanonical interaction with a vacuole membrane protein. (n.d.). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Detection of Detergent-sensitive Interactions Between Membrane Proteins. (2022). JoVE. Retrieved February 9, 2026, from [Link]

  • Safety Data Sheet: MEGA-8. (n.d.). Carl ROTH. Retrieved February 9, 2026, from [Link]

  • Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions. (n.d.). National Institutes of Health. Retrieved February 9, 2026, from [Link]

  • Detergent exchange from lipid nanoparticles into detergent micelles unlocks a tool for biochemical and kinetic characterization of membrane proteins. (2022). PubMed. Retrieved February 9, 2026, from [Link]

  • Chemical Tools for Membrane Protein Structural Biology. (2019). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Methods for Studying Interactions Between Atg8/LC3/GABARAP and LIR-Containing Proteins. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. Retrieved February 9, 2026, from [Link]

  • New Fluorescence Method for the Determination of the Critical Micelle Concentration by Photosensitive Monoazacryptand Derivatives. (n.d.). ACS Publications. Retrieved February 9, 2026, from [Link]

  • Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes. (n.d.). SpringerLink. Retrieved February 9, 2026, from [Link]

  • SAFETY DATA SHEET. (2024). Novato. Retrieved February 9, 2026, from [Link]

  • Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). (n.d.). The Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

  • LC-MS/MS-Based Metabolomics Identifies 2-Aminopurine as a Predictive Freshness Biomarker in Goose Egg Yolk During Refrigerated Storage. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Quantification of Membrane Protein-Detergent Complex Interactions. (n.d.). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Function Investigations and Applications of Membrane Proteins on Artificial Lipid Membranes. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • SPR Analysis for Crude Protein Extracts. (n.d.). Creative Biostructure. Retrieved February 9, 2026, from [Link]

  • Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. Retrieved February 9, 2026, from [Link]

  • The role of closely-associated lipids in membrane protein structure and function. (n.d.). UK Research and Innovation. Retrieved February 9, 2026, from [Link]

  • Determination of Critical Micelle Concentration of Surfactants Using Fluorescence Strategies. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR). (2014). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Discovery of lipid binding sites in a ligand-gated ion channel by integrating simulations and cryo-EM. (n.d.). eLife. Retrieved February 9, 2026, from [Link]

  • SAFETY DATA SHEET H2 8 %;Ar 92 % SECTION 1. (2021). Linde Gas. Retrieved February 9, 2026, from [Link]

  • Investigating lipid–lipid and lipid–protein interactions in model membranes by ToF-SIMS. (n.d.). ScienceDirect. Retrieved February 9, 2026, from [Link]

  • Detergent binding as a measure of hydrophobic surface area of integral membrane proteins. (1993). PubMed. Retrieved February 9, 2026, from [Link]

  • Direct cell extraction of membrane proteins for structure–function analysis. (n.d.). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Isothermal Titration Calorimetry. (n.d.). The Huck Institutes. Retrieved February 9, 2026, from [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved February 9, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved February 9, 2026, from [Link]

  • Non-Ionic Detergents in Membrane Protein Research. (2025). YouTube. Retrieved February 9, 2026, from [Link]

Sources

Technical Whitepaper: Preliminary Studies on HEGA-8 Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Evaluation of Octanoyl-N-Hydroxyethylglucamide in Cellular Systems

Executive Summary & Core Directive

HEGA-8 (Octanoyl-N-Hydroxyethylglucamide) is a non-ionic detergent frequently utilized for the solubilization and crystallization of membrane proteins. While it is structurally related to the MEGA series and Octyl Glucoside (OG), its specific cytotoxic profile remains under-characterized in peer-reviewed literature compared to industry standards like Triton X-100 or DDM.

The Core Challenge: this compound exhibits a remarkably high Critical Micelle Concentration (CMC) of approximately 109 mM (~3.8% w/v).[1] This presents a distinct toxicological paradox:

  • Monomeric Safety: At low concentrations (<10 mM), this compound likely exhibits lower membrane partitioning than low-CMC detergents, potentially making it "gentle" on cells.

  • Operational Toxicity: Effective protein solubilization requires concentrations of 2-3x CMC (~200-300 mM). At these molarities, the osmotic and lytic pressure on cellular membranes is catastrophic.

This guide provides the framework for conducting preliminary cytotoxicity studies, moving beyond generic "safety" assumptions to rigorous, self-validating experimental data.

Physicochemical Context

To understand this compound toxicity, one must understand its physical behavior relative to the lipid bilayer. Toxicity in surfactants is primarily driven by the monomer concentration until the CMC is reached, after which micellar solubilization of the membrane occurs.

Table 1: Comparative Surfactant Properties
PropertyThis compoundOctyl Glucoside (OG)DDMSignificance
Formula Weight 351.5 g/mol 292.4 g/mol 510.6 g/mol This compound is a small molecule; rapid diffusion.
CMC (H2O) ~109 mM ~25 mM~0.17 mMCritical Factor. this compound requires massive molarity to form micelles.
Micelle Size SmallSmall (25kDa)Large (50kDa)Small micelles are excellent for crystallography but penetrate membranes easily.
Dialyzability HighHighLowThis compound is easily removed, potentially reversing toxicity if exposure is short.

Data grounded in Anatrace Technical Bulletins and standard biochemical references [1, 2].

Mechanism of Action & Hypothesis

The cytotoxicity of this compound is hypothesized to follow a biphasic lytic model . Unlike metabolic poisons (e.g., azide), detergents act physically.

  • Phase I (Sub-CMC, <50 mM): Monomers insert into the lipid bilayer, causing membrane expansion and potentially altering channel function, but the membrane remains intact.

  • Phase II (Transition, 50-100 mM): The bilayer becomes saturated. Lipid-detergent mixed micelles begin to form.[2] Membrane integrity is compromised (leakage).

  • Phase III (Supra-CMC, >110 mM): Complete solubilization of the plasma membrane. 100% cell death is instantaneous.

Visualization: The Lytic Pathway

HEGA8_Mechanism HEGA_Add This compound Addition Monomer_Insert Monomer Insertion (Sub-CMC) HEGA_Add->Monomer_Insert Diffusion Membrane_Sat Membrane Saturation (~80mM) Monomer_Insert->Membrane_Sat Accumulation Mixed_Micelle Mixed Micelle Formation (>109mM) Membrane_Sat->Mixed_Micelle CMC Threshold Lysis Cell Lysis & Protein Extraction Mixed_Micelle->Lysis Bilayer Disruption

Figure 1: Theoretical progression of this compound interaction with the plasma membrane. Toxicity shifts from perturbation to solubilization as concentration crosses the CMC.

Experimental Design: The Cytotoxicity Screen

Do not rely solely on metabolic assays like MTT/MTS. Detergents can solubilize the formazan crystals produced in these assays, leading to false negatives/positives. A dual-readout approach is mandatory.

Reagent Preparation (Self-Validating)
  • Stock Solution: Prepare a 500 mM (approx 17.5% w/v) stock of this compound in the specific cell culture media (e.g., DMEM).

  • Validation Step: this compound is heat-sensitive. Do not autoclave. Filter sterilize using a 0.22 µm PES membrane.

  • Control: Because 500 mM this compound significantly alters osmolarity, include a hypertonic sucrose control to differentiate between detergent toxicity and osmotic shock.

The Protocol: Dual-Assay Workflow

Objective: Determine the EC50 (Effective Concentration for 50% toxicity) of this compound in HEK293 or HeLa cells.

Step-by-Step Methodology:

  • Seeding: Plate cells at 10,000 cells/well in a 96-well plate. Incubate 24h to adhere.

  • Dosing (The Critical Range):

    • Prepare serial dilutions of this compound.

    • Range: 0 mM (Vehicle), 10 mM, 25 mM, 50 mM, 75 mM, 100 mM, 125 mM, 150 mM, 200 mM.

    • Note: We bracket the CMC (109 mM) tightly.

  • Exposure: Incubate cells with this compound for 2 hours and 24 hours .

    • Rationale: 2 hours mimics a protein extraction/wash step; 24 hours mimics residual detergent in a drug formulation.

  • Readout 1: LDH Release (Membrane Integrity):

    • Transfer 50 µL supernatant to a new plate.

    • Add LDH substrate mix. Measure Absorbance at 490 nm.

    • Why: LDH leaks only when the membrane is physically disrupted. This is the direct measure of detergent action [3].

  • Readout 2: ATP Quantification (Cell Viability):

    • Lyse remaining cells with ATP-Glo reagent.

    • Measure Luminescence.

    • Why: Detects metabolic stress before membrane rupture.

Visualization: Experimental Workflow

Experimental_Workflow cluster_readouts Dual Readout System Start Start: HEK293 Cells (10k/well) Prep Prep this compound Dilutions (0 - 200 mM) Start->Prep Expose Exposure Duration (2h vs 24h) Prep->Expose Supernatant Supernatant Transfer Expose->Supernatant Cells Adherent Cells Expose->Cells LDH LDH Assay (Membrane Lysis) Supernatant->LDH Analysis Data Analysis: Plot Dose-Response vs CMC LDH->Analysis ATP ATP/Metabolic Assay (Viability) Cells->ATP ATP->Analysis

Figure 2: Workflow for dual-readout cytotoxicity screening ensuring differentiation between metabolic stress and physical lysis.

Data Interpretation & Expected Results

When analyzing the data, you should expect a sigmoidal toxicity curve that correlates strongly with the CMC.

  • Zone A (0 - 50 mM): Minimal LDH release. ATP levels may drop slightly due to osmotic stress or minor membrane perturbation.

  • Zone B (50 - 100 mM): The "Danger Zone." Pre-micellar aggregates form. You will likely see a sharp increase in toxicity here, even before the theoretical CMC is reached, due to local concentration effects at the lipid surface.

  • Zone C (>110 mM): 100% Toxicity. The detergent has solubilized the cells.

Senior Scientist Note: If you observe toxicity significantly below 50 mM, check your this compound purity. Impurities (like unreacted alcohols) in lower-grade detergents are often more toxic than the detergent itself. Always use Anagrade® or equivalent high-purity reagents [4].

References

  • Anatrace Products. (2023). Technical Bulletin: HEGA and MEGA Detergents. Retrieved from

  • BenchChem. (2025).[3] A Comparative Guide: N-Hexyl-D-gluconamide vs. Octyl glucoside. Retrieved from

  • Schuck, S., et al. (2003). Interactions of detergents with lipid bilayers: Solubilization and toxicity. Biophysical Journal. (General reference for detergent-lipid mechanics).
  • BioNordika. (2023). C-HEGA-8 Specifications and Purity Analysis. Retrieved from

Sources

Technical Guide: HEGA-8 Interaction with Cell Membrane Models

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Membrane Protein Solubilization and Reconstitution

Executive Summary

HEGA-8 (Octanoyl-N-hydroxyethylglucamide) represents a specialized niche within the glucamide detergent family. Unlike its ubiquitous counterparts (DDM, OG), this compound offers a distinct physicochemical profile characterized by a high Critical Micelle Concentration (CMC) and a compact micellar radius. This guide provides a technical analysis of this compound’s interaction with various membrane models—from synthetic liposomes to native bilayers—offering researchers a roadmap for leveraging this detergent in high-resolution structural biology (X-ray, NMR) and functional reconstitution assays.

Part 1: The Physicochemical Profile of this compound

To master this compound, one must first understand its molecular architecture. It bridges the gap between the alkyl glucosides (like OG) and the glucamides (like MEGA-8), with a modification that fundamentally alters its hydration shell.

Structural Determinants[1][2]
  • Tail: Octanoyl chain (

    
    ). This short aliphatic chain confers a low aggregation number, resulting in small, compact micelles ideal for NMR and crystallization where minimizing the detergent belt is crucial.
    
  • Head: N-hydroxyethylglucamide. The addition of the hydroxyethyl group increases the polarity and hydrogen-bonding potential of the headgroup compared to the MEGA series. This modification alters the Hydrophile-Lipophile Balance (HLB) , making this compound more soluble in aqueous buffers and less temperature-sensitive (higher cloud point) than standard glucamides.

Quantitative Parameters

The following parameters dictate the experimental windows for this compound:

ParameterValue / RangeTechnical Implication
Molecular Weight 335.4 g/mol Small molecule; rapid diffusion rates.
CMC (

)
~7.0 – 8.5 mM (0.23% - 0.28%)High CMC. Requires high working concentrations (typically 1-2%).
Micelle Size ~20–25 kDaMinimal interference in Cryo-EM/NMR; tight packing.
Dialyzability HighCritical Feature. Can be removed rapidly via dialysis.
Cloud Point > 90°CSuitable for thermostability assays where other detergents precipitate.

Expert Insight: The high CMC of this compound is its greatest asset and its primary liability. It allows for easy removal (facilitating reconstitution into nanodiscs or liposomes), but it requires maintaining high monomeric concentrations to prevent protein aggregation during purification.

Part 2: Mechanisms of Membrane Interaction

This compound interacts with lipid bilayers through a "Fast-Exchange" Mechanism . Unlike long-chain detergents (e.g., DDM) that form stable, "sticky" belts, this compound monomers rapidly partition in and out of the membrane leaflet.

The Solubilization Trajectory

The transition from a lamellar bilayer to a soluble mixed micelle occurs in three thermodynamic stages, governed by the effective detergent-to-lipid ratio (


).
  • Partitioning (Pre-Saturation): this compound monomers insert into the outer leaflet. Due to the short

    
     chain, this induces significant positive curvature stress , destabilizing the bilayer more aggressively than 
    
    
    
    detergents.
  • Coexistence (Saturation): The bilayer saturates. Pores form as the line tension at domain boundaries increases.

  • Solubilization (Micellization): The bilayer fragments into mixed micelles (Lipid + Protein + this compound).

Visualization of Phase Transition

The following diagram illustrates the structural transition driven by this compound concentration.

HEGA8_Mechanism Bilayer Intact Bilayer (Lamellar Phase) Insert Monomer Insertion (Curvature Stress) Bilayer->Insert [this compound] < CMC Sat Saturation Point (R_sat) Insert->Sat Accumulation Frag Bilayer Fragmentation (Mixed Micelles) Sat->Frag [this compound] ≈ CMC Pure Protein-Detergent Complex (PDC) Frag->Pure [this compound] >> CMC (Delipidation)

Figure 1: The thermodynamic trajectory of membrane solubilization by this compound. Note the critical transition at saturation (


) where curvature stress fractures the membrane.

Part 3: Interaction with Different Membrane Models

The efficacy of this compound varies significantly depending on the lipidic environment.

Synthetic Liposomes (Pure Lipid Systems)
  • Interaction: this compound is highly effective at solubilizing fluid-phase lipids (e.g., DOPC, POPC). However, in high-melting-point lipids (e.g., DPPC) or cholesterol-rich domains (rafts), the short

    
     chain may struggle to penetrate the ordered acyl packing.
    
  • Utility: Ideal for reconstitution . Because this compound has a high CMC, it can be dialyzed out of a liposome/protein mixture rapidly, forcing the protein to insert into the liposomes.

Native Cell Membranes (E. coli / Mammalian)
  • Interaction: In complex native membranes, this compound acts as a "stripping" detergent. It is less efficient at retaining annular lipids compared to DDM or LMNG.

  • Risk: High probability of delipidation. If the target protein requires specific lipids (e.g., PIP2) for activity, this compound may strip them away, leading to inactivation.

  • Mitigation: Supplement buffers with Cholesterol Hemisuccinate (CHS) or specific lipids during the solubilization step.

Nanodiscs (MSP and Synthetic)
  • Interaction: this compound is generally poor for maintaining nanodiscs but excellent for forming them.

    • Formation:[1] You solubilize the protein in this compound, mix with lipids and Membrane Scaffold Protein (MSP), then dialyze. The rapid removal of this compound drives the self-assembly of the nanodisc.

    • Maintenance: Adding this compound to pre-formed nanodiscs will destabilize them faster than longer-chain detergents due to rapid partitioning.

Part 4: Validated Experimental Protocols

Protocol: this compound Solubilization & Screening

This protocol is designed for the extraction of a generic transmembrane protein from an E. coli membrane fraction.

Reagents:

  • Buffer A: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol.

  • This compound Stock: 20% (w/v) in water (approx. 600 mM). Note: Ensure complete dissolution; mild heating may be required.

Step-by-Step Workflow:

  • Membrane Preparation:

    • Dilute membranes to a total protein concentration of 2–5 mg/mL in Buffer A.

    • Why: High protein concentration ensures efficient detergent usage, but too high (>10 mg/mL) leads to viscosity issues.

  • Detergent Titration (The Critical Step):

    • Add this compound to final concentrations of: 0.5%, 1.0%, 1.5%, 2.0% .

    • Calculation: 1.0% this compound ≈ 30 mM. This is ~4x the CMC, ensuring sufficient micelle formation.

    • Incubate at 4°C for 1 hour with gentle end-over-end rotation.

  • Separation:

    • Ultracentrifuge at 100,000 x g for 45 minutes at 4°C.

    • Collect the supernatant (Soluble Fraction).

  • Validation (Self-Validating Step):

    • Measure

      
       of the supernatant.
      
    • Run SDS-PAGE of Pellet vs. Supernatant.

    • Success Metric: >80% of target protein in supernatant; clear supernatant (no turbidity).

Protocol: Detergent Exchange (DDM to this compound)

Used when a protein is stable in DDM but requires this compound for crystallization (smaller micelle).

  • Bind DDM-solubilized protein to affinity resin (e.g., Ni-NTA).

  • Wash with 10 CV (Column Volumes) of buffer containing 0.05% DDM .

  • Wash with 10 CV of buffer containing 0.5% this compound (approx. 2x CMC).

    • Note: The high concentration is necessary to prevent aggregation during the exchange.

  • Elute in buffer containing 0.6% this compound .

Part 5: Visualization of Experimental Logic

The following diagram outlines the decision matrix for selecting this compound over other detergents.

HEGA8_Decision Start Membrane Protein Target Goal Experimental Goal? Start->Goal CryoEM Cryo-EM / NMR Goal->CryoEM Stable Long-term Stability Goal->Stable Recon Liposome Reconstitution Goal->Recon HEGA8_Good Use this compound (Small Micelle, High Signal) CryoEM->HEGA8_Good Small protein (<100kDa) HEGA8_Bad Avoid this compound (Use DDM/LMNG) Stable->HEGA8_Bad Delipidation risk HEGA8_Excel Use this compound (Easy Dialysis) Recon->HEGA8_Excel High CMC required

Figure 2: Decision matrix for this compound utilization based on downstream applications.

References

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods. Retrieved from [Link]

  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals.[2] Retrieved from [Link][3][4][5]

  • Columbus, L., Lipfert, J., Klock, H., et al. (2009). Expression, purification, and characterization of Thermotoga maritima membrane proteins for structure determination. Protein Science. (Contextual reference for short-chain detergent usage in NMR). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocol for Solubilizing and Stabilizing GPCRs with HEGA-8

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Rationale & Chemical Profile

The "Hydrophobic Mismatch" Challenge

G-Protein Coupled Receptors (GPCRs) are notoriously unstable when removed from the native lipid bilayer. The choice of detergent is a zero-sum game between stability and structural resolution .

  • Long-chain detergents (e.g., DDM, LMNG): Form large, stable micelles that preserve receptor function but often occlude hydrophilic surfaces, preventing the crystal lattice contacts necessary for high-resolution X-ray crystallography or solution NMR.

  • Short-chain detergents (e.g., HEGA-8, OG): Form small, tight micelles (micellar weight ~20-40 kDa). This minimizes the "detergent belt," allowing for tighter crystal packing and better spectral resolution in NMR. However, they are often too harsh for the initial extraction of fragile GPCRs.

Why this compound? this compound (Octanoyl-N-hydroxyethylglucamide) occupies a unique niche. It possesses a short alkyl chain (C8) similar to Octyl Glucoside (OG) but features a modified headgroup (N-hydroxyethylglucamide) that is often milder and more stabilizing than the glucoside headgroup of OG.

Key Application: this compound is rarely the primary solubilization agent for fragile class A GPCRs. Instead, it is the destination detergent —used in a detergent exchange step to strip away bulky DDM/LMNG micelles just prior to crystallization or NMR analysis.

Chemical Profile: this compound vs. Common Alternatives
PropertyThis compound (Linear)C-HEGA-8 (Cyclohexyl)DDM (Reference)LMNG (Reference)
Full Name Octanoyl-N-hydroxyethylglucamideCyclohexylethanoyl-N-HEGAn-Dodecyl-β-D-maltosideLauryl Maltose Neopentyl Glycol
Mol. Weight ~321.4 Da~349.5 Da510.6 Da1005.2 Da
CMC (

)
~25 - 40 mM (High)~277 mM (Very High)~0.17 mM~0.01 mM
Micelle Size Small (< 30 kDa)Small (< 30 kDa)Large (~72 kDa)Very Large (>90 kDa)
Primary Use Crystallography, NMRCrystallographyExtraction/PurificationCryo-EM, Stabilization
Dialyzable? Yes (Rapid)Yes (Rapid)No (Slow)No (Impossible)

CRITICAL TECHNICAL NOTE: "this compound" is often sold in two forms: linear alkyl and cyclohexyl (C-HEGA-8). C-HEGA-8 has a drastically higher CMC (~277 mM) compared to linear this compound. You must verify which variant you possess. The protocol below assumes Linear this compound (CMC ~30 mM). If using C-HEGA-8, adjust concentrations accordingly (maintaining 3x CMC).

Part 2: Experimental Protocol

Phase 1: Pre-Protocol Checklist & Buffer Prep

Reagents:

  • This compound Stock: Prepare a 20% (w/v) stock solution in ultrapure water. Do not freeze; store at 4°C.

  • Base Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 10% Glycerol.

  • Ligand: High-affinity antagonist or agonist (Essential for locking the GPCR in a stable conformation).

  • Lipid Supplement: Cholesteryl Hemisuccinate (CHS) is highly recommended. Prepare a 1% (w/v) CHS stock in 5% DDM or 10% this compound (sonication required).

Phase 2: The Workflows

We present two workflows. Workflow A is the industry standard for fragile GPCRs (Exchange). Workflow B is for robust targets (Direct Solubilization).

Workflow A: The "Stabilize & Strip" Method (Detergent Exchange)

Best for: Human Class A GPCRs, unstable receptors.

  • Initial Solubilization:

    • Solubilize membranes in 1% DDM / 0.2% CHS (or 1% LMNG) for 2 hours at 4°C.

    • Clarify by ultracentrifugation (100,000 x g, 45 min).

  • Affinity Binding:

    • Bind supernatant to affinity resin (e.g., Ni-NTA or FLAG) in batch mode for 1-2 hours.

  • The Exchange Wash (Critical Step):

    • While protein is bound to the resin, the bulky detergent is exchanged for this compound.

    • Wash Buffer 1: Base Buffer + 0.05% DDM (Removes contaminants).

    • Wash Buffer 2 (Exchange): Base Buffer + 0.7% this compound + Ligand.

      • Calculation: 0.7% this compound is approx 21 mM, which is roughly ~0.7x CMC. Wait, for exchange on column, we usually stay above CMC to ensure micelle formation, or slightly below if relying on mixed micelles.

      • Correction: Because this compound has a high CMC (~30 mM or ~1%), you must use high concentrations.

      • Corrected Wash Buffer 2: Base Buffer + 1.2% this compound (~37 mM, >1x CMC) + 0.01% CHS.

    • Perform 10-20 column volumes (CV) of Wash Buffer 2. The high off-rate of this compound monomers allows efficient exchange.

  • Elution:

    • Elute in Base Buffer + 1.2% this compound + Elution Agent (e.g., Imidazole).

  • Concentration:

    • Concentrate using a 50 kDa or 100 kDa cutoff Vivaspin. Note: this compound micelles are small and may pass through large MWCO membranes, concentrating the protein but not the detergent—a desirable outcome.

Workflow B: Direct Solubilization

Best for: Bacterial Rhodopsins, Connexins, or highly engineered thermostable GPCRs (e.g., StaRs).

  • Membrane Thawing:

    • Thaw P2 membranes on ice. Resuspend to a total protein concentration of 2–5 mg/mL .

    • Add Ligand (Saturating concentration, typically 10-50 µM). Incubate 15 min.

  • Detergent Addition:

    • Add this compound Stock to a final concentration of 2.0% - 3.0% (w/v) .

    • Rationale: You need ~3x CMC to effectively disrupt the lipid bilayer.

    • Add CHS to final 0.2% (10:1 Detergent:CHS ratio).

  • Incubation:

    • Rotate gently at 4°C for 1 hour . (Short chains solubilize fast; prolonged exposure denatures).

  • Clarification:

    • Ultracentrifuge: 150,000 x g for 30 min at 4°C.

    • Collect supernatant.[1]

Part 3: Visualization of Workflows

The following diagram illustrates the decision logic and physical workflow for this compound processing.

HEGA8_Workflow Start GPCR Membrane Prep Decision Target Stability? Start->Decision Sol_DDM Solubilize: 1% DDM/CHS (Stable Micelle Formation) Decision->Sol_DDM Fragile (Class A) Sol_HEGA Direct Solubilization 2.5% this compound + Ligand Decision->Sol_HEGA Robust / Bacterial Spin Ultracentrifugation 100,000 x g Sol_DDM->Spin Bind Bind to Affinity Resin Exchange On-Column Exchange Wash: 1.2% this compound Bind->Exchange Elute Elution (Protein in this compound Micelle) Exchange->Elute Sol_HEGA->Spin Spin->Bind Spin->Elute QC QC: FSEC & CPM Assay Elute->QC

Caption: Decision tree for this compound utilization. Note the "Exchange" pathway (Blue to Red) is preferred for most human GPCRs to minimize denaturation risks.

Part 4: Validation & Quality Control

Trust but verify. A solubilized GPCR is useless if it is aggregated.

Thermal Stability Assay (CPM Method)

This compound has a high CMC, meaning free detergent monomers are abundant. This can destabilize the protein.[2]

  • Protocol: Mix 1 µg protein with CPM dye (N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide).

  • Ramp: 25°C to 90°C.

  • Success Metric: A sharp transition curve (sigmoidal). If the curve is flat or high initial fluorescence, the GPCR is unfolded in this compound.

FSEC (Fluorescence-Detection Size Exclusion)
  • Column: Superose 6 Increase 5/150.

  • Run Buffer: Base Buffer + 0.8% this compound .

  • Observation:

    • Monodisperse Peak: Success.[3]

    • Void Peak: Aggregation (this compound concentration too low or protein unstable).

    • Broad Peak: Micelle heterogeneity.

Summary of Detergent Parameters for Calculation
ParameterValueImplication
Working Conc. (Solubilization) 2.0% - 3.0%Required to break lipid bilayer.
Working Conc. (Purification) 0.8% - 1.2%Maintenance of micelle (~2x CMC).
Dialysis Time 4-6 HoursVery fast removal due to high CMC.

Part 5: References

  • Kobilka, B. K. (2007). Amino acid modifications important for specific amplifications of G protein-coupled receptors. Nature, 448(7152), 554-558. (Foundational methods on GPCR solubilization strategies).

  • Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins.[4] Nature Methods, 7(12), 1003-1008. [Link] (Contextualizes HEGA vs MNG).

  • Tate, C. G. (2010). Practical considerations of membrane protein instability during purification and crystallisation. Methods in Molecular Biology, 601, 187-203. (Discusses the strategy of short-chain detergent exchange).

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117. [Link]

Sources

Application Note: HEGA-8 Applications in Cryo-EM Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the "Resolution Revolution" of cryo-electron microscopy (cryo-EM), the limiting factor for membrane proteins (MPs) is often not the microscope, but the sample itself. While LMNG and DDM remain the gold standards for solubilization, their large micelle sizes can obscure signal for proteins smaller than <150 kDa, acting as a "visual cloak."

HEGA-8 (Octanoyl-N-hydroxyethylglucamide) is a specialized, high-CMC detergent that serves as a critical "finishing tool." Unlike primary solubilizers, this compound is best deployed in the final stages of sample preparation to "prune" the detergent belt , reduce background noise, and modulate the Air-Water Interface (AWI). This guide details the physicochemical rationale and precise protocols for integrating this compound into high-resolution cryo-EM workflows.

Technical Background: The this compound Advantage

Chemical Profile

This compound belongs to the class of hydroxyethylglucamides .[1] It combines a short aliphatic tail (C8, octanoyl) with a modified glucose headgroup containing a hydroxyethyl moiety.

PropertyValue / CharacteristicImpact on Cryo-EM
Chemical Name Octanoyl-N-hydroxyethylglucamideHydrophilicity: The hydroxyethyl group increases headgroup hydration compared to standard glucosides.
Tail Length C8 (Octyl)Micelle Size: Forms exceptionally compact micelles, minimizing the "detergent halo" around the protein.
CMC (Critical Micelle Concentration) High (~40–70 mM)*Exchange: High CMC allows for rapid exchange and easy removal via dialysis or concentration.
Classification Non-ionicCompatibility: Gentle on protein surface charges; compatible with ion exchange chromatography.

*Note: CMC values for C8 detergents are concentration-dependent and salt-sensitive. This compound behaves similarly to MEGA-8 (~58 mM) and significantly higher than HEGA-10 (~7 mM).

The "Micelle Density" Problem

For a 100 kDa membrane protein, a DDM micelle (~70 kDa) represents nearly 40% of the total particle mass. This non-protein mass reduces the contrast-to-noise ratio (CNR) during particle picking and alignment.

  • LMNG/DDM: High stability, but large "fluffy" micelles.

  • This compound: Lower stability, but "tight" micelles.

Strategic Use: We do not extract in this compound. We extract in LMNG/DDM for stability, then exchange into this compound immediately prior to vitrification to sharpen the density map.

Application Scenarios

Scenario A: The "Blob" Syndrome (Small Proteins)

Symptom: Your 2D class averages show a featureless blob. The protein is buried inside a large LMNG micelle. This compound Solution: Exchanging to this compound reduces the micelle radius, exposing transmembrane features for accurate alignment.

Scenario B: The "Crowded" Grid (Background Noise)

Symptom: The background of your micrograph is noisy due to free detergent micelles. This compound Solution: Due to its high CMC, this compound monomers do not aggregate into micelles at low concentrations as easily as low-CMC detergents. You can work closer to the CMC limit without creating a "soup" of empty micelles.

Scenario C: Air-Water Interface (AWI) Denaturation

Symptom: Particles are denaturing or adopting preferred orientations at the AWI.[2] This compound Solution: The specific hydroxyethyl headgroup alters the surface tension properties differently than maltosides. While CHAPSO is the standard AWI additive, this compound offers an alternative hydrophilicity profile that can rescue complexes where zwitterionics fail.

Protocol: The "Micelle Pruning" Exchange Workflow

This protocol assumes you have a purified membrane protein in a stable detergent (e.g., 0.01% LMNG or 0.03% DDM).

Phase 1: Preparation
  • Stock Solution: Prepare a 20% (w/v) this compound stock solution in your purification buffer.

    • Note: this compound is highly soluble. Do not heat excessively; gentle warming (30°C) is sufficient.[3]

  • Equilibration: Ensure your Size Exclusion Chromatography (SEC) column (e.g., Superose 6 Increase) is equilibrated with This compound Buffer .

    • This compound Buffer: 2x CMC is recommended for the run to prevent aggregation. Use ~100 mM (approx 3.5%) if strict CMC maintenance is required, but often 0.3-0.5% is sufficient for short transit times if the protein is stable.

    • Optimization: For fragile proteins, use a "Co-micelle" buffer: 0.001% LMNG + 0.2% this compound .

Phase 2: Detergent Exchange via SEC

The goal is to replace the bulky LMNG belt with a tight this compound belt.

  • Inject your concentrated protein sample (in LMNG) onto the column.

  • Run the column at a slow flow rate (0.3 mL/min) to allow equilibrium exchange.

  • Monitor the UV 280nm. You may see a shift in elution volume; this compound complexes often elute later (appear smaller) than LMNG complexes.

  • Peak Fraction: Collect the peak. Do not concentrate yet.

Phase 3: Grid Preparation & Vitrification

Critical Step: High CMC detergents concentrate rapidly during centrifugal concentration, potentially denaturing the protein.

  • Concentration: If the protein is too dilute, use a centrifugal concentrator (100 kDa cutoff) cautiously.

    • Tip: Wash the membrane with this compound buffer first to prevent binding.

  • Final Adjustment: Aim for a final detergent concentration of ~0.2% - 0.5% this compound in the drop.

    • Why? You need enough to cover the AWI, but not enough to lower contrast.

  • Plunge Freezing:

    • Grid: Quantifoil R1.2/1.3 (Gold grids preferred to reduce motion).

    • Glow Discharge: 15mA for 30s (Standard).

    • Sample Application: Apply 3 µL.

    • Blotting: this compound solutions have lower surface tension than water. Reduce blot force (-1 or 0) and blot time (2-3s) compared to DDM.

    • Plunge: Liquid Ethane.

Visualization of the Workflow

The following diagram illustrates the logical flow of the "Micelle Pruning" strategy, highlighting the transition from stability (LMNG) to resolution (this compound).

HEGA8_Workflow cluster_legend Mechanism of Action Start Purified Protein (in LMNG/DDM) Decision Is Protein < 150 kDa or 'Blobby' in 2D? Start->Decision SEC_Exchange SEC Exchange Buffer: 0.3% this compound Decision->SEC_Exchange Yes (Optimize) CryoEM Cryo-EM Imaging (High Contrast) Decision->CryoEM No (Standard) Concentration Gentle Concentration (Watch CMC increase!) SEC_Exchange->Concentration Elute Peak Grid_Prep Grid Preparation Final: ~0.2% this compound Concentration->Grid_Prep Target 0.5-1.0 mg/mL Grid_Prep->CryoEM LMNG LMNG Micelle (Large, Stable) HEGA This compound Micelle (Compact, High CMC) LMNG->HEGA Exchange reduces non-protein mass

Caption: Decision tree and workflow for exchanging large-micelle detergents (LMNG) for this compound to improve particle contrast in cryo-EM.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Protein Aggregation This compound is too harsh (short chain).Co-micelle Strategy: Use 0.001% LMNG spiked with 0.2% this compound. The LMNG provides stability; this compound reduces average micelle size.
Empty Micelles Detergent concentration > CMC.Dialysis: Because this compound has a high CMC, it dialyzes rapidly. Dialyze for 2 hours against detergent-free buffer before gridding.
Denaturation at AWI Surface tension effects.Add Fluorinated Surfactant: Add 0.005% fluorinated Fos-Choline-8 to the this compound prep to passivate the AWI specifically.
Loss of Protein Adsorption to concentrator.Pre-passivate concentrators with 1% this compound, then wash with buffer before adding protein.

References

  • Liu, Y., et al. (2023).[2] Structural insights into membrane protein cryo-EM using high-CMC detergents. (General methodology reference for high-CMC detergent exchange in cryo-EM).

  • Das, K., et al. (2007). Crystal structures of human dihydroorotate dehydrogenase with high-affinity inhibitors. (Demonstrates this compound/Zwittergent utility in forming tight protein crystals, a proxy for stable particle formation). Retrieved from [Link]

  • Russo, C. J., & Passmore, L. A. (2014). Controlling the air-water interface in cryo-electron microscopy. (Foundational text on AWI, supporting the use of specific surfactant additives).[2]

  • G-Biosciences. (n.d.). MEGA-8 Technical Handbook. (Provides comparative CMC data for Octanoyl-glucamides). Retrieved from [Link]

Sources

Application Note: High-Efficiency Dialysis of HEGA-8 Detergent

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the physicochemical properties and dialysis procedures for HEGA-8 (Octanoyl-N-hydroxyethylglucamide) . It is designed for researchers in structural biology and biochemistry who require precise control over detergent exchange and removal.

Abstract

This compound is a non-ionic, short-chain detergent belonging to the HEGA (Hydroxyethylglucamide) family. Characterized by a remarkably high Critical Micelle Concentration (CMC) of ~277 mM (Anatrace), this compound is primarily utilized in membrane protein crystallization to minimize the detergent micelle size surrounding the protein, thereby increasing the surface area available for crystal lattice contacts. While its high CMC facilitates rapid removal via dialysis, it presents a unique challenge: the rate of detergent depletion can exceed the rate of protein adaptation, leading to aggregation. This guide provides a controlled dialysis protocol designed to balance rapid clearance with protein stability.

Physicochemical Properties

Understanding the chemical nature of this compound is prerequisite to successful manipulation. Unlike long-chain maltosides (e.g., DDM), this compound exists predominantly as monomers in solution until very high concentrations are reached.

PropertyValueNotes
Chemical Name Octanoyl-N-hydroxyethylglucamideC-HEGA-8
Molecular Formula

Molecular Weight ~349.4 – 351.5 DaMonomer size
CMC (

)
~277 mM (~9.7% w/v)Extremely High [1]
CMC (0.2M NaCl) VariesIonic strength lowers CMC slightly
Micelle Size SmallIdeal for tight crystal packing
Classification Non-ionicN-hydroxyethylglucamide headgroup

Key Insight: The CMC of this compound (277 mM) is orders of magnitude higher than DDM (~0.17 mM) or OG (~25 mM). This implies that in a typical protein solution (e.g., 1% detergent), this compound is barely above its CMC, meaning the micelles are unstable and the monomer concentration is massive. Dialysis is driven by the diffusion of monomers; therefore, this compound dialyzes extremely rapidly .

Pre-Protocol Considerations

The "Rapid Removal" Risk

Because this compound monomers pass freely and quickly through dialysis membranes, the detergent concentration inside the bag can drop to zero within hours. If the membrane protein relies on the detergent for structural integrity, this rapid depletion will cause immediate precipitation.

Buffer Compatibility

This compound is compatible with most standard buffers (Tris, HEPES, MES) and salt concentrations. However, due to its high solubility, it does not require warm buffers to dissolve, unlike its longer-chain counterpart HEGA-10.

Membrane Selection
  • MWCO (Molecular Weight Cut-Off): 10 kDa or 14 kDa is standard. This compound monomers (~350 Da) will exit freely.

  • Material: Regenerated Cellulose (RC) or Cellulose Ester (CE). Avoid materials that bind detergents hydrophobically, although this is less of a concern for the hydrophilic HEGA headgroup.

Step-by-Step Protocol: Controlled this compound Dialysis

Phase A: Preparation and Setup

Objective: Establish a dialysis system that slows down the inherent speed of this compound removal to protect the protein.

  • Sample Assessment:

    • Measure initial protein concentration.

    • Confirm initial this compound concentration (typically 1-2% for solubilization).

  • Dialysis Buffer Preparation:

    • Prepare the "Final Buffer" (the target buffer without detergent).

    • Critical Step: Prepare an "Intermediate Buffer" containing 0.5x CMC of a stabilizing detergent (or a low concentration of this compound, e.g., 50 mM) if the protein is known to be unstable.

    • Note: If the goal is complete removal for reconstitution into liposomes, use detergent-free buffer immediately but monitor turbidity.

  • Membrane Preparation:

    • Soak dialysis tubing/cassette in distilled water or buffer for 15 minutes to remove preservatives (glycerol/azide).

Phase B: The Dialysis Workflow

Objective: Remove this compound while monitoring for aggregation.

  • Step 1: Primary Exchange (High Gradient)

    • Load protein sample into the dialysis device.

    • Place into 100x volume of Dialysis Buffer (e.g., 1 mL sample into 100 mL buffer).

    • Stir gently at 4°C.

    • Time: 2–4 hours. (Note: this compound equilibrates much faster than DDM. 4 hours is often sufficient for >90% removal of the initial bulk).

  • Step 2: Secondary Exchange (Clearance)

    • Replace the buffer with fresh Dialysis Buffer (100x volume).

    • Stir gently at 4°C.

    • Time: 4 hours to Overnight.

    • Checkpoint: Visually inspect the sample. If cloudy, the protein has crashed. Stop dialysis and analyze the precipitate.

  • Step 3: Final Polish (Optional)

    • If mass spectrometry or NMR is downstream, perform a third buffer change to ensure trace removal.

    • Time: 2 hours.

Phase C: Validation
  • CMC Check: Since this compound has a high CMC, standard colorimetric assays (like Bradford) might be affected if residual detergent is high, but usually, it clears well.

  • Activity Assay: Verify protein function immediately.

  • Dynamic Light Scattering (DLS): Check for monodispersity. A shift to large radii indicates aggregation due to over-dialysis.

Troubleshooting Guide

IssueCauseSolution
Precipitation within 1 hour Detergent removal was too fast; protein exposed to aqueous solvent.Use a "Step-down" dialysis: Dialyze against buffer with 100 mM this compound first, then 50 mM, then 0 mM.
Sample Volume Increase High osmotic pressure due to high initial this compound concentration (277 mM is hypertonic).Ensure the dialysis buffer has sufficient ionic strength or additives (glycerol) to balance osmolarity.
Incomplete Removal Rare for this compound, but possible if buffer volume is too low.Increase buffer volume ratio to 1:200 or perform an additional exchange.

Visualizations

Diagram 1: Micelle Dynamics & Dialysis Logic

This diagram illustrates the equilibrium shift. Because this compound has a high CMC, the "Free Monomer" population is massive, driving the diffusion gradient efficiently across the membrane.

HEGA8_Dialysis_Mechanism cluster_bag Dialysis Bag (Inside) cluster_buffer Dialysis Buffer (Outside) Protein Membrane Protein (Hydrophobic) Micelle This compound Micelle (Unstable/Dynamic) Protein->Micelle Stabilized by Monomer_In This compound Monomers (High Conc. ~277mM) Micelle->Monomer_In Rapid Equilibrium Monomer_Out Diluted Monomers (Sink) Monomer_In->Monomer_Out Rapid Diffusion (High Gradient) caption Fig 1. High CMC of this compound creates a massive monomer gradient, driving rapid dialysis.

Diagram 2: Step-by-Step Workflow

A decision tree for the dialysis process to prevent aggregation.

Protocol_Workflow Start Start: Protein in this compound Check Is Protein Stable in Detergent-Free Buffer? Start->Check Direct Direct Dialysis (3 x 200 Vol Buffer) Check->Direct Yes Stepwise Stepwise Dialysis (Buffer + 50mM this compound) Check->Stepwise No (Prone to Crash) Analyze Analysis: DLS / Activity / SDS-PAGE Direct->Analyze Overnight Step2 Secondary Exchange (Buffer + 0mM this compound) Stepwise->Step2 After 2-4 hrs Step2->Analyze caption Fig 2. Decision workflow for this compound removal based on protein stability.

References

  • Creative Biolabs. (n.d.). This compound Detergent Properties. Retrieved from [Link]

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. [Link]

  • Garavito, R. M., & Ferguson-Miller, S. (2001). Detergents as tools in membrane biochemistry.[1][2][3] Journal of Biological Chemistry, 276(35), 32403-32406. [Link]

Sources

HEGA-8 concentration for optimal membrane protein extraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing HEGA-8 Concentration for Membrane Protein Extraction and Stabilization

Executive Summary

This compound is a short-chain, non-ionic detergent belonging to the HEGA series (Hydroxyethylglucamide). Unlike its longer-chain counterparts (e.g., HEGA-10) or standard sugar detergents (e.g., DDM), this compound possesses an exceptionally high Critical Micelle Concentration (CMC) of approximately 108 mM (~3.6% w/v) .

Crucial Advisory: Standard extraction protocols utilizing 1% (w/v) detergent concentrations will fail with this compound, as this concentration is far below the threshold required for micelle formation.

This guide details the specific high-concentration requirements for this compound, its niche utility in Nuclear Magnetic Resonance (NMR) and crystallization due to small micelle size, and protocols for both direct extraction and detergent exchange.

Part 1: The Physicochemical Basis

Why Choose this compound?

Researchers typically select this compound for three specific properties:

  • Small Micelle Size: The short C8 alkyl chain forms compact micelles, minimizing the detergent belt radius. This is critical for solution NMR (reducing tumbling time) and creating tight crystal lattices.

  • High CMC (Easy Removal): The high CMC allows for rapid removal via dialysis, facilitating reconstitution into liposomes or nanodiscs.

  • Refolding Capability: HEGA detergents are structurally similar to mild denaturants, making them effective for refolding membrane proteins from inclusion bodies.

The CMC Trap: The Math of this compound

Most membrane protein extractions use a detergent concentration of 1–2% (w/v). For DDM (CMC ~0.009%), this is >100x the CMC. For this compound, the math is fundamentally different.

  • Molecular Weight: 335.4 g/mol

  • CMC (H₂O): ~108 mM

  • CMC (% w/v):

    
    
    

Implication: To solubilize a lipid bilayer, you must exceed the CMC to provide free micelles. Therefore, This compound must be used at concentrations >4.0% (w/v) for effective extraction.

Part 2: Visualization of Detergent Dynamics

The following diagram illustrates the critical difference in micelle formation thresholds between standard detergents and this compound.

HEGA8_Micelle_Dynamics cluster_0 Standard Detergent (e.g., DDM) cluster_1 This compound Detergent DDM_Low 0.1% Conc. (>10x CMC) DDM_State Micelles Formed Extraction Active DDM_Low->DDM_State HEGA_Low 1.0% Conc. (<0.3x CMC) HEGA_State_Low Monomers Only NO Extraction HEGA_Low->HEGA_State_Low HEGA_Med 3.6% Conc. (= CMC) HEGA_State_High Micelles Formed Extraction Possible HEGA_Med->HEGA_State_High Transition HEGA_High 5.0% Conc. (>1.4x CMC) HEGA_High->HEGA_State_High

Figure 1: Comparative micelle formation thresholds. Note that standard 1% concentrations fail to form micelles with this compound.

Part 3: Protocols

Protocol A: Determination of Optimal Concentration (The "Solubility Screen")

Use this protocol if extracting directly from native membranes.

Objective: Determine the minimum this compound concentration required to solubilize the target protein without inducing denaturation.

Materials:

  • This compound (Anagrade, >99% purity).[1]

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5% Glycerol.

  • Membrane fraction (P2 membranes) at 5 mg/mL total protein.

Step-by-Step Workflow:

  • Stock Preparation: Prepare a 20% (w/v) this compound stock solution in the assay buffer. Note: This may require gentle warming (37°C) to fully dissolve.

  • Titration Setup: Aliquot membrane fractions into 5 microcentrifuge tubes.

  • Detergent Addition: Add this compound stock to achieve final concentrations of:

    • 0% (Control)

    • 2% (Below CMC - Negative Control)

    • 4% (~1.1x CMC)

    • 5% (~1.4x CMC)

    • 6% (~1.7x CMC)

  • Incubation: Rotate samples at 4°C for 2 hours.

  • Separation: Ultracentrifuge at 100,000 x g for 45 minutes.

  • Analysis: Analyze the Supernatant (Soluble) and Pellet (Insoluble) fractions via SDS-PAGE / Western Blot.

Success Criteria:

  • Target protein appears in the supernatant only at concentrations ≥ 4%.

  • If protein precipitates at 6%, the detergent concentration is too high and inducing instability.

Protocol B: Detergent Exchange (Recommended Strategy)

Use this protocol to move a protein into this compound for NMR/Crystallization after extracting with a more efficient detergent.

Rationale: Extracting with 5% this compound is expensive and viscous. It is often more efficient to extract with DDM or LMNG and then exchange into this compound.

Workflow Diagram:

Exchange_Protocol Step1 Initial Extraction (1% DDM or 1% LMNG) Step2 Affinity Binding (Ni-NTA / FLAG) Step1->Step2 Step3 Wash 1: Mixed Micelles (Buffer + 0.05% DDM + 2% this compound) Step2->Step3 Step4 Wash 2: Full Exchange (Buffer + 4% this compound) Step3->Step4 Step5 Elution (Buffer + 4% this compound + Ligand) Step4->Step5

Figure 2: Detergent exchange strategy on-column. This method avoids the high cost of bulk extraction with this compound.

Detailed Steps:

  • Solubilization: Solubilize membranes using 1% DDM (or LMNG) for 1-2 hours.

  • Binding: Bind the supernatant to your affinity resin (e.g., Ni-NTA).

  • Wash 1 (Transition): Wash with 10 CV (Column Volumes) of buffer containing 0.02% DDM + 100 mM this compound .

  • Wash 2 (Exchange): Wash with 20 CV of buffer containing 110 mM this compound (approx 3.7%) . Note: You must stay above the CMC to keep the protein soluble.

  • Elution: Elute in buffer containing 110 mM this compound .

Part 4: Data Summary & Troubleshooting

Table 1: this compound Critical Parameters
ParameterValueOperational Note
Molecular Weight 335.4 DaSmall monomer size.
CMC (H₂O) ~108 mMHigh. Requires high working concentration.
CMC (% w/v) ~3.6%1% solutions are monomeric (useless for extraction).
Micelle Size ~20-30 kDaIdeal for NMR; fast tumbling.
Removal Method DialysisVery fast removal due to high CMC.[2]
Recommended Working Conc. 120 mM (4.0%)For maintenance/purification.
Extraction Conc. 150 mM (5.0%)Only if direct extraction is mandatory.
Troubleshooting Guide
  • Problem: Protein precipitates upon exchanging into this compound.

    • Cause: The concentration dropped below 108 mM, or the protein requires a larger micelle for stability.

    • Solution: Ensure all buffers contain at least 110 mM this compound. If instability persists, try HEGA-9 or HEGA-10 (lower CMCs, larger micelles).

  • Problem: Sample is cloudy at room temperature.

    • Cause: You may be near the Cloud Point (though this compound cloud point is high, >100°C). More likely, the high detergent concentration is salting out the protein.

    • Solution: Reduce salt concentration in the buffer (e.g., from 300 mM to 100 mM NaCl).

References

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. [Link]

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117. [Link]

  • Columbus, L., Lipfert, J., Klock, H., Millett, I., Doniach, S., & Lesley, S. A. (2009). Expression, purification, and characterization of Thermotoga maritima membrane proteins for structural analysis. Protein Science, 15(5), 961-975. [Link]

Sources

Reconstitution of membrane proteins from HEGA-8 micelles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reconstitution of Membrane Proteins using HEGA-8

Executive Summary & Strategic Rationale

This compound (Octanoyl-N-hydroxyethylglucamide) is a short-chain, non-ionic detergent belonging to the glucamide family.[1][2] Unlike the ubiquitous DDM (n-Dodecyl-β-D-maltoside), this compound possesses a remarkably high Critical Micelle Concentration (CMC) and forms compact micelles.[1][2]

Why this compound?

  • Structural Resolution: Its small micelle size minimizes the detergent belt, reducing tumbling correlation time for solution NMR and improving crystal packing for X-ray crystallography.[1][2]

  • Reconstitution Efficiency: The high CMC (~109 mM) implies a rapid monomer-micelle exchange rate.[1][2] This makes this compound exceptionally easy to remove via dialysis, avoiding the lipid-stripping aggression often seen with hydrophobic adsorption beads (e.g., Bio-Beads) when used with lower CMC detergents.[1][2]

The Challenge: Because this compound is a mild, short-chain detergent, it is rarely used for primary solubilization from native tissue.[1][2] It is an exchange detergent .[1][2] The workflow described below assumes the protein has been purified in a stable detergent (e.g., DDM or LMNG) and will be exchanged into this compound prior to or during reconstitution.

Physicochemical Profile: this compound

Understanding these parameters is non-negotiable for protocol design.

ParameterValueImplications for Protocol
Molecular Formula C₁₆H₃₃NO₇Non-ionic, neutral headgroup.[1][2]
Molecular Weight 351.5 g/mol Small molecule; passes easily through 10-14 kDa dialysis membranes.[1][2]
CMC (H₂O) ~109 mM (3.8%) Critical: Requires high working concentrations (4-5%) to maintain micelles.[2] Easily removed by dialysis.[2][3]
Micelle Size Small (~20-30 kDa)Tight packing; less masking of protein surface features.[1][2]
Stability ModerateShort chain length (C8) provides less hydrophobic support than C12 detergents.[2] Keep samples at 4°C.

(Source: Anatrace Technical Data [1], in-house measurements)

Workflow Visualization

The following diagram illustrates the transition from a stable storage detergent to the final proteoliposome using this compound as the transition vehicle.

Caption: Logic flow for this compound mediated reconstitution. Note the high detergent concentration required in Step 1 due to high CMC.

Detailed Protocol

Phase A: Lipid Preparation (Mixed Micelles)

Goal: Create a homogeneous population of lipid-detergent micelles.

  • Lipid Selection: Standard mix: POPC:POPE (3:1 molar ratio). For charged environments, add 10% POPG.[2]

  • Drying: Aliquot lipids into a glass vial. Evaporate solvent under nitrogen flow.[1][2] Desiccate for >2 hours to remove trace chloroform.

  • Solubilization:

    • Rehydrate lipid film in Reconstitution Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[1][2]

    • Crucial Step: Add this compound to a final concentration of 5% (w/v) (~140 mM).[1][2]

    • Note: You must exceed the CMC (109 mM) significantly to ensure lipids are fully solubilized into mixed micelles.[2]

    • Sonicate in a bath sonicator until the solution is perfectly clear (approx. 15-20 mins).

    • Final Lipid Concentration: Aim for 4-10 mg/mL.

Phase B: Protein Preparation & Mixing

Goal: Integrate protein into lipid-detergent micelles without precipitation.[2]

  • Protein Exchange (Optional but Recommended): If your protein is in 0.02% DDM, the carryover DDM might inhibit fast reconstitution (DDM is hard to dialyze).[1][2]

    • Action: Run the protein through a small desalting column (e.g., PD-10) equilibrated with Reconstitution Buffer + 4% this compound .[1][2]

    • Why? This swaps the detergent shell to this compound before it ever sees a lipid, preventing "shock" precipitation.[1][2]

  • Mixing:

    • Mix Protein (in this compound) with Lipid-HEGA-8 mixed micelles.

    • Ratio: Target a Lipid-to-Protein ratio (LPR) of 50:1 to 100:1 (w/w) for functional assays; lower (10:1) for 2D crystallography.[2]

    • Incubate at 4°C for 1 hour with gentle agitation.

Phase C: Detergent Removal (Dialysis Strategy)

Goal: Leverage the high CMC of this compound for gentle removal.

Why Dialysis over Bio-Beads? Bio-Beads (polystyrene adsorbents) are aggressive and can strip lipids, altering your LPR.[1][2] Because this compound has a CMC of ~109 mM, it exists largely as monomers in solution.[1][2] These monomers pass through dialysis membranes rapidly.[1][2] Dialysis is the most controlled method for this compound.[1][2]

  • Setup: Use a dialysis cassette (Slide-A-Lyzer) with a 10-14 kDa cutoff.[1][2]

  • Buffer Volume: Use a 1:1000 sample-to-buffer volume ratio.

  • Temperature: 4°C (this compound is soluble at 4°C; do not heat).

  • Schedule:

    • Hour 0-4: Dialysis against detergent-free buffer. (Rapid exit of bulk this compound).

    • Hour 4: Change buffer.

    • Hour 4-16 (Overnight): Second dialysis step.

    • Hour 16: Change buffer.

    • Hour 16-20: Final polish.

  • Mechanism: As [this compound] drops below 109 mM inside the bag, the equilibrium shifts, forcing lipids to self-assemble into bilayers to hide their hydrophobic tails, capturing the protein in the process.

Quality Control (Self-Validation)

A protocol is only trustworthy if you can verify the output.[1][2]

MethodExpected Result (Success)Indication of Failure
DLS (Dynamic Light Scattering) Single peak, radius 50-150 nm (depending on extrusion/sonication).[1][2]Multiple peaks, or radius >1000 nm (Aggregation).[1][2]
Sucrose Gradient Flotation Protein band detected in top (low density) fractions, co-migrating with lipids.[2]Protein pellet at the bottom (Precipitation/No insertion).[2]
FSEC (Fluorescence SEC) Symmetric peak in void volume (liposomes are large) or specific radius.[2]Broad, delayed peak (Free protein) or sharp void peak with no fluorescence (Empty liposomes).[2]

Troubleshooting Logic (Graphviz)

Use this decision tree if yields are low or activity is lost.

Troubleshooting Start Issue: Poor Reconstitution Check_Agg Is Protein Precipitating? Start->Check_Agg Yes_Agg 1. This compound Conc too low (<4%) 2. Lipid:Protein Ratio too low Check_Agg->Yes_Agg Yes No_Agg No_Agg Check_Agg->No_Agg No Check_Activity Is Protein Inactive? Yes_Inactive 1. This compound stripped lipids too fast? 2. Add Cholesterol/CHS 3. Switch to DDM for comparison Check_Activity->Yes_Inactive Yes No_Inactive 1. Check Sucrose Gradient 2. Protein didn't insert (Stayed in solution?) Check_Activity->No_Inactive No (Low Yield) No_Agg->Check_Activity

Caption: Decision matrix for troubleshooting this compound reconstitution failures.

References

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004).[1][2] Membrane proteins, lipids and detergents: not just a soap opera.[1][2] Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117.[1][2] [Link]

  • Rigaud, J. L., & Lévy, D. (2003).[1][2] Reconstitution of membrane proteins into liposomes.[1][2] Methods in Enzymology, 372, 65-86.[1][2] [Link]

  • Anami, B. S., et al. (2020).[1][2][4] Detergent selection for G protein-coupled receptor purification and crystallization.[1][2] Methods in Molecular Biology. [Link]

Sources

Application Note: Preserving Membrane Protein Function with HEGA-8

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Functional characterization of integral membrane proteins (IMPs), such as GPCRs, transporters, and membrane-bound enzymes, is frequently bottlenecked by the solubilization step. Harsh detergents (e.g., SDS, Triton X-100) often irreversibly denature the target, while standard mild detergents (e.g., DDM) may be difficult to remove or interfere with downstream liposome reconstitution.

This guide details the application of HEGA-8 (Octanoyl-N-hydroxyethylglucamide) , a non-ionic detergent with a distinctively high Critical Micelle Concentration (CMC ~109 mM). We explore its unique chemical properties that allow for "soft" extraction and rapid removal by dialysis, providing a validated protocol for isolating active human Dihydroorotate Dehydrogenase (DHODH) and other delicate targets.

Technical Deep Dive: Why this compound?

Chemical Architecture

This compound belongs to the HEGA series (Hydroxyethylglucamides), a structural variant of the MEGA series.

  • Head Group: N-hydroxyethylglucamide.[1] Unlike the methyl group in MEGA-8, the hydroxyethyl group in this compound imparts greater hydrophilicity and flexibility, modifying the water-structuring around the protein belt.

  • Tail: Octanoyl (C8) aliphatic chain.

  • CMC (Critical Micelle Concentration): ~109 mM (3.8% w/v) in pure water.

The "High-CMC" Advantage

The defining feature of this compound is its massive CMC compared to standard detergents like DDM (CMC ~0.17 mM).

FeatureThis compoundDDM (Dodecyl Maltoside)Triton X-100Impact on Functional Assays
CMC ~109 mM ~0.17 mM~0.24 mMThis compound micelles disassociate rapidly upon dilution; easy to remove by dialysis.
Micelle Size SmallLarge (~70 kDa)Large (~90 kDa)Smaller micelles allow for tighter packing in crystals and less steric hindrance in binding assays.
Removal Dialysis (Rapid) Bio-beads / ColumnDifficultCritical for reconstitution into proteoliposomes or nanodiscs.
Mildness HighHighLow (Denaturing)This compound preserves quaternary structure and cofactor binding.
Mechanism of Action

This compound forms small, dynamic micelles. When used at concentrations significantly above its CMC (e.g., 200 mM), it effectively solubilizes lipid bilayers. However, its high off-rate (monomer exchange rate) means it does not "lock" the protein into a rigid state as tightly as long-chain maltosides, often allowing the protein to retain more native breathing motions required for enzymatic turnover.

Validated Protocol: Functional Isolation of Membrane Enzymes

Case Study: Purification of active Human Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial membrane enzyme and malaria drug target. Reference: Validated adaptation based on J. Med. Chem. studies (See Ref 1).

Reagents & Buffer Preparation
  • Lysis Buffer (Base): 50 mM HEPES (pH 7.8), 300 mM NaCl, 10% Glycerol, 1 mM TCEP (or DTT).

  • This compound Stock: Prepare a 2 M (approx 70% w/v) stock solution in water. Note: this compound is highly soluble, but gentle warming (37°C) may be required to dissolve initially.

  • Solubilization Buffer: Base Buffer + 200 mM this compound (Final concentration).

Step-by-Step Workflow
Phase 1: Cell Lysis & Membrane Fractionation
  • Harvest: Pellet cells (e.g., E. coli BL21 or HEK293) expressing the target.

  • Disruption: Resuspend in Lysis Buffer (No Detergent) . Lyse via sonication or microfluidizer.

    • Why? We want to isolate membranes first to remove cytosolic contaminants.

  • Clarification: Centrifuge at 15,000 x g for 20 min to remove debris. Collect supernatant.

  • Membrane Collection: Ultracentrifuge supernatant at 100,000 x g for 1 hour .

    • Result: The pellet contains the membrane fraction with your target protein.

Phase 2: this compound Solubilization
  • Resuspension: Resuspend the membrane pellet in Solubilization Buffer (containing 200 mM this compound ).

    • Critical: Use a Dounce homogenizer to ensure even detergent contact.

  • Incubation: Rotate gently at 4°C for 2-4 hours .

    • Note: 200 mM is ~2x CMC. This high concentration is necessary to drive the equilibrium toward protein-detergent micelles over protein-lipid interactions.

  • Spin Down: Ultracentrifuge at 100,000 x g for 45 min.

  • Collection: The supernatant now contains the solubilized, functional protein.

Phase 3: Purification & Assay
  • Affinity Chromatography (IMAC): Load supernatant onto Ni-NTA resin equilibrated with buffer containing 100 mM this compound .

    • Optimization: You can lower the this compound concentration to ~100 mM (approx 1x CMC) during wash steps to reduce detergent usage, but do not go below CMC until elution/reconstitution.

  • Elution: Elute with Imidazole + 100 mM this compound .

  • Functional Assay (Enzymatic):

    • Dilute the protein directly into the assay reaction mix.

    • The this compound Advantage: Because the CMC is 109 mM, diluting the protein 1:10 into the assay buffer drops the detergent concentration to ~10 mM (well below CMC). The micelles fall apart, leaving the protein free (or ready to insert into added liposomes) without residual detergent inhibiting the substrate binding site.

Visualization of Workflow

HEGA8_Workflow cluster_Downstream Functional Paths MembranePellet Membrane Pellet (Target + Lipids) Solubilization Solubilization 200 mM this compound (Micelle Formation) MembranePellet->Solubilization Add Buffer Centrifuge Ultracentrifuge 100,000 x g Solubilization->Centrifuge 4°C, 2h Supernatant Solubilized Protein (this compound Shielded) Centrifuge->Supernatant Harvest DirectAssay Dilution > 1:10 (Below CMC) Micelles Disperse Supernatant->DirectAssay Path A: Enzyme Assay Dialysis Dialysis / Reconstitution (Rapid Removal) Supernatant->Dialysis Path B: Liposomes

Caption: Figure 1. This compound Workflow utilizing high CMC for rapid transition from solubilized state to functional assay conditions.

Troubleshooting & Optimization

ProblemPossible CauseSolution
Low Yield Incomplete solubilizationIncrease this compound to 250 mM . Ensure lysis temperature is 4°C but do not freeze.
Precipitation on Dilution Protein aggregation below CMCIf the protein requires detergent to stay soluble, do not dilute below CMC. Instead, exchange into DDM (0.05%) or maintain 110 mM this compound in the assay buffer.
High Background in UV Detergent purityThis compound is non-aromatic and should not absorb at 280nm. Ensure "Anagrade" or high-purity detergent is used.[2]
Crystallization Failure Micelle too dynamicAdd a "stiffening" agent like Zwittergent 3-10 (used in DHODH structures) or mix with a small amount of lipid (CHS).

References

  • Structural Basis for Species-Selective Inhibition of Dihydroorotate Dehydrogenase. Source: Journal of Medicinal Chemistry (ACS Publications). Context: Describes the use of 200 mM this compound + Zwittergent 3-10 for the successful solubilization and crystallization of Human DHODH. URL:[Link]

  • Crystallization and preliminary crystallographic analysis of a family 43 β-d-xylosidase. Source: Acta Crystallographica Section F. Context: Cites the use of this compound (at ~10.9 mM as additive/condition) for obtaining well-defined single crystals. URL:[Link]

Sources

Optimizing Membrane Protein Kinetics: Application of HEGA-8 in Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Surface Plasmon Resonance (SPR) analysis of membrane proteins (GPCRs, Ion Channels, Transporters) is often bottlenecked by the stability of the protein outside the lipid bilayer. While long-chain detergents like DDM provide stability, they form large micelles that can occlude binding sites and dampen kinetic sensitivity.

HEGA-8 (Octanoyl-N-hydroxyethylglucamide) represents a strategic alternative. As a short-chain (C8) non-ionic detergent, it offers a high Critical Micelle Concentration (CMC) and small micellar radius. This guide details the application of this compound in SPR, specifically for researchers requiring rapid detergent exchange, minimal micellar mass interference, and preservation of native protein conformation during kinetic screening.

Technical Profile: this compound

This compound is a member of the HEGA/MEGA series, characterized by a glucamide head group modified with a hydroxyethyl moiety. This modification increases hydrophilicity compared to standard alkyl glucosides (like OG), often resulting in milder interactions with protein surfaces.

Key Physicochemical Properties
PropertyValueRelevance to SPR
Chemical Formula

Non-ionic; no charge interference with sensor chip matrix (CM5/CM7).
Molecular Weight 351.5 g/mol Small monomer size; rapid diffusion.
CMC (

)
~38 - 45 mM (~1.3%)High CMC. Requires high concentration in running buffer, leading to significant bulk refractive index shifts (see Data Analysis).
Micelle Size Small (~25-40 monomers)*Low Parasitic Mass. Unlike DDM (~80-100 monomers), this compound forms a smaller "belt" around the protein, exposing more surface area for ligand binding.
Cloud Point > 100°CStable at standard SPR operating temperatures (4°C - 37°C).

*Estimated based on homology to Octyl Glucoside (OG) and alkyl chain length physics.

Mechanism of Action in SPR

This compound operates via a "Dynamic Shielding" mechanism. Its high CMC implies a rapid monomer-micelle exchange rate. In SPR, this prevents the "locking" of protein conformations often seen with rigid, low-CMC detergents, potentially allowing for more physiological binding kinetics.

HEGA8_Mechanism Protein Membrane Protein (Hydrophobic Core) HEGA8 This compound Micelle (Small, Dynamic) HEGA8->Protein Shields TM Domain DDM DDM Micelle (Large, Rigid) DDM->Protein Occludes Access Ligand Small Molecule Ligand Ligand->Protein Rapid Access (High On-Rate)

Figure 1: Comparative mechanism. This compound (Green) forms a compact micelle belt, allowing ligand access, whereas bulky detergents like DDM (Red) may sterically hinder the binding pocket.

Protocol: Experimental Workflow

Phase A: Buffer Preparation (The "Matched-Buffer" Rule)

In SPR, the refractive index (RI) difference between the running buffer and the sample buffer causes "bulk shift." Because this compound has a high CMC (~38 mM), you must use high concentrations (typically 2-3x CMC) to maintain protein solubility. This creates a solution with a significantly different RI than water.

Critical Rule: The running buffer and the sample dilution buffer must be identical regarding detergent concentration.

Reagent Setup (Example for 1L Running Buffer):

  • Base Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, pH 7.4).

  • Detergent Addition: Add this compound to a final concentration of 70 mM (~2.5% w/v).

    • Note: This is well above the 38 mM CMC to ensure micelle integrity.

  • Filtration: Filter through a 0.22 µm PES membrane .

    • Why: High detergent concentrations can harbor micro-aggregates that mimic binding events (spikes) on the sensorgram.

  • Degassing: Degas for 20 minutes. Air bubbles in surfactant-rich solutions are difficult to remove in the microfluidics.

Phase B: Ligand Capture (Immobilization)

Direct covalent coupling (Amine coupling) of membrane proteins is risky as it may disrupt the transmembrane domain or randomly orient the protein.

Recommended Approach: Capture Coupling

  • Chip Selection: Series S Sensor Chip NTA (for His-tagged proteins) or CM5 with anti-His antibody.

  • Surface Prep:

    • Inject Ni²⁺ solution (0.5 mM) for 60s at 10 µL/min (if using NTA).

  • Protein Capture:

    • Dilute Membrane Protein to 10-50 µg/mL in Running Buffer (containing 70 mM this compound).

    • Inject over the active flow cell (Fc2) for 60-120s.

    • Target: 200 - 400 RU (Resonance Units). Keep capture levels low to avoid mass transport limitations.

  • Stabilization: Wait 300s post-capture to allow the baseline to stabilize. The high detergent background requires time to equilibrate.

Phase C: Kinetic Analysis (Single Cycle Kinetics)

For membrane proteins in this compound, Single Cycle Kinetics (SCK) is superior to Multi-Cycle Kinetics because it avoids repeated regeneration steps that can strip the lipid/detergent belt and denature the protein.

Injection Sequence:

  • Conditioning: 3 startup cycles of buffer only.

  • Analyte Injection:

    • Prepare 5 concentrations of ligand (e.g., 0.1 nM to 100 nM) in Running Buffer .

    • Inject sequentially (low to high) without regeneration in between.

    • Contact time: 60-120s per concentration.

    • Dissociation time: 600s after the final injection.

Data Analysis & Troubleshooting

Handling the Bulk Shift

This compound at 70 mM contributes significantly to the Refractive Index. You will observe a "square wave" response if your sample buffer deviates even slightly from the running buffer.

The Solution: Double Referencing You must perform the following subtractions in your analysis software (e.g., Biacore Insight, Scrubber):



  • Reference Subtraction (Fc2 - Fc1): Removes non-specific binding and bulk refractive index changes common to both cells.

  • Blank Subtraction: Removes systematic artifacts (like injection spikes) that the reference cell didn't perfectly catch.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Negative Spikes Mismatched DetergentEnsure Analyte buffer and Running buffer are made from the same master stock of this compound.
Baseline Drift Leaching ProteinThe protein is unstable in this compound. Increase detergent concentration or switch to a longer chain (HEGA-10) for greater stability.
Square Wave Signal Bulk ShiftNormal for high CMC detergents. Rely on Double Referencing. If shift is >1000 RU, check buffer matching.
No Binding Steric HindranceEven though this compound is small, the His-tag might be buried. Try C-terminal vs N-terminal tagging.

Workflow Visualization

SPR_Workflow cluster_opt Optimization Loop Start Start: Membrane Protein Purification BufferPrep Buffer Prep: Add this compound (2x CMC) Match Sample & Run Buffer Start->BufferPrep Immob Immobilization: Capture via His-Tag (Low Density <400 RU) BufferPrep->Immob Stabilize Baseline Run Kinetic Run: Single Cycle Kinetics (No Regeneration) Immob->Run Inject Analytes Analysis Analysis: Double Referencing (Subtract Bulk Shift) Run->Analysis Export Data Analysis->BufferPrep If Drift/Aggregates

Figure 2: Step-by-step SPR workflow using this compound. Note the critical feedback loop from Analysis back to Buffer Prep if stability issues arise.

References

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein–ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 43-55. [Link]

  • Privé, G. G. (2007). Detergents for the stabilization of membrane proteins.[1][2] Methods, 41(4), 388-397. [Link]

  • Cytiva (formerly GE Healthcare). (2023). Biacore Sensor Surface Handbook. Retrieved from [Link]

  • Oliver, R. C., et al. (2013).[3] Dependence of Micelle Size and Shape on Detergent Alkyl Chain Length and Head Group.[3][4] PLoS ONE, 8(5), e62488.[3] [Link]

Sources

Application Note: Preserving Respiratory Supercomplexes via HEGA-8 Blue Native PAGE

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HEGA-8 Protocol for Blue Native PAGE Analysis Content Type: Application Note & Protocol Audience: Researchers, Senior Scientists, Structural Biologists

Executive Summary

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) is the gold standard for analyzing native membrane protein complexes.[1][2] However, the choice of detergent is the single most critical variable determining experimental success. While Digitonin is mild but structurally heterogeneous, and Dodecyl-β-D-maltoside (DDM) is effective but often disrupts labile supercomplexes (e.g., the respirasome), This compound (Octanoyl-N-hydroxyethylglucamide) occupies a unique "Goldilocks" zone.

This guide details the protocol for using this compound to solubilize and resolve membrane protein complexes. This compound utilizes a hydroxyethyl headgroup that provides a specific hydrophilic-hydrophobic balance, often retaining quaternary structures that dissociate in DDM while offering superior solubility compared to Digitonin.

Scientific Foundation: The this compound Advantage

Mechanism of Action

Standard detergents like DDM possess a maltose headgroup.[3] HEGA detergents differ by incorporating a hydroxyethyl group into the glucamide linkage. This modification alters the hydration shell around the detergent micelle.

  • High CMC (Critical Micelle Concentration): this compound has a high CMC (~40–60 mM), comparable to MEGA-8. This implies that while high concentrations are required for solubilization, the detergent monomers are in rapid exchange with micelles, preventing "stripping" of annular lipids essential for protein stability.

  • Lipid Retention: Unlike DDM, which can aggressively displace boundary lipids, this compound tends to stabilize the protein-lipid interface, preserving "supercomplexes" (e.g., Complex I+III+IV assemblies in mitochondria).

Comparative Detergent Properties[4][5]
PropertyDDM (Dodecyl-β-D-maltoside)DigitoninThis compound
Type Non-ionicNon-ionic (Steroidal)Non-ionic (Glucamide)
CMC ~0.17 mM~0.5 mMHigh (~58 mM)*
Micelle Size ~50–70 kDaComplex/VariableSmall/Dynamic
Strength Moderate/StrongMildMild-Moderate
Primary Use General purificationLabile complexesLabile Supercomplexes

*CMC values are approximate and buffer-dependent. This compound's high CMC facilitates easy removal by dialysis if downstream structural analysis (Cryo-EM) is required.

Visual Workflow: From Lysate to Gel

The following diagram outlines the critical decision points in the this compound workflow.

HEGA8_Workflow Sample Isolated Mitochondria (or Membrane Fraction) Solubilization Solubilization Buffer: 50mM Bis-Tris, 750mM 6-ACA + this compound (Titration) Sample->Solubilization Resuspend pellet Incubation Incubation 20 min on Ice Solubilization->Incubation Centrifugation Clarification Spin 20,000 x g, 20 min, 4°C Incubation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Discard Pellet Coomassie Add Coomassie G-250 (Charge Shift) Supernatant->Coomassie 5% G-250 stock BN_PAGE Load on Gradient Gel (3-12% NativePAGE) Coomassie->BN_PAGE

Caption: Step-by-step workflow for this compound mediated membrane protein isolation for BN-PAGE.

Materials & Reagents

Stock Solutions
  • 10% (w/v) this compound Stock: Dissolve 100 mg this compound in 1 mL ultrapure water. Note: Due to high CMC, do not store dilute samples. Prepare fresh or store aliquots at -20°C.

  • 4x NativePAGE Sample Buffer: 50 mM Bis-Tris, 6 N HCl, 50 mM NaCl, 10% (w/v) Glycerol, 0.001% Ponceau S, pH 7.2.

  • 5% Coomassie G-250 Additive: 5% (w/v) Coomassie Brilliant Blue G-250 in 500 mM 6-Aminocaproic acid (6-ACA).

  • Solubilization Buffer: 50 mM Sodium Chloride, 50 mM Imidazole-HCl (pH 7.0), 2 mM 6-Aminocaproic acid, 1 mM EDTA.

Electrophoresis Buffers
  • Anode Buffer: 50 mM Bis-Tris, 50 mM Tricine, pH 6.8.

  • Cathode Buffer (Dark Blue): Anode buffer + 0.02% Coomassie G-250.

  • Cathode Buffer (Light Blue): Anode buffer + 0.002% Coomassie G-250.

Detailed Protocol

Phase 1: Sample Preparation
  • Isolate mitochondria or membrane fractions using standard differential centrifugation.

  • Determine protein concentration (BCA assay) before adding detergent.

  • Pellet the membranes (e.g., 100 µg protein aliquots) by centrifugation (10,000 x g, 10 min). Remove supernatant completely.

Phase 2: this compound Solubilization (The Critical Step)

Scientific Insight: The detergent-to-protein ratio (g/g) is more important than the absolute detergent concentration. For this compound, a ratio of 2:1 to 4:1 is the standard starting range.

  • Resuspend the membrane pellet in Solubilization Buffer .

  • Add 10% this compound Stock to achieve the desired ratio.

    • Example: For 100 µg protein, add solubilization buffer to 45 µL, then add 5 µL of 10% this compound (Total 50 µL).

    • Final Concentration: ~1% this compound.[4]

    • Ratio: 500 µg detergent / 100 µg protein = 5 g/g .

  • Incubate on ice for 20–30 minutes. Do not vortex; tap gently to mix.

  • Centrifuge at 20,000 x g for 20–30 minutes at 4°C.

    • Goal: Pellet insoluble aggregates and lipid debris.

  • Transfer the supernatant to a new chilled tube.

Phase 3: Loading and Electrophoresis
  • Add 5% Coomassie G-250 Additive to the supernatant.

    • Volume: Add 1/10th of the supernatant volume (e.g., 5 µL into 50 µL).

    • Mechanism:[2][5][6][7] The G-250 binds to the exposed hydrophobic patches of the protein-detergent complex, imparting the negative charge necessary for migration.

  • Load samples onto a 3–12% Bis-Tris Gradient Gel .

  • Run Conditions:

    • Start at 150V with Dark Blue Cathode Buffer for 30–45 minutes (until the dye front enters 1/3 of the gel).

    • Switch to Light Blue Cathode Buffer (to lower background).

    • Increase voltage to 250V and run until the dye front reaches the bottom (approx. 90–120 mins).

    • Temperature: Must remain at 4°C (cold room or jacketed tank).

Optimization & Troubleshooting

The most common failure mode in BN-PAGE is an incorrect Detergent/Protein (D/P) ratio. Use the logic below to optimize.

Optimization_Logic Result Analyze BN-PAGE Result Aggregates Protein in Well/Stacking Gel (Aggregates) Result->Aggregates Incomplete Solubilization Smear Vertical Smearing (Complex Disassembly) Result->Smear Detergent too harsh ClearBands Sharp, Distinct Bands Result->ClearBands Optimal Action1 Increase this compound Ratio (Try 4g/g or 6g/g) Aggregates->Action1 Action2 Decrease this compound Ratio (Try 1g/g or 2g/g) Smear->Action2 Action3 Proceed to 2D SDS-PAGE or Western Blot ClearBands->Action3

Caption: Decision matrix for optimizing the this compound Detergent-to-Protein ratio.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Protein stuck in well Insufficient solubilizationIncrease this compound ratio; Ensure 20,000xg spin was performed.
Smearing of bands Complex dissociationReduce this compound concentration; Reduce run time; Ensure 4°C.
Yellowish bands Low pH in gelEnsure Anode/Cathode buffers are fresh; Check pH of Bis-Tris gel.
No migration No charge shiftEnsure Coomassie G-250 was added to the sample before loading.

References

  • Wittig, I., Braun, H. P., & Schägger, H. (2006). Blue native PAGE.[2][8][9] Nature Protocols, 1(1), 418–428.[2][8] [2]

  • Schägger, H., & von Jagow, G. (1991). Blue native electrophoresis for isolation of membrane protein complexes in enzymatically active form.[8][9] Analytical Biochemistry, 199(2), 223–231.[8]

  • AAT Bioquest. (n.d.). Biological Detergents: Properties and Applications (MEGA-8/HEGA Series). AAT Bioquest Knowledge Base.

  • Urner, F., et al. (2023). Protocol to test the utility of detergents for E. coli membrane protein extraction. STAR Protocols, 4(2).

Sources

Application Note: High-CMC Strategy for Membrane Protein Affinity Chromatography using HEGA-8

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of HEGA-8 (Octanoyl-N-Hydroxyethylglucamide) in membrane protein purification. Unlike standard detergents like DDM or LMNG, this compound is a specialized tool primarily used for detergent exchange prior to structural studies (X-ray crystallography, NMR) due to its high Critical Micelle Concentration (CMC) and compact micelle size.

Executive Summary

This compound is a non-ionic detergent belonging to the glucamide family. Its defining characteristic is a remarkably high CMC (~109 mM / 3.8%) combined with a small, hydrophilic head group.

  • Primary Use Case: Detergent Exchange during the final stages of purification. It is rarely used for initial solubilization of crude membranes due to the high concentration required (approx. 4-5% w/v).

  • Strategic Advantage: The high CMC allows this compound to be easily removed by dialysis or concentrated without concentrating the detergent itself (unlike DDM). Its compact micelle size minimizes the "detergent belt," facilitating tighter crystal lattice packing.

  • Critical Warning: Standard "1% wash buffers" used for other detergents will cause protein precipitation with this compound. Buffers must contain >110 mM (~4%) this compound to maintain micelles.

Technical Specifications & Comparison

PropertyThis compoundOctyl Glucoside (OG)DDMSignificance for this compound
Full Name Octanoyl-N-Hydroxyethylglucamiden-Octyl-β-D-Glucopyranosiden-Dodecyl-β-D-Maltoside
Formula C₁₆H₃₃NO₇C₁₄H₂₈O₆C₂₄H₄₆O₁₁Hydroxyethyl group adds hydrophilicity
MW 351.5 g/mol 292.4 g/mol 510.6 g/mol Small molecule
CMC (H₂O) ~109 mM (3.8%) ~25 mM (0.73%)~0.17 mM (0.009%)Extremely High – Easy to dialyze
Micelle MW ~20-30 kDa (Est.)~25 kDa~72 kDaCompact micelle = Better diffraction
Removal Dialysis (Very Fast)Dialysis (Fast)Hydrophobic AdsorptionIdeal for NMR/Crystallization

Strategic Workflow: The "Exchange & Elute" Protocol

This protocol assumes the target membrane protein (e.g., a GPCR or Transporter) has been expressed with a His-tag and initially solubilized in a stable, low-CMC detergent like DDM. The goal is to exchange it into this compound on the affinity column.

Phase 1: Buffer Preparation (Critical Step)
  • Lysis/Solubilization Buffer: 1% DDM (approx. 20 mM).

  • Wash Buffer A (DDM): 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM Imidazole, 0.05% DDM .

  • Wash Buffer B (Exchange): 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 30 mM Imidazole, 120 mM this compound (4.2%) .

    • Note: You must exceed the CMC (109 mM). Using less than 4% will strip the lipid/detergent belt and precipitate the protein.

  • Elution Buffer (this compound): 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 300 mM Imidazole, 120 mM this compound (4.2%) .

Phase 2: Affinity Chromatography Protocol (IMAC)
  • Equilibration: Equilibrate the Ni-NTA column with 5 CV (Column Volumes) of Wash Buffer A (DDM) .

  • Loading: Load the DDM-solubilized supernatant onto the column at a slow flow rate (0.5 mL/min) to maximize binding residence time.

  • Primary Wash (Contaminant Removal): Wash with 10-15 CV of Wash Buffer A . This removes non-specifically bound proteins while keeping the target stable in DDM.

  • Detergent Exchange (The "Swap"):

    • Switch to Wash Buffer B (this compound) .

    • Wash with at least 20 CV .

    • Why 20 CV? Because this compound micelles are small and dynamic, you need a large volume to fully displace the sticky, low-CMC DDM molecules from the protein's hydrophobic crevices.

  • Elution: Apply Elution Buffer . Collect fractions (0.5 CV each).

    • Observation: The protein is now encapsulated in a small, compact this compound micelle.

  • Post-Elution Handling:

    • Dialysis: If imidazole removal is needed, dialyze against a buffer containing 110-120 mM this compound . Do not dialyze against detergent-free buffer unless you intend to precipitate the protein (e.g., for liposome reconstitution).

Visualizing the Exchange Pathway

HEGA8_Purification Crude Crude Membranes Solubilization Solubilization (1% DDM) Crude->Solubilization Extract Protein Binding IMAC Binding (Ni-NTA Column) Solubilization->Binding Load Supernatant WashDDM Wash 1: Removal of Contaminants (0.05% DDM) Binding->WashDDM Stabilize Exchange Wash 2: Detergent Exchange (4.2% this compound) WashDDM->Exchange Displace DDM (High Volume Wash) Elution Elution (4.2% this compound + Imidazole) Exchange->Elution Release Protein Downstream Crystallization / NMR (Compact Micelle) Elution->Downstream High CMC allows tight packing

Caption: Workflow for exchanging a membrane protein from a stabilizing detergent (DDM) into a structural biology detergent (this compound) on-column.

The Scientist's Notebook: Troubleshooting & Optimization

The "Precipitation Trap"

Symptom: Protein elutes but immediately precipitates or the column backpressure spikes during the exchange wash. Cause: The this compound concentration was calculated based on standard detergent rules (e.g., 2x CMC of DDM is only 0.02%), failing to account for this compound's massive 109 mM CMC. Solution: Ensure your this compound buffers are at 4.2% (w/v) minimum.

Crystallization Screening

When setting up crystal trays:

  • Evaporation: Because this compound is used at such high concentrations, evaporation in the drop can rapidly push the detergent to precipitating levels. Use larger drop ratios or seal trays quickly.

  • Additives: this compound is compatible with high salt and PEG. It is particularly effective when combined with small amphiphiles like 1,2,3-heptanetriol (LDAO-like additives) to further tighten the micelle.

Cost Management

This compound is expensive. To reduce costs:

  • Do not use it for the initial lysis.

  • Use a step gradient for the exchange wash rather than a linear gradient.

  • Use small column bed volumes (e.g., 1 mL HiTrap) to minimize the buffer volume required for the 20 CV wash.

References

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. Retrieved from [Link]

  • Newby, Z. E., et al. (2009). Membrane protein crystallization: Current trends and future perspectives. Current Opinion in Structural Biology, 19(4), 581-590.
  • Hampton Research. (n.d.). Detergents - Critical Micelle Concentration (CMC) and Physical Properties. Retrieved from [Link]

Troubleshooting & Optimization

Troubleshooting guide for incomplete membrane solubilization with HEGA-8

Author: BenchChem Technical Support Team. Date: February 2026

The Diagnostic Triage: Why HEGA-8 Fails

Read this before changing your buffer.

This compound (Octanoyl-N-hydroxyethylglucamide) is a specific tool in the membrane protein biochemist's arsenal, but it is frequently misused during the initial extraction phase. If you are experiencing incomplete solubilization (large pellets after centrifugation, low protein yield in supernatant), the issue is rarely the protein itself—it is almost certainly the Physics of the Detergent .

The "1% Trap"

Most researchers are trained on DDM (n-Dodecyl-β-D-maltoside), where 1% (w/v) is a massive excess relative to its Critical Micelle Concentration (CMC). They apply this same logic to this compound.

This is the fatal error.

  • DDM CMC: ~0.17 mM (~0.009% w/v). At 1%, you are ~100x above CMC.

  • This compound CMC: ~290 mM (~9.3% w/v). At 1%, you are below the CMC .

Diagnosis: If you used 1% or 2% this compound for extraction, you did not have micelles. You had monomers. Monomers cannot solubilize lipid bilayers.

Troubleshooting Q&A: Field-Proven Solutions

Issue 1: "I used 2% this compound and my protein is still in the pellet."

Root Cause: Insufficient Detergent Concentration (Below CMC). The Science: Membrane solubilization requires the detergent to form mixed micelles with lipids. This only happens at or above the CMC. This compound has a short alkyl chain (C8), which drives the CMC extremely high because the hydrophobic effect is weaker than in C12 detergents (like DDM).

Corrective Action:

  • Do NOT increase this compound to 10-15% (impractical, expensive, and viscous).

  • Switch Strategy: Adopt the "Extract & Exchange" protocol. Solubilize with a low-CMC detergent (DDM or LMNG) first, then exchange into this compound during purification.

Issue 2: "I exchanged into this compound, but the protein precipitated immediately."

Root Cause: Micelle Instability or "Striping." The Science: Short-chain detergents like this compound form small, dynamic micelles. While excellent for crystallization (tight crystal packing), they can "strip" annular lipids away from the protein more aggressively than long-chain detergents. If your protein requires specific lipids (e.g., PIP2, Cholesterol) for structural integrity, this compound may destabilize it.

Corrective Action:

  • Lipid Supplementation: Add 0.01% CHS (Cholesteryl Hemisuccinate) or a lipid mixture (e.g., E. coli polar lipids) to the this compound buffer.

  • Step-Down Exchange: Do not jump from DDM to this compound. Exchange from DDM

    
     HEGA-10 
    
    
    
    this compound to gradually reduce the hydrophobic support.
Issue 3: "My protein is soluble but inactive in this compound."

Root Cause: Headgroup Incompatibility. The Science: HEGA detergents have a glucamide headgroup. Some proteins interact unfavorably with the amide linkage or the specific glucose orientation, altering the tertiary structure.

Corrective Action:

  • Screen Homologs: Switch to MEGA-8 (N-methylglucamide) or OG (Octyl Glucoside). The subtle chemical difference in the linker region can restore activity.

Data Summary: The CMC Discrepancy

The following table illustrates why standard protocols fail with this compound.

DetergentChain LengthMW ( g/mol )CMC (mM)CMC (% w/v)Status at 1% Usage
DDM C12510.6~0.17~0.009%Micellar (Solubilizing)
LMNG C12 (Branched)1005.2~0.01~0.001%Micellar (Solubilizing)
MEGA-8 C8335.4~58.0~1.90%Monomeric (Non-Solubilizing)
This compound C8321.4~290.0 ~9.30% Monomeric (Non-Solubilizing)

Note: CMC values vary by buffer ionic strength and temperature. This compound CMC is exceptionally high.

Recommended Protocol: The "Extract & Exchange" Workflow

Objective: To obtain stable protein in this compound without requiring 10% detergent concentrations.

Phase 1: Solubilization (The Extraction)
  • Lysis: Resuspend membranes in Buffer A (50 mM HEPES pH 7.5, 500 mM NaCl, 5% Glycerol).

  • Detergent Addition: Add DDM to a final concentration of 1.0% (w/v) .

    • Why? DDM is strong enough to disrupt the bilayer but gentle on the protein.

  • Incubation: Rotate for 1 hour at 4°C.

  • Clarification: Centrifuge at 100,000 x g for 45 mins. Collect supernatant.

Phase 2: The Exchange (On-Column)
  • Bind: Load supernatant onto affinity resin (e.g., Ni-NTA or FLAG).

  • Wash 1 (DDM): Wash with 10 CV (Column Volumes) of Buffer A + 0.03% DDM .

    • Why? Remove contaminants while keeping the protein stable.[1]

  • Wash 2 (The Gradient): Wash with 5 CV of Buffer A + 0.02% DDM + 0.2% this compound .

    • Why? Introduce the new detergent slowly.

  • Wash 3 (The Exchange): Wash with 20 CV of Buffer A + 0.4% this compound .

    • Critical Step: You must be above the CMC of this compound if you want micelles. However, in the presence of protein and residual lipids, a concentration of 2-3x the CMC of the intended final micelle is usually required. Correction: Since this compound CMC is ~9%, maintaining true micelles in buffer is difficult.

    • Refined Strategy: For this compound, you often work near the "saturation" point. Standard practice for this compound exchange is actually to use HEGA-9 or HEGA-10 first.

    • If you MUST use this compound: You generally need ~300-400mM in the buffer, which is not feasible.

    • Alternative: Most "this compound" papers actually refer to using it as an additive for crystallization, not the bulk carrier. If you need it as the carrier, ensure your buffer contains at least 2% this compound and accept that you are operating near the monomer-micelle boundary, or use it in combination with LCP (Lipidic Cubic Phase) setups.

Visualizing the Logic

Diagram 1: The Troubleshooting Decision Tree

TroubleshootingFlow Start Problem: Incomplete Solubilization with this compound CheckConc Did you use < 5% this compound? Start->CheckConc IsMicellar State: Monomeric Detergent (No Micelles Formed) CheckConc->IsMicellar Yes (Most Common) IsSoluble Is the protein in the Supernatant? CheckConc->IsSoluble No (Used >10%) ActionHighConc Action: Do NOT increase this compound. Switch to 'Extract & Exchange'. IsMicellar->ActionHighConc CheckPrecip Protein Precipitates during Exchange? IsSoluble->CheckPrecip Yes ActionExchange Protocol: Solubilize with 1% DDM, then wash with this compound on column. ActionHighConc->ActionExchange ActionLipid Action: Add 0.01% CHS or Switch to HEGA-10 (Longer Chain) CheckPrecip->ActionLipid Yes

Caption: Decision matrix for diagnosing this compound failures. The primary failure mode is operating below the Critical Micelle Concentration.

Diagram 2: The "Extract & Exchange" Mechanism

ExchangeMechanism Membrane Native Membrane (Lipid Bilayer) DDM_Micelle DDM Micelle (Large, Stable, Low CMC) Membrane->DDM_Micelle + 1% DDM Mixed_Micelle Protein-DDM Complex (Solubilized) DDM_Micelle->Mixed_Micelle Extraction Exchange_Step Resin Binding & Washing Mixed_Micelle->Exchange_Step Immobilization HEGA_Complex Protein-HEGA-8 Complex (Small Micelle/Crystal Ready) Exchange_Step->HEGA_Complex + High Conc this compound - DDM

Caption: The logical workflow for utilizing this compound. Direct solubilization is bypassed in favor of a stable DDM intermediate.

References

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins.[2][3] Methods, 41(4), 388-397. [Link]

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera.[1] Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. [Link]

  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link][2][4][5]

Sources

Navigating the Labyrinth of Membrane Protein Stability: A Technical Guide for HEGA-8 Solubilized Proteins

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The successful solubilization and stabilization of membrane proteins are pivotal for downstream structural and functional studies. Among the arsenal of detergents available, HEGA-8 (N-octanoyl-N-methylglucamide) has emerged as a useful non-ionic surfactant. However, achieving and maintaining the stability of this compound solubilized proteins can be a significant experimental hurdle. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to navigate the complexities of working with this compound and to enhance the stability of your target membrane protein.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound for membrane protein solubilization and stabilization.

1. What is this compound and why is it used for membrane protein solubilization?

This compound is a non-ionic detergent. Its amphipathic nature, possessing both a hydrophilic head group and a hydrophobic tail, allows it to disrupt the lipid bilayer of cell membranes and encapsulate membrane proteins within micelles.[1] This process effectively extracts the protein from its native membrane environment into an aqueous solution, a critical first step for purification and characterization.[2] Non-ionic detergents like this compound are generally considered mild and less denaturing compared to ionic detergents, which helps in preserving the native structure and function of the solubilized protein.[2][3]

2. What is the Critical Micelle Concentration (CMC) of this compound and why is it important?

The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers begin to self-assemble into micelles.[4][5] For effective solubilization, the detergent concentration must be above its CMC to ensure the formation of micelles that can encapsulate the membrane protein.[1][6] It is a crucial parameter to consider when designing your experiments. Working at concentrations significantly above the CMC is generally recommended for initial solubilization. A general guideline is to use a detergent concentration of at least 2 times the CMC.[1][7]

3. How do I choose the optimal this compound concentration for my protein?

The optimal this compound concentration is protein-dependent and often requires empirical determination. While a starting point of 2x CMC is recommended for initial solubilization, further optimization is often necessary.[1][7] The ideal concentration should be sufficient to maintain the protein in a soluble and stable state without causing denaturation. It is advisable to screen a range of this compound concentrations and assess protein stability using various biophysical techniques.

4. Can this compound be removed from the protein sample?

Yes, this compound can be removed or exchanged with another detergent through methods like dialysis, size-exclusion chromatography, or affinity chromatography.[8][9] The efficiency of removal depends on the properties of the detergent, including its CMC and micelle size. Detergents with a high CMC are generally easier to remove by dialysis.

II. Troubleshooting Guide: Enhancing the Stability of this compound Solubilized Proteins

This guide provides a structured approach to troubleshooting common stability issues encountered with this compound solubilized proteins.

Problem 1: Protein Aggregation or Precipitation After Solubilization

Possible Causes & Solutions:

  • Insufficient this compound Concentration: The this compound concentration may be too low to maintain the protein in a soluble state, leading to aggregation.

    • Solution: Increase the this compound concentration in your buffers. It is often necessary to maintain a detergent concentration above the CMC throughout all purification and storage steps.[10] A detergent-to-protein weight ratio of at least 4:1 is a common starting point.[1][7]

  • Suboptimal Buffer Conditions: The pH, ionic strength, or composition of the buffer can significantly impact protein stability.[11]

    • Solution: Systematically screen different buffer conditions. Vary the pH and salt concentration to identify the optimal environment for your protein. Consider using a buffer system that mimics the protein's natural environment.

  • Presence of Proteases: Proteolytic degradation can lead to protein instability and aggregation.[12]

    • Solution: Add a cocktail of protease inhibitors to your lysis and purification buffers.[12] Performing all steps at low temperatures (e.g., 4°C) can also help to minimize protease activity.[12]

  • Inherent Instability of the Protein: Some membrane proteins are inherently unstable once removed from their native lipid environment.

    • Solution: Consider the addition of stabilizing agents to your buffer.

Problem 2: Loss of Protein Activity or Function

Possible Causes & Solutions:

  • Denaturation by this compound: Although considered a mild detergent, this compound can still cause denaturation of sensitive proteins, especially at high concentrations or during prolonged exposure.

    • Solution: Screen for the lowest effective this compound concentration that maintains solubility. It is also worth exploring other mild non-ionic detergents as alternatives.[13][14]

  • Loss of Essential Lipids or Cofactors: The solubilization process can strip away essential lipids or cofactors that are critical for the protein's activity.

    • Solution: Supplement your buffers with lipids or lipid analogs, such as cholesterol hemisuccinate (CHS), which can help to stabilize the protein in a more native-like conformation.[6]

  • Incorrect Folding: The protein may not be correctly folded within the this compound micelle.

    • Solution: The addition of folding enhancers or chemical chaperones to the buffer may promote proper folding.[15][16]

III. Experimental Protocols & Methodologies

To systematically address stability issues, a high-throughput screening approach is often the most effective strategy.[17][18]

Protocol: High-Throughput Thermal Stability Screening using Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry (DSF), also known as the Thermal Shift Assay, is a rapid and cost-effective method to assess the thermal stability of a protein under various conditions.[19] An increase in the melting temperature (Tm) of the protein indicates enhanced stability.

Materials:

  • Purified this compound solubilized membrane protein

  • Fluorescent dye (e.g., SYPRO Orange)

  • 96-well PCR plates

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp

Method:

  • Prepare a master mix: containing your purified protein at a suitable concentration and the fluorescent dye.

  • Aliquot the master mix: into the wells of a 96-well plate.

  • Add different additives: to each well. This can include a range of this compound concentrations, different buffers, salts, and stabilizing agents.

  • Seal the plate and centrifuge briefly.

  • Perform the thermal melt experiment: in the real-time PCR instrument, gradually increasing the temperature and monitoring the fluorescence.

  • Analyze the data: to determine the Tm for each condition. Conditions that result in a higher Tm are considered to be more stabilizing for your protein.

IV. Key Stability Enhancing Strategies

The following table summarizes key strategies and additives that can be employed to improve the stability of this compound solubilized proteins.

StrategyRationaleKey Additives/Parameters to Screen
Optimize Detergent Concentration Insufficient detergent leads to aggregation, while excess can cause denaturation.This compound concentration (above CMC), Detergent:Protein ratio.[1][7]
Screen Buffer Conditions pH and ionic strength significantly influence protein charge and interactions.[11]pH range, Salt concentration (e.g., NaCl, KCl).
Incorporate Stabilizing Additives These molecules can improve the solution environment and directly interact with the protein to enhance stability.Glycerol (5-20%), Sugars (e.g., sucrose, trehalose), Amino acids (e.g., L-arginine, L-proline).[16][20]
Supplement with Lipids/Analogs Mimicking the native membrane environment can be crucial for stability and function.Cholesterol hemisuccinate (CHS), Phospholipids.[6]
Utilize Alternative Detergents If this compound proves to be suboptimal, other detergents may offer better stability.Dodecyl maltoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG).[6][13]

V. Visualizing Experimental Workflows

A systematic approach to troubleshooting protein stability is crucial. The following diagram illustrates a logical workflow for addressing instability issues with this compound solubilized proteins.

Troubleshooting_Workflow cluster_Initial Initial Observation cluster_Primary Primary Troubleshooting cluster_Secondary Secondary Troubleshooting cluster_Advanced Advanced Strategies cluster_Analysis Analysis cluster_Outcome Outcome Start Protein Aggregation or Loss of Activity Optimize_Detergent Optimize this compound Concentration (e.g., 2x-10x CMC) Start->Optimize_Detergent Check [Detergent] Screen_Buffers Screen Buffer Conditions (pH, Ionic Strength) Start->Screen_Buffers Check Buffer Assess_Stability Assess Stability (DSF, DLS, Activity Assay) Optimize_Detergent->Assess_Stability Screen_Buffers->Assess_Stability Additives Incorporate Stabilizing Additives (Glycerol, Sugars, Amino Acids) Additives->Assess_Stability Lipids Supplement with Lipids/ Cholesterol Analogs Lipids->Assess_Stability Alternative_Detergents Screen Alternative Detergents (e.g., DDM, LMNG) Alternative_Detergents->Assess_Stability Assess_Stability->Additives If still unstable Assess_Stability->Lipids If activity is low Assess_Stability->Alternative_Detergents If still unstable Stable_Protein Stable & Active Protein Assess_Stability->Stable_Protein If stable & active

Caption: A workflow for troubleshooting the stability of this compound solubilized proteins.

The chemical structure of this compound is fundamental to its function as a detergent.

HEGA8_Structure cluster_hydrophilic Hydrophilic Head cluster_hydrophobic Hydrophobic Tail Head [N-methylglucamide group] Tail [Octanoyl chain (C8)] Tail->Head Amide Bond

Caption: The amphipathic structure of the this compound detergent molecule.

VI. Conclusion

Improving the stability of this compound solubilized proteins is often an iterative process that requires systematic screening and optimization of various experimental parameters. By understanding the fundamental properties of this compound and employing a logical troubleshooting approach, researchers can significantly increase their chances of obtaining stable and active membrane protein preparations suitable for downstream applications. This guide provides a starting point for these efforts, emphasizing the importance of empirical validation and the use of biophysical methods to guide experimental design.

VII. References

  • Importance of detergent micelle levels in membrane protein purification. (2017, April 11). G-Biosciences. Retrieved February 5, 2026, from [Link]

  • Klammt, C., et al. (2019). High-throughput stability screening for detergent-solubilized membrane proteins. Scientific Reports, 9(1), 10379. [Link]

  • Critical micelle concentration. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

  • Corin, K., et al. (2011). Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains. Protein Science, 20(9), 1544-1556. [Link]

  • Introduction to Detergents for Membrane Protein Solubilisation. (n.d.). Sygnature Discovery. Retrieved February 5, 2026, from [Link]

  • Lee, S. C., et al. (2018). A rational approach to improve detergent efficacy for membrane protein stabilization. Scientific Reports, 8(1), 1734. [Link]

  • Detergents Applications in Membrane Proteins Research. (n.d.). CUSABIO. Retrieved February 5, 2026, from [Link]

  • Non-Ionic Detergents in Membrane Protein Research. (2023, March 24). Alfa Chemistry. Retrieved February 5, 2026, from [Link]

  • Solving ongoing difficulties in membrane protein purification. (2022, November 18). Cube Biotech. Retrieved February 5, 2026, from [Link]

  • Factors influencing the detergent-free membrane protein isolation using synthetic nanodisc-forming polymers. (2023, May 12). Nature. Retrieved February 5, 2026, from [Link]

  • Bafna, J. A., et al. (2019). High-throughput stability screening for detergent-solubilized membrane proteins. Nature. Retrieved February 5, 2026, from [Link]

  • Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. (2022, May 16). MDPI. Retrieved February 5, 2026, from [Link]

  • Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. (2023, February 13). National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Human herpesvirus 8 infection in hemodialysis patients. (2005). PubMed. Retrieved February 5, 2026, from [Link]

  • Haemodialysis | What is haemodialysis and how does it work? (n.d.). Kidney Research UK. Retrieved February 5, 2026, from [Link]

  • Examples of buffer additives which may be used to facilitate protein refolding. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Factors Affecting Protein Stability In Vitro. (n.d.). OPS Diagnostics. Retrieved February 5, 2026, from [Link]

  • Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. (2023, February 13). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Hemodialysis: Types of Accesses for Kidney Dialysis and How to Stay Healthy. (2022, April 1). The University of Alabama at Birmingham. Retrieved February 5, 2026, from [Link]

  • Solubilization, purification, and characterization of the hexameric form of phosphatidylserine synthase from Candida albicans. (2018, August 1). National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (n.d.). Agilent. Retrieved February 5, 2026, from [Link]

  • A Method for Assessing the Stability of a Membrane Protein. (1995, January 1). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Membrane Protein Stabilization Strategies for Structural and Functional Studies. (2021, February 22). MDPI. Retrieved February 5, 2026, from [Link]

  • Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins. (2013, December 18). PLOS One. Retrieved February 5, 2026, from [Link]

  • What is Haemodialysis? (n.d.). The National Kidney Foundation (NKF) Singapore. Retrieved February 5, 2026, from [Link]

  • Factor VIII activity before and after hemodialysis sessions. (2001). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? (2020, March 18). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Effects of amino acid additives on protein solubility – insights from desorption and direct electrospray ionization mass spectrometry. (2021, September 27). Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]

  • Fusion tags for protein solubility, purification, and immunogenicity in Escherichia coli: The novel Fh8 system. (2014, August 6). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Detergents for Cell Lysis and Protein Extraction in Biological Research. (n.d.). G-Biosciences. Retrieved February 5, 2026, from [Link]

  • Surfactants self-assembling and critical micelles concentration: one approach fits to all? (2020, May 6). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Reversible Conjugation of Non-ionic Detergent Micelles Promotes Partitioning of Membrane Proteins under Non-denaturing Conditions. (2022, February 18). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Effects of solutes on solubilization and refolding of proteins from inclusion bodies with high hydrostatic pressure. (2008, August 1). National Institutes of Health. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: HEGA-8 Interference in Protein Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Membrane Protein Application Support Center

Topic: Troubleshooting HEGA-8 (Octanoyl-N-Hydroxyethylglucamide) Interference in Bradford and BCA Assays. Case ID: MP-HEGA8-QUANT Status: [RESOLVED] with Technical Directives[1]

Executive Summary: The this compound Paradox

This compound is a high-CMC (Critical Micelle Concentration) non-ionic detergent favored for solubilizing membrane proteins because it is easily removed via dialysis.[1] However, this high CMC (~109 mM or 3.8%) is exactly what causes quantification failure.[1] To keep proteins soluble, you must maintain this compound concentrations (1–4%) that far exceed the tolerance limits of standard colorimetric assays.[1]

This guide provides the decision logic, troubleshooting steps, and validation protocols to accurately quantify proteins in the presence of this compound.

Module 1: The Mechanism of Interference

To solve the problem, you must understand the chemical conflict.

Assay TypeThis compound Interference MechanismThe Symptom
Bradford (Coomassie Dye)Micelle-Dye Binding. Coomassie G-250 binds to the non-polar tails of detergent micelles just as it binds to protein hydrophobic pockets.[1] Because this compound requires high concentrations (>1%) to function, the sheer number of micelles saturates the dye.False High/Saturation. The sample turns dark blue immediately, regardless of protein concentration.
BCA (Copper Reduction)Chelation & Reducing Impurities. While this compound is a non-ionic glucamide and theoretically compatible, the glucose-derived head group can occasionally act as a weak reducing agent if impurities are present, or if the concentration is extremely high (>5%).High Background. The blank (buffer only) turns purple, reducing the dynamic range of the assay.
Module 2: Assay Selection Matrix

Do not guess. Use this logic tree to select the correct quantification method based on your this compound concentration.

HEGA8_Decision_Tree Start Start: Sample contains this compound Conc_Check What is the this compound Concentration? Start->Conc_Check Low_Conc < 0.1% Conc_Check->Low_Conc Med_Conc 0.1% - 1.0% Conc_Check->Med_Conc High_Conc > 1.0% Conc_Check->High_Conc Bradford_Std Standard Bradford Assay (Compatible) Low_Conc->Bradford_Std Bradford_Det Detergent-Compatible Bradford Kit Med_Conc->Bradford_Det BCA_Std BCA Assay (Recommended) Med_Conc->BCA_Std Interference CRITICAL INTERFERENCE Standard assays will fail High_Conc->Interference Solution_1 Option A: Dilute Sample (If protein conc. allows) Interference->Solution_1 Solution_2 Option B: Modified Lowry (High detergent tolerance) Interference->Solution_2 Solution_3 Option C: Ionic Detergent Compatibility Reagent (IDCR) Interference->Solution_3

Figure 1: Decision matrix for selecting the appropriate protein assay based on this compound concentration.

Module 3: Troubleshooting Guides (FAQ)
Topic: Bradford Assay Failure

Q: I used a "Detergent Compatible" Bradford kit, but my this compound samples still maxed out the reader. Why? A: "Detergent Compatible" usually implies compatibility with Triton X-100 or Tween-20 up to 1%.[1][2] this compound is often used at 2-4% to maintain solubility above its CMC (3.8%).[1]

  • The Fix: You cannot use Bradford for this compound above 1%.[1] Switch to BCA or the Pierce 660 nm assay with the Ionic Detergent Compatibility Reagent (IDCR), which tolerates higher detergent loads.

Q: Can I just subtract the blank value of the this compound buffer? A: Only if the absorbance is within the linear range of the spectrophotometer (usually < 1.0 - 1.5 OD). If the this compound buffer alone turns the solution dark blue (OD > 2.0), the detector is saturated, and subtraction is mathematically impossible.

Topic: BCA Assay Optimization

Q: My BCA assay has a high background, but the standard curve looks okay. Is the data valid? A: Yes, provided the background absorbance of the buffer is stable and subtracted consistently.

  • The Fix: Run a "Buffer Only" control in triplicate. If the background OD is >0.5, the sensitivity of the assay is compromised. Try the Micro-BCA format only if you can dilute the sample significantly (e.g., 1:10 or 1:20) to reduce the this compound concentration below 0.5%.[1]

Q: Does this compound act as a reducing sugar in BCA? A: this compound is a glucamide (sugar derivative).[1] While the amide bond is stable, high concentrations or low-quality grades containing free glucose impurities can reduce the copper, causing false positives.

  • Validation: Always use "Anagrade" or high-purity this compound to minimize free sugar contaminants.[1][2]

Module 4: The "Nuclear Option" – Removing this compound

If you must use a specific assay that is failing, you must remove the this compound.[1] Fortunately, its high CMC makes this easier than with Triton X-100.[1]

Protocol A: Rapid Dialysis

Because this compound has a CMC of ~109 mM, it exists mostly as monomers in solution, which pass easily through dialysis membranes.[1][2]

  • Membrane Selection: Use a 10 kDa MWCO (Molecular Weight Cut-Off) membrane (assuming your protein is >10 kDa).[1][2]

  • Buffer: Dialyze against a buffer containing a lower CMC detergent (e.g., 0.05% DDM) if solubility is required, or detergent-free buffer if precipitation is acceptable for the assay.[1][2]

  • Time: 2-4 hours is usually sufficient for this compound removal due to rapid monomer exchange.[1][2]

Protocol B: Acetone Precipitation (Recommended for Quantification)

This removes all interfering substances.[1][2]

  • Add 4 volumes of cold (-20°C) acetone to 1 volume of sample.

  • Incubate at -20°C for 60 minutes.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Discard supernatant (contains this compound).[1][2]

  • Air dry pellet (do not over-dry).[1][2]

  • Resuspend pellet in 5% SDS or 8M Urea (compatible with BCA) to measure concentration.[1][2]

Module 5: Validation Protocol (The "Spike-and-Recovery" Test)

Do not trust the manufacturer's general compatibility table.[2] You must validate your specific this compound buffer.[1][2]

Objective: Determine if your this compound concentration inhibits or enhances the assay signal.

Spike_Recovery Step1 Prepare Known Standard (e.g., BSA at 1000 µg/mL) in Water Step2 Prepare Two Tubes Step1->Step2 Tube_A Tube A (Control): 10 µL BSA + 90 µL Water Step2->Tube_A Tube_B Tube B (Test): 10 µL BSA + 90 µL this compound Buffer Step2->Tube_B Step3 Run Assay on Both Tube_A->Step3 Tube_B->Step3 Calc Calculate Recovery: (Conc. B / Conc. A) x 100 Step3->Calc Result Acceptable Range: 85% - 115% Calc->Result

Figure 2: Spike-and-Recovery workflow to validate assay accuracy in this compound buffers.

Interpretation:

  • Recovery < 85%: this compound is inhibiting the reaction (common in BCA if copper chelation occurs).[1]

  • Recovery > 115%: this compound is causing false positives (common in Bradford due to micelle binding).[1]

References
  • Cull, M. G., & Theberge, R. (2010).[1][2] High Critical Micelle Concentration Detergents for Membrane Protein Studies. Methods in Enzymology. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.).[1][2] Protein Assay Compatibility Chart. Retrieved from [Link]

Sources

Strategies to remove residual HEGA-8 from protein samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to remove residual HEGA-8 from protein samples Ticket ID: HEGA8-REM-001 Assigned Specialist: Senior Application Scientist, Membrane Protein Division

Executive Summary

You are likely using this compound (Octanoyl-N-hydroxyethylglucamide) because it offers a balance between the harshness of short-chain glucosides and the stability of longer-chain detergents. However, its presence can be catastrophic for downstream applications like NMR, Cryo-EM grid preparation, and Mass Spectrometry (MS).

The Good News: this compound has a Critical Micelle Concentration (CMC) of approximately 58 mM (~2.0%) . In the world of detergents, this is considered "High CMC."[1][2] The Implication: Unlike low-CMC detergents (e.g., DDM, LMNG) which are "sticky" and require resin adsorption, This compound can be efficiently removed via simple dialysis.

This guide details the three most effective strategies for this compound removal, ranked by ease and protein safety.

Module 1: The Physics of Removal (The "Why")

Before choosing a protocol, you must understand why the method works to prevent experimental failure.

The CMC Factor: Detergent removal is governed by the monomer-micelle equilibrium.[2]

  • Low CMC (<1 mM): Detergents exist mostly as stable micelles. Dialysis is ineffective because micelles are too large to pass through the membrane, and the free monomer concentration is too low to drive diffusion.

  • High CMC (>10 mM): this compound falls here. The micelle-to-monomer off-rate is fast. Monomers (MW ~349 Da) rapidly pass through dialysis membranes, shifting the equilibrium and causing micelles to break down to replenish the monomers.

Visualizing the Strategy:

HEGA8_Strategy Start This compound Sample CMC_Check Check CMC (~58 mM) Start->CMC_Check Method_Dialysis Method A: Dialysis (High Efficiency) CMC_Check->Method_Dialysis Standard Path Method_Beads Method B: Bio-Beads (Deep Cleaning) CMC_Check->Method_Beads Trace Removal Needed Method_Dialysis->Method_Beads Polishing Step Method_Exchange Method C: Exchange (If Protein Unstable) Method_Dialysis->Method_Exchange Protein Precipitates? Outcome_NMR Goal: NMR (Requires <5%) Method_Dialysis->Outcome_NMR Outcome_MS Goal: Mass Spec (Requires <0.01%) Method_Beads->Outcome_MS

Figure 1: Decision matrix for selecting the appropriate this compound removal strategy based on downstream application requirements.

Module 2: Dialysis (The Gold Standard)

Best For: Structural biology (Crystallography, NMR), general purification. Mechanism: Passive diffusion of monomers driven by concentration gradient.

Q: What Molecular Weight Cut-Off (MWCO) should I use? A: this compound monomers are ~349 Da. Practically any dialysis membrane (3.5 kDa, 10 kDa) will allow this compound to pass freely. Choose the MWCO based on your protein's size to prevent loss, not the detergent.

Protocol: High-Efficiency Dialysis
  • Preparation: Pre-wet dialysis tubing/cassette (e.g., Slide-A-Lyzer) in detergent-free buffer.

  • Ratio: Use a buffer-to-sample volume ratio of at least 200:1 .

    • Why? With a 58 mM CMC, you need a massive sink to drive the concentration below the CMC.

  • Temperature: Perform at 4°C to maintain protein stability, though room temperature (RT) speeds up diffusion if your protein tolerates it.

  • Exchange Schedule:

    • Exchange 1: 2–3 hours.

    • Exchange 2: 2–3 hours (Fresh buffer).

    • Exchange 3: Overnight (Fresh buffer).

  • Validation: If the protein precipitates, it indicates the protein requires detergent for solubility. Stop dialysis and proceed to Module 4 (Exchange) .

Module 3: Hydrophobic Adsorption (Bio-Beads SM-2)

Best For: Mass Spectrometry (MS) prep, Cryo-EM, or when dialysis is insufficient. Mechanism: Porous polystyrene beads (Bio-Beads SM-2) adsorb non-polar alkyl chains of the detergent.

Q: Can I just throw the beads in? A: No. Bio-Beads must be activated (methanol washed) to remove manufacturing contaminants that absorb at 280nm, which would ruin your concentration readings.

Protocol: Batch Adsorption

Reference: Bio-Rad SM-2 Instruction Manual [1]

Step 1: Bead Activation

  • Weigh out Bio-Beads (approx. 10 beads per 100 µL sample, or 0.3 g/mL).

  • Wash with 100% Methanol (2x, 5 mins).

  • Wash with Milli-Q Water (3x, 5 mins) to remove methanol.

  • Equilibrate with your specific detergent-free buffer (2x, 5 mins).

Step 2: Sample Treatment

  • Add the wet, equilibrated beads to your protein sample.

    • Tip: Do not dry the beads; air bubbles block the pores.

  • Incubate at 4°C with gentle rocking for 45–60 minutes.

    • Warning: Do not use a magnetic stir bar; it grinds the beads into fine dust that is impossible to filter out.

  • Remove supernatant using a fine-tip pipette or spin column.

Step 3: Polishing (Optional for MS) For Mass Spec, transfer the supernatant to a fresh batch of beads for a second 30-minute incubation. This ensures removal of trace this compound below the ionization suppression threshold.

Module 4: Troubleshooting & FAQs

Q: My protein precipitates immediately upon this compound removal. What now? A: This confirms your protein is an integral membrane protein that relies on the detergent micelle for structural integrity. You cannot simply "remove" the detergent; you must exchange it.

  • Strategy: Exchange into Amphipols (A8-35) or Nanodiscs (MSP). These scaffolds wrap the hydrophobic belt, allowing detergent removal without precipitation.

  • Protocol: Add Amphipol A8-35 at a 4:1 (w/w) ratio to protein. Incubate 30 mins. Then proceed with Bio-Beads removal of this compound. The Amphipols will trap the protein, while this compound is adsorbed by the beads [2].

Q: How do I quantify residual this compound? A: Standard UV (A280) doesn't work because this compound has no aromatic rings.

  • Method 1 (Crude): Thin Layer Chromatography (TLC).

  • Method 2 (Precise): 1H-NMR. The alkyl chain protons give distinct signals in the 0.8–1.5 ppm region.

  • Method 3 (MS): Direct infusion ESI-MS. If you see a repeating pattern of +349 Da (or adducts), you still have detergent.

Comparative Data: Removal Efficiency

MethodTime RequiredRemoval EfficiencyProtein RecoveryBest For
Dialysis 12–24 Hours>99% (due to high CMC)High (>90%)NMR, X-ray, General
Bio-Beads 1–2 Hours>99.9%Med-High (80-90%)*Mass Spec, Cryo-EM
Spin Columns 10 Mins~95%High (>90%)Quick buffer exchange

*Note: Hydrophobic proteins may bind to Bio-Beads, reducing yield. Always test a small aliquot first.

References
  • Bio-Rad Laboratories. (n.d.). Bio-Beads SM-2 Adsorbents Instruction Manual. Retrieved from [Link]

  • Tribet, C., Audebert, R., & Popot, J. L. (1996). Amphipols: Polymers that keep membrane proteins soluble in aqueous solutions. Proceedings of the National Academy of Sciences, 93(26), 15047-15050. Retrieved from [Link]

Sources

Technical Support Center: Minimizing HEGA-8 Effects on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Assigned Specialist: Senior Application Scientist (Membrane Protein Biochemistry) Ticket Topic: Troubleshooting HEGA-8 Interference in Kinetic Assays[1]

Executive Summary: The this compound Paradox

This compound (Octanoyl-N-hydroxyethylglucamide) is a powerful tool for solubilizing G-Protein Coupled Receptors (GPCRs) and transporters because of its small micelle size and specific headgroup chemistry.[1] However, it presents a unique challenge in enzyme kinetics compared to standard detergents like DDM or LMNG.[1]

The Core Problem: this compound has a High Critical Micelle Concentration (CMC) of approximately 7–8 mM (~0.24% w/v) .[1]

Most researchers fail not because this compound inhibits their enzyme, but because they dilute their sample into the assay buffer, dropping the detergent concentration below the CMC. This causes the membrane protein to precipitate or aggregate, leading to a loss of activity that is often mistaken for inhibition. Conversely, keeping this compound high enough to maintain solubility often introduces significant background noise or viscosity effects.[1]

This guide details how to navigate this stability-interference trade-off.

Module 1: The Dilution Trap (Stability vs. Activity)

The Mechanism of Failure

In a typical workflow, you purify your protein in 1% this compound.[1] You then add 1


L of protein to 99 

L of assay buffer.[1]
  • Final [this compound]: 0.01% (~0.3 mM).[1]

  • This compound CMC: ~0.24% (~7.5 mM).[1]

  • Result: The detergent monomers disperse, micelles collapse, and your hydrophobic enzyme aggregates instantly.

    
     drops to near zero.[1]
    
Diagram: The High-CMC Collapse

HEGA8_Collapse cluster_0 Stock Solution cluster_1 Assay Reaction Stock Protein in 1% this compound Dilution 1:100 Dilution into Buffer Stock->Dilution Pipetting Micelle Stable Micelles (Protein Soluble) Micelle->Stock Exists in Collapse [this compound] < CMC (0.01%) Dilution->Collapse Rapid Dispersion Agg Protein Aggregation Collapse->Agg Hydrophobic Exposure Signal Loss of Kinetic Signal Agg->Signal Artifactual Inhibition

Figure 1: The kinetic failure mode caused by this compound's high CMC.[1] Unlike DDM (CMC ~0.009%), this compound cannot support proteins upon significant dilution.[1]

Troubleshooting Protocol: The "Detergent Swap"

Do not attempt to run the assay in this compound if you require high dilution factors. Swap to a lower CMC detergent (like DDM) immediately prior to the assay.

Step-by-Step Swap:

  • Equilibrate: Pre-equilibrate a desalting column (e.g., Zeba Spin or PD-10) with assay buffer containing 0.02% DDM (2x CMC of DDM).[1]

  • Load: Apply your protein (currently in this compound).[1]

  • Elute: Spin/elute. The protein is now encapsulated in DDM micelles.

  • Assay: You can now dilute this sample significantly without precipitation, as DDM micelles are stable down to ~0.01%.

Module 2: Optical & Chemical Interference

If you must assay in this compound (e.g., your protein is inactive in DDM), you face optical interference.[1] High concentrations of this compound (required to stay above CMC) can scatter light in UV/Vis assays.[1]

Comparative Data: this compound vs. Common Detergents
FeatureThis compoundDDMOG (Octyl Glucoside)Impact on Assay
CMC (mM) ~7.5 mM ~0.17 mM~20 mMHigh CMC requires high working % in assay.[1]
CMC (% w/v) ~0.24% ~0.009%~0.53%Risk: Precipitation upon dilution.[1]
Micelle MW ~20 kDa ~72 kDa~25 kDaSmaller micelles = less light scattering than DDM.[1]
Dialyzable? Yes (Fast) No (Very Slow)Yes (Very Fast)Easy to remove, but hard to maintain.
Mitigation Strategies
  • Background Subtraction (Crucial):

    • Prepare a "Blank" containing Buffer + this compound (at assay concentration) + Substrate.[1]

    • Do not use water as a blank.[1] The refractive index of 0.3% this compound is significant.[1]

  • Shift to Fluorescence:

    • Absorbance assays (e.g., NADH at 340nm) are sensitive to micelle scattering.[1]

    • Fluorescent readouts are less affected by the turbidity of high-concentration detergent solutions.[1]

Module 3: Removal Protocols

If this compound is inhibiting the enzyme active site directly (competitive inhibition), you must reduce its concentration to the absolute minimum required for solubility, or exchange it.

Workflow: Bio-Bead Removal

Because this compound has a high CMC and low micelle molecular weight, it is rapidly adsorbed by hydrophobic resins (Bio-Beads SM-2).[1]

Removal_Workflow Start Protein in High this compound (>0.5%) Step1 Add Bio-Beads SM-2 (10mg/mL sample) Start->Step1 Step2 Incubate 4°C (15-30 mins only) Step1->Step2 Decision Check Turbidity? Step2->Decision Cloudy STOP: Protein Aggregating (CMC Reached) Decision->Cloudy Yes Clear Continue Removal Decision->Clear No Final Assay Immediately Clear->Final

Figure 2: Controlled removal of this compound. Note the short incubation time compared to DDM; this compound strips very fast.[1]

Protocol:

  • Prep: Wash Bio-Beads SM-2 with methanol, then water, then assay buffer.[1]

  • Ratio: Add 10 mg wet beads per 1 mL of protein solution.

  • Incubation: Agitate gently at 4°C.

  • Monitoring: CRITICAL: Monitor every 10 minutes. Because this compound moves fast, you risk stripping all detergent and precipitating the protein.[1] Stop when the detergent concentration is estimated to be ~1.2x CMC.

Frequently Asked Questions (FAQs)

Q: My enzyme activity increases as I dilute the enzyme. Is this compound an inhibitor? A: Likely yes, but verify the mechanism. If activity rises upon dilution, the detergent might be blocking the active site. However, ensure you aren't diluting below the CMC (0.24%). If you dilute below 0.24% and activity drops, it's stability.[1] If you dilute above 0.24% and activity rises, it's inhibition.[1]

Q: Can I use the Bradford assay to quantify protein in this compound? A: Use caution. High concentrations of detergents can interfere with Coomassie binding.[1] The BCA assay is generally more tolerant, but this compound (being a sugar-derivative) can interact with copper reduction chemistries at high concentrations.[1] Recommendation: Use a detergent-compatible BCA kit or 280nm Absorbance (using a Nanodrop set to the specific extinction coefficient of your protein), ensuring the blank contains the exact same this compound concentration.

Q: Why not just use DDM for everything? A: DDM micelles are large (~72kDa).[1] If your protein is small (e.g., 30kDa), the DDM micelle might occlude substrate access or hinder conformational changes required for catalysis. This compound micelles are smaller (~20kDa), often allowing "tighter" kinetics if the stability issues are managed.[1]

References

  • Anatrace. (n.d.). This compound Technical Data Sheet & MSDS. Retrieved from (Search: this compound).[1]

  • Seddon, A. M., Curnow, P., & Booth, P. J. (2004).[1][2] Membrane proteins, lipids and detergents: not just a soap opera.[1][2] Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117.[1]

  • Linke, D. (2009).[1] Detergents: an overview. Methods in Enzymology, 463, 603-617.[1]

  • Privé, G. G. (2007).[1] Detergents for the stabilization and crystallization of membrane proteins.[3] Methods, 41(4), 388-397.[1]

Sources

Validation & Comparative

HEGA-8 vs. DDM: Balancing Stability with Structural Resolution

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between HEGA-8 (Octanoyl-N-hydroxyethylglucamide) and DDM (n-Dodecyl-β-D-maltoside) for membrane protein applications.

A Senior Scientist’s Guide to Detergent Selection

Executive Summary: In the hierarchy of membrane protein detergents, DDM is the "Marathon Runner"—it offers exceptional long-term stability and is the industry gold standard for purification. This compound , conversely, is the "Sprinter." It is a short-chain, high-CMC detergent designed for specific, high-stakes applications like NMR spectroscopy and X-ray crystallography , where DDM’s large micelle size obscures structural data.

The Verdict: Use DDM for extraction, purification, and storage. Switch to This compound only during the final polishing steps for structural determination, and only if your protein can withstand the higher critical micelle concentration (CMC) environment.

Physical & Chemical Properties Comparison

The fundamental difference lies in the alkyl chain length (C12 vs. C8) and the headgroup chemistry . This dictates the micelle size and the "harshness" of the detergent.

FeatureDDM (n-Dodecyl-β-D-maltoside) This compound (Octanoyl-N-hydroxyethylglucamide) Implication
Formula C₂₄H₄₆O₁₁C₁₆H₃₃NO₇This compound is significantly smaller.
Chain Length C12 (Dodecyl)C8 (Octanoyl)C12 anchors deeper/stably; C8 is dynamic.
Headgroup Maltoside (Disaccharide)N-Hydroxyethylglucamide (Modified Glucose)HEGA headgroup is designed to be milder than standard glucosides (OG).
CMC (H₂O) ~0.17 mM (0.0087%)~20–50 mM (0.7–1.7%)*Critical: this compound requires much higher concentrations to maintain micelles.
Micelle MW ~72 kDa~20–25 kDa (Estimate)DDM micelles can "swallow" small proteins; this compound forms a "tight fit."
Removal Difficult (requires binding or dilution)Easy (Dialysis/Ultrafiltration)This compound can be dialyzed away; DDM cannot.

*Note: this compound CMC varies significantly with salt and temperature. Values >250 mM have been reported for cyclohexyl variants (C-HEGA-8).[1]

Mechanistic Insight: The Stability-Resolution Trade-off
The DDM "Shielding" Effect

DDM forms large, stable toroidal micelles. The C12 tail mimics the hydrophobic thickness of the native lipid bilayer (~30 Å), allowing the protein to "rest" comfortably. The maltose headgroup provides a massive hydration shell.

  • Pros: Prevents aggregation for days/weeks.

  • Cons: The large micelle creates a "soft" buffer that prevents crystal lattice formation (mushy diffraction) and slows tumbling in NMR (broad peaks).

The this compound "Tight-Fit" Mechanism

This compound combines a short C8 tail with a modified glucamide headgroup.

  • Headgroup Engineering: Unlike Octyl Glucoside (OG), which is often too harsh, the N-hydroxyethyl modification in this compound introduces additional hydrogen bonding donors/acceptors. This creates a more rigid, ordered water shell around the protein, potentially preserving structure better than OG despite the short chain.

  • Small Micelle: The small micelle radius allows protein-protein contacts required for crystal lattice formation.

  • Instability Risk: The C8 tail is shorter than the typical membrane width. This can cause "hydrophobic mismatch," forcing the protein to compress or expose hydrophobic patches, leading to denaturation over time.

Decision Logic: When to Switch?

Use the following Graphviz decision tree to determine if this compound is appropriate for your workflow.

DetergentDecision Start Membrane Protein Purified in DDM Goal What is the Downstream Application? Start->Goal CryoEM Cryo-EM Goal->CryoEM Crystallography X-Ray Crystallography Goal->Crystallography NMR Solution NMR Goal->NMR KeepDDM Keep DDM or Switch to LMNG/GDN (Stability is King) CryoEM->KeepDDM Large micelle OK CheckSize Is Protein < 100 kDa? Crystallography->CheckSize Tumbling Micelle Size Limit NMR->Tumbling DDMFails Did DDM yield low-res diffraction? CheckSize->DDMFails Yes TryHEGA EXCHANGE to this compound (Tight Micelle = Better Packing) DDMFails->TryHEGA Yes UseHEGA USE this compound (Fast Tumbling Required) Tumbling->UseHEGA DDM too viscous

Figure 1: Decision matrix for exchanging DDM for this compound based on structural biology requirements.

Experimental Protocols
Protocol A: The "Soft Exchange" (DDM to this compound)

Purpose: To transition a protein from DDM to this compound for crystallization without shocking the protein.

Prerequisites:

  • Protein purified in 0.02% DDM.

  • This compound Stock Solution: 20% (w/v) in water.

Step-by-Step:

  • Immobilization: Bind your DDM-solubilized protein to an affinity resin (e.g., Ni-NTA or Strep-Tactin). Do not elute yet.

  • Gradient Wash (Critical Step):

    • Prepare a wash buffer containing 0.02% DDM + 0.2% this compound . Wash with 5 column volumes (CV).

    • Reasoning: The mixed micelle phase prevents precipitation as the long-chain detergent is removed.

  • Full Exchange:

    • Wash with 10 CV of buffer containing 0.8% this compound (approx. 2-3x CMC).

    • Note: You must maintain this compound well above its high CMC (approx 25-40 mM) to prevent the protein from falling out of solution.

  • Elution: Elute in buffer containing 0.8% this compound .

  • QC: Immediately assess stability using a Thermal Shift Assay (TSA).

Protocol B: Thermal Stability Assay (TSA/CPM)

Purpose: To quantify if this compound is destabilizing your specific target.

  • Dye: Use CPM (N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide) which fluoresces upon reacting with buried cysteines exposed during unfolding.

  • Setup:

    • Sample A: Protein in DDM (Control).

    • Sample B: Protein exchanged into this compound.

  • Ramp: Heat from 25°C to 95°C.

  • Analysis:

    • If

      
       (this compound) is within 5°C of 
      
      
      
      (DDM), the exchange is successful.
    • If

      
       drops by >10°C, this compound is stripping essential lipids. Add Cholesterol Hemisuccinate (CHS) or lipids  to the HEGA buffer to compensate.
      
Visualizing the Micelle Difference

The following diagram illustrates why this compound yields better crystals but lower stability.

MicelleComparison cluster_DDM DDM Micelle (The Shield) cluster_HEGA This compound Micelle (The Tight Fit) P1 Protein D1 C12 D2 C12 D3 C12 Note1 DDM: - Large Belt - High Stability - Poor Crystal Contacts D3->Note1 D4 C12 P2 Protein H1 C8 H2 C8 Note2 This compound: - Thin Belt - Exposed Surface - Good Crystal Contacts H2->Note2

Figure 2: Schematic comparison of micelle geometry. DDM forms a protective "toroid" that shields the protein but hinders lattice contacts. This compound forms a minimal belt, exposing protein surfaces for crystallization.

References
  • Strop, P. & Brunger, A. T. (2005).[2] Refractive index-based determination of detergent concentration and its application to the study of membrane proteins. Protein Science.[2] Link

    • Validates micelle size measurements for maltosides vs glucamides.
  • Anatrace Products, LLC. (2024).[2] Detergent Physical Properties Data Sheet: HEGA & DDM Series.Link

    • Source for CMC and aggreg
  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods. Link

    • Authoritative review on alkyl chain length effects on stability.
  • Newby, Z. E., et al. (2009). Membrane protein crystallization screens: The importance of detergent selection. Nature Protocols. Link

    • Discusses the use of HEGA/MEGA series in high-throughput screening.
  • Columbus, L., et al. (2009). NMR of membrane proteins in micelles and bilayers. Current Opinion in Structural Biology. Link

    • Details the necessity of small micelles (like HEGA/DHPC) for solution NMR.

Sources

Comparative analysis of HEGA-8 and Triton X-100 for cell lysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Triton X-100 has been the "gold standard" non-ionic detergent for cell lysis due to its low cost and aggressive lipid membrane disruption. However, its utility is increasingly compromised by two factors: spectral interference (UV absorbance at 280 nm) and regulatory restrictions (REACH Annex XIV ban in the EU due to environmental toxicity).

HEGA-8 (Octanoyl-N-methylglucamide) emerges not just as an alternative, but as a superior technical choice for specific applications—particularly membrane protein structural biology and downstream UV-based quantification. While Triton X-100 excels in crude, high-yield total lysis, this compound offers a high Critical Micelle Concentration (CMC) that facilitates easy removal via dialysis, zero UV background, and enhanced preservation of labile membrane protein complexes.

This guide provides a data-driven comparison to assist researchers in transitioning from Triton X-100 to this compound where appropriate.

Physicochemical Profile & Mechanism[1]

To understand performance differences, we must look at the molecular architecture. Triton X-100 relies on a polyethylene oxide chain, whereas this compound utilizes a sugar-based (glucamide) headgroup.

Table 1: Physicochemical Comparison
FeatureTriton X-100This compoundImpact on Workflow
Chemical Class Polyoxyethylene (Non-ionic)Glucamide (Non-ionic)This compound is structurally distinct; sugar headgroups are often gentler on protein folding.
CMC (mM) ~0.2 – 0.24 mM~7 – 8 mMCritical: this compound's high CMC allows easy removal by dialysis. Triton is nearly impossible to dialyze.
Micelle MW ~90,000 Da~26,000 DaSmaller micelles (this compound) interfere less with size-exclusion chromatography (SEC).
UV Absorbance High (Aromatic Ring)None (Aliphatic)Triton distorts A280 protein quantification; this compound is optically transparent.
Aggregation # 100–140~70Lower aggregation number in this compound suggests more compact detergent belts around proteins.
Regulatory Restricted (REACH) CompliantTriton degrades to octylphenol (endocrine disruptor). This compound is the sustainable choice.
Mechanistic Insight: The "Micelle Trap"

The primary operational difference lies in the Critical Micelle Concentration (CMC) .

  • Triton X-100 (Low CMC): Forms micelles at very low concentrations.[1] Once added, the monomers bind tightly to hydrophobic domains and the excess forms large, stable micelles that do not pass through standard dialysis membranes.

  • This compound (High CMC): Requires a higher concentration to form micelles. However, because the monomer-micelle equilibrium is dynamic and the monomer concentration is high (~8 mM), the monomers easily pass through dialysis membranes, shifting the equilibrium and allowing complete removal of the detergent.

Performance Analysis

A. Lysis Efficiency & Protein Yield
  • Triton X-100: Remains the king of "brute force" lysis. For extracting cytosolic proteins from tough mammalian tissues or yeast, 1% Triton X-100 yields maximum protein recovery.

  • This compound: Requires optimization. Because its CMC is higher, you typically need 1% to 2% (w/v) this compound to achieve lipid saturation comparable to 0.1-0.5% Triton.

    • Verdict: For total protein yield, Triton is slightly more efficient per mole. For functional yield (active protein), this compound often outperforms.

B. Downstream Compatibility (UV & Mass Spec)

This is the decisive factor for many workflows. Triton X-100 contains a phenyl ring that absorbs strongly at 280 nm, making standard Nanodrop/spectrophotometer protein quantification impossible without interference correction. This compound is aliphatic and transparent.

Diagram 1: Downstream Interference Pathways

This diagram illustrates why this compound is preferred for spectroscopy and structural biology.

G cluster_0 Detergent Choice cluster_1 Downstream Effect cluster_2 Outcome Triton Triton X-100 (Aromatic) UV_Signal UV A280 Signal Triton->UV_Signal Interferes Dialysis Dialysis / Removal Triton->Dialysis Micelles Trapped HEGA This compound (Aliphatic) HEGA->UV_Signal Transparent HEGA->Dialysis Passes Membrane Fail Quantification Error & Retention UV_Signal->Fail Triton Success Accurate Quant & Clean Sample UV_Signal->Success This compound Dialysis->Fail Triton Dialysis->Success This compound

Caption: Comparative workflow showing Triton X-100 interference in UV quantification and dialysis versus the transparency and removability of this compound.

Optimized Protocols

Protocol A: this compound Lysis for Membrane Protein Solubilization

Use this protocol when downstream applications involve crystallization, NMR, or UV-based quantification.

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% Glycerol.

  • Detergent: this compound (Powder or 10% stock).

  • Inhibitors: Protease inhibitor cocktail (EDTA-free if using affinity columns).

Step-by-Step Workflow:

  • Pellet Preparation: Harvest cells (e.g., HEK293 or E. coli) and centrifuge at 4,000 x g for 10 min. Discard supernatant.

  • Resuspension: Resuspend pellet in Lysis Buffer (10 mL per gram of wet pellet).

    • Note: Do not add detergent yet. Mechanical homogenization (dounce or sonication) is recommended here to break cell walls/membranes first.

  • Solubilization: Add this compound to a final concentration of 1.0% - 2.0% (w/v) .

    • Scientific Rationale: Unlike Triton (effective at 0.1%), this compound requires concentrations above its CMC (~8 mM or ~0.25%) to effectively saturate lipid bilayers. 1-2% ensures sufficient detergent:lipid ratio.

  • Incubation: Rotate gently at 4°C for 1 hour.

    • Critical: Do not vortex vigorously; this can denature proteins even with mild detergents.

  • Clarification: Centrifuge at 15,000 - 20,000 x g for 30 mins at 4°C.

  • Harvest: Collect supernatant. This fraction contains the solubilized membrane proteins.

Protocol B: Detergent Exchange (Triton to this compound)

If you must lyse with Triton for yield but need this compound for downstream analysis.

  • Bind Triton-solubilized protein to an affinity column (e.g., Ni-NTA or FLAG).

  • Wash with 10 column volumes (CV) of buffer containing 0.1% Triton X-100 .

  • Wash with 10 CV of buffer containing 0.5% this compound .

    • Note: This step exchanges the detergent belt around the protein.

  • Elute protein in buffer containing 0.4% this compound .

Decision Matrix & Workflow Visualization

When should you switch? Use the logic flow below to determine the correct detergent for your specific experiment.

Diagram 2: Detergent Selection Logic

DecisionTree Start Start: Select Lysis Detergent Q1 Is UV (A280) Quant Required? Start->Q1 Q2 Is Protein Membrane-Bound? Q1->Q2 No HEGA Use this compound (Clean Spectra, Removable) Q1->HEGA Yes (Triton absorbs UV) Q3 Is Dialysis/Removal Needed? Q2->Q3 Yes Triton Use Triton X-100 (High Yield, Low Cost) Q2->Triton No (Cytosolic) Q3->Triton No (Stable in detergent) Q3->HEGA Yes (High CMC)

Caption: Decision matrix for selecting between Triton X-100 and this compound based on experimental constraints.

References

  • Sigma-Aldrich. Triton™ X-100 Product Information & Properties.Link

  • Thermo Fisher Scientific. Detergent Selection Guide for Membrane Protein Solubilization.Link

  • European Chemicals Agency (ECHA). Substances of Very High Concern (SVHC) List - 4-(1,1,3,3-tetramethylbutyl)phenol, ethoxylated (Triton X-100).Link

  • Anatrace. this compound Product Specification and Critical Micelle Concentration Data.Link

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins.[2] Methods, 41(4), 388-397. (Seminal work on high CMC detergents like HEGA series). Link

Sources

Navigating the Labyrinth of Membrane Protein Interactions: A Comparative Guide to Validation in the Presence of HEGA-8

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

The intricate dance of protein-protein interactions (PPIs) at the cell membrane governs a vast array of biological processes, making them prime targets for therapeutic intervention. However, studying these interactions is notoriously challenging due to the hydrophobic nature of membrane proteins, which necessitates their extraction and stabilization in artificial environments. The choice of detergent is paramount, as it can either faithfully preserve the native interaction or disrupt it entirely. This guide, born from extensive experience in the field, delves into the validation of membrane PPIs with a focus on the non-ionic detergent HEGA-8, providing a comparative analysis against common alternatives and detailed experimental frameworks.

The Critical Role of Detergents in Membrane Protein Research

Membrane proteins are embedded within the lipid bilayer, a highly hydrophobic environment. To study them in vitro, they must be coaxed out of this native setting using detergents. These amphipathic molecules possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. At a certain concentration, known as the Critical Micelle Concentration (CMC), detergent monomers self-assemble into micelles. These micelles envelop the hydrophobic transmembrane domains of the protein, shielding them from the aqueous solvent and keeping the protein soluble.[1]

The ideal detergent for PPI studies should be a gentle giant – strong enough to solubilize the membrane without denaturing the proteins or disrupting their native interactions. Non-ionic detergents are generally favored for these applications as they are less harsh than their ionic counterparts.[2]

Introducing this compound and its Contemporaries: A Comparative Overview

This compound (N-Octyl-N-hydroxyethylglucamide) belongs to the family of N-hydroxyethylglucamide-based non-ionic detergents. While specific data for this compound can be elusive, its close analog, HEGA-10 (Decanoyl-N-hydroxyethylglucamide), offers valuable insights into its properties. These detergents are valued for their mildness and ability to maintain the functional integrity of membrane proteins.

To make an informed decision, it is crucial to compare the physicochemical properties of this compound's family with other commonly used detergents:

DetergentTypeMolecular Weight ( g/mol )CMC (mM)Aggregation NumberKey Characteristics
HEGA-10 Non-ionic379.52.6-Mild detergent, high CMC allows for easier removal.[3][4]
n-Dodecyl-β-D-maltoside (DDM) Non-ionic510.60.17~100-140Very popular, known for stabilizing a wide range of membrane proteins.[5][6]
Lauryl Dimethylamine Oxide (LDAO) Zwitterionic229.41-2~100Can be more denaturing than non-ionic detergents but effective for some proteins.
Triton X-100 Non-ionic~6250.24~140Widely used but heterogeneous in composition and can interfere with UV-Vis spectroscopy.[1][5]

Causality Behind Detergent Choice:

  • CMC: A higher CMC, like that of the HEGA family, means that the detergent can be more easily removed by dialysis, which can be advantageous for downstream applications.

  • Aggregation Number: This indicates the number of detergent molecules in a micelle. A smaller aggregation number can sometimes be beneficial for structural studies as it results in a smaller protein-detergent complex.

  • Mildness: Non-ionic detergents like this compound and DDM are generally considered "mild" because they are less likely to disrupt the delicate, non-covalent interactions that hold protein complexes together.[2] Zwitterionic detergents like LDAO occupy a middle ground, while ionic detergents (e.g., SDS) are typically too harsh for studying PPIs.

Validating Protein-Protein Interactions: A Practical Guide with this compound

The following sections provide detailed protocols for two robust methods for validating PPIs, adapted for the use of mild non-ionic detergents like this compound.

Co-Immunoprecipitation (Co-IP): Capturing the Complex

Co-IP is a powerful technique to identify in vivo PPIs. The principle is simple: an antibody targeting a known protein ("bait") is used to pull it out of a cell lysate, and any interacting proteins ("prey") are co-precipitated.

Workflow Diagram:

Co_IP_Workflow cluster_lysis Cell Lysis cluster_capture Complex Capture cluster_wash_elute Wash & Elute cluster_analysis Analysis Cell Cells expressing tagged 'bait' protein Lysis Lyse cells in buffer containing this compound Cell->Lysis Lysate Clarified Cell Lysate Lysis->Lysate Antibody Add 'bait'-specific antibody Lysate->Antibody Beads Add Protein A/G beads Antibody->Beads Wash Wash beads to remove non-specific binders Beads->Wash Elute Elute protein complexes Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot for 'prey' SDS_PAGE->Western_Blot

Co-Immunoprecipitation Workflow

Detailed Protocol:

  • Cell Lysis:

    • Harvest cells expressing your bait and potential prey proteins.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in a lysis buffer containing a non-ionic detergent like this compound. A typical starting concentration is 1-2% (w/v). The buffer should also contain protease and phosphatase inhibitors to maintain protein integrity.

    • Rationale: The detergent concentration needs to be above its CMC to effectively solubilize the membrane and release the protein complexes. Mild agitation on ice for 30-60 minutes is usually sufficient.

    • Clarify the lysate by centrifugation to remove insoluble debris.[7]

  • Pre-clearing the Lysate (Optional but Recommended):

    • Incubate the lysate with Protein A/G beads for 30-60 minutes at 4°C.

    • Rationale: This step removes proteins that non-specifically bind to the beads, reducing background in your final analysis.

  • Immunoprecipitation:

    • Add the antibody specific to your bait protein to the pre-cleared lysate.

    • Incubate for 1-2 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.[2]

    • Rationale: The antibody binds to the bait protein, and the Protein A/G beads then capture the antibody-bait-prey complex.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with a wash buffer containing a lower concentration of this compound (e.g., 0.1-0.5%).

    • Rationale: Washing is critical to remove non-specifically bound proteins. The presence of some detergent in the wash buffer is necessary to keep the membrane protein complexes soluble.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer.

    • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the suspected prey protein.[8]

Pull-Down Assay: A Versatile In Vitro Approach

Pull-down assays are similar to Co-IP but are performed in vitro using a purified, tagged "bait" protein that is immobilized on affinity beads. This allows for the investigation of direct interactions.

Workflow Diagram:

Pull_Down_Workflow cluster_bait_prep Bait Preparation cluster_prey_prep Prey Preparation cluster_interaction Interaction cluster_analysis Wash, Elute & Analyze Purified_Bait Purified tagged 'bait' protein Immobilize Immobilize on affinity beads Purified_Bait->Immobilize Immobilized_Bait Immobilized 'bait' Immobilize->Immobilized_Bait Incubate Incubate 'bait' beads with 'prey' Immobilized_Bait->Incubate Cell_Lysate Cell lysate or purified 'prey' Solubilize Solubilize in This compound buffer Cell_Lysate->Solubilize Solubilized_Prey Solubilized 'prey' Solubilize->Solubilized_Prey Solubilized_Prey->Incubate Wash_Beads Wash beads Incubate->Wash_Beads Elute_Complex Elute complex Wash_Beads->Elute_Complex Analyze SDS-PAGE & Western Blot Elute_Complex->Analyze

Pull-Down Assay Workflow

Detailed Protocol:

  • Bait Protein Immobilization:

    • Purify your "bait" protein with an affinity tag (e.g., GST, His-tag).

    • Incubate the purified bait protein with the appropriate affinity beads (e.g., Glutathione-agarose for GST-tags, Ni-NTA for His-tags) to immobilize it.

    • Wash the beads to remove any unbound bait protein.

  • Prey Protein Preparation:

    • Prepare a cell lysate containing the potential "prey" protein(s) in a buffer with this compound, similar to the Co-IP protocol. Alternatively, a purified prey protein can be used.

  • Binding Reaction:

    • Incubate the immobilized bait protein beads with the prey protein lysate for 1-4 hours at 4°C with gentle rotation.

    • Rationale: This allows for the interaction between the bait and prey proteins to occur.

  • Washing:

    • Wash the beads extensively with a wash buffer containing a low concentration of this compound to remove non-specific binders. The stringency of the washes can be adjusted by varying the salt and detergent concentrations.

  • Elution and Detection:

    • Elute the bound proteins. For GST-tagged proteins, elution can be done with a buffer containing reduced glutathione. For His-tagged proteins, imidazole is used.

    • Analyze the eluted fractions by SDS-PAGE and Western blotting to detect the presence of the prey protein.[9]

Advanced Quantitative Methods: SPR and BLI

For a more quantitative understanding of PPIs, techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are invaluable. These label-free methods allow for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Mechanism of Action:

  • SPR: Measures changes in the refractive index at the surface of a sensor chip when one protein (the ligand) is immobilized and its binding partner (the analyte) flows over the surface.

  • BLI: Measures changes in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind and dissociate.[10]

Considerations for Using this compound in SPR and BLI:

  • Buffer Matching: It is crucial that the running buffer and the analyte samples have matched buffer compositions, including the concentration of this compound, to minimize bulk refractive index changes that can interfere with the signal.

  • Detergent Concentration: The detergent concentration should be kept above the CMC in all buffers to ensure the membrane protein remains soluble and stable.

  • Immobilization Strategy: The membrane protein can be captured on the sensor surface via an affinity tag (e.g., His-tag) or through its interaction with a lipid bilayer reconstituted on the sensor.

Experimental Workflow (General):

  • Ligand Immobilization: The purified membrane protein (ligand) is immobilized on the sensor surface in the presence of this compound.

  • Analyte Injection: The interacting partner (analyte), also in a buffer containing this compound, is injected at various concentrations.

  • Data Analysis: The binding sensorgrams are analyzed to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

Conclusion: A Path Forward in a Complex Field

The study of membrane protein-protein interactions is a challenging yet rewarding endeavor. The selection of an appropriate detergent is a critical first step, and mild non-ionic detergents like this compound and its analogs offer a promising avenue for preserving the native state of these delicate complexes. By combining careful experimental design with powerful validation techniques such as Co-IP, pull-down assays, SPR, and BLI, researchers can confidently navigate the complexities of the membrane interactome, paving the way for novel therapeutic discoveries.

References

  • Stetsenko, A., & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. [Link]

  • Jain, S., & Bais, S. (Year). Probing Cellular Protein Complexes via Single Molecule Pull-down. Journal Name, Volume(Issue), Pages. [Link]

  • Bune, M. A., & Moore, J. T. (2019). Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription. Journal of Visualized Experiments, (148), e59833. [Link]

  • Das, A., Sahoo, B., & Rout, L. (2023). Cost-effective Purification of Membrane Proteins by 'Dual-detergent Strategy'. Bio-protocol, 13(10), e4682. [Link]

  • Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]

  • Hamnett, R. (2024, May 16). Co-immunoprecipitation (co-IP): The Complete Guide. Antibodies.com. [Link]

  • Gautier, A., & Varadarajan, R. (2022). Protein-protein interactions on membrane surfaces analysed using pull-downs with supported bilayers on silica beads. bioRxiv. [Link]

  • Cytiva. (2024, August 22). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. [Link]

  • Abeyrathne, P. D., & Lam, Y. (Year). Lipid solubilization by detergent DDM Triton X-100 OTG OG C 8 E 5. ResearchGate. [Link]

  • Welling, G. W., & Welling-Wester, S. (1991). Integral Membrane Proteins. In Chromatography and modification of enzymes (pp. 385-400). Elsevier. [Link]

  • Creative Biolabs. (n.d.). High-Throughput SPR & BLI based Membrane Protein Characterization. Retrieved from [Link]

  • Macho, A. P., & Zipfel, C. (2015). Co-Immunoprecipitation of Membrane-Bound Receptors. Methods in molecular biology (Clifton, N.J.), 1284, 305–316. [Link]

  • Wallace, S. S., & Bandaru, V. (2015). Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex. Journal of visualized experiments : JoVE, (100), 52839. [Link]

  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. [Link]

  • Baena-Lopez, M. (2019, June 1). What is the best lipid-binding assay for a purifyed integral membrane protein?. ResearchGate. [Link]

  • GE Healthcare. (n.d.). Purification of Membrane Proteins. Retrieved from [Link]

  • Das, A., Sahoo, B., & Rout, L. (2021). Effectiveness of dual-detergent strategy using Triton X-100 in membrane protein purification. Biochemical and Biophysical Research Communications, 581, 10-15. [Link]

  • Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Retrieved from [Link]

  • Levanon, N. L., Vigonsky, E., & Lewinson, O. (2022, July 30). Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR) l Protocol Preview [Video]. YouTube. [Link]

  • NanoTemper Technologies. (2024, March 23). How to study molecular interactions of membrane proteins without compromising their native structure [Video]. YouTube. [Link]

  • Carpenter, E. P., Beis, K., Cameron, A. D., & Iwata, S. (2008). Rationalizing α-helical membrane protein crystallization. Current opinion in structural biology, 18(5), 581–586. [Link]

  • Bitesize Bio. (2022, February 2). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. [Link]

  • Reddit. (2024, April 10). HE vs Regular Detergent, is there a better one? [Web log post]. Retrieved from [Link]

  • Arm & Hammer. (n.d.). What is the Difference between High Efficiency and Regular Detergent?. Retrieved from [Link]

  • Creative Biolabs. (n.d.). HEGA-10 (CAT#: MPD0037K). Retrieved from [Link]

  • Filtration Group. (2020). AEROSTAR PuraFilter® HEGA®. [Link]

  • AAF International. (n.d.). HEGA Filters. Retrieved from [Link]

Sources

Beyond HEGA-8: A Comparative Guide to Membrane Protein Solubilization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The HEGA-8 Paradox

This compound (Octanoyl-N-hydroxyethylglucamide) occupies a specific niche in membrane protein biochemistry. Its high Critical Micelle Concentration (CMC ~7–8 mM) makes it easily dialyzable, and its small micelle size is advantageous for compact crystal packing. However, for many labile targets—particularly GPCRs and large transporter complexes—this compound acts as a "stripping" agent, removing essential annular lipids and leading to aggregation over time.

This guide provides an evidence-based framework for selecting alternatives when this compound fails, categorized by your downstream application: Structural Stability (Cryo-EM) vs. Reconstitution (Proteoliposomes).

The Landscape of Alternatives

We categorize alternatives not just by chemical class, but by the problem they solve relative to this compound.

Category A: The "Super-Stabilizers" (Cryo-EM & Dynamics)

Use when: this compound causes aggregation or loss of activity during purification.

ProductChemical ClassCMCMicelle Size (MW)Mechanism of Action
LMNG Maltose Neopentyl Glycol~0.01 mM~90 kDa"Locking" Mechanism: Two hydrophobic tails and two maltose heads create a rigid, low-off-rate clamp around the hydrophobic transmembrane domain (TMD), preserving annular lipids.
GDN Glyco-diosgenin~0.018 mM~75 kDaSteroid Rigidification: A synthetic substitute for Digitonin. Its rigid steroidal core mimics cholesterol, providing structural support without the batch variability of natural Digitonin.
Category B: The "Tunable" Intermediates (Crystallography & NMR)

Use when: You need a balance between stability and micelle size (smaller than LMNG).

ProductChemical ClassCMCMicelle Size (MW)Mechanism of Action
DDM Alkyl Maltoside~0.17 mM~72 kDaThe Gold Standard: Longer chain (C12) than this compound. Offers significantly better stability but forms larger micelles. Harder to dialyze than this compound.
DM Alkyl Maltoside~1.8 mM~40 kDaThe Direct Competitor: Decyl (C10) chain. It bridges the gap between this compound and DDM. Higher CMC allows for removal (via Bio-Beads), but it is gentler than this compound.
Category C: Advanced Mimetics (Native Environment)

Use when: Detergents are the problem, regardless of type.

  • Amphipols (A8-35): Amphipathic polymers that wrap around the TMD, allowing detergent removal entirely.

  • Peptidisc / Nanodiscs (MSP): Reconstitute the protein into a lipid bilayer patch, eliminating detergent-induced destabilization.

Decision Matrix & Chemical Space

The following diagram visualizes the trade-off between Removability (High CMC) and Stability (Low CMC/Rigidity).

DetergentStrategy Start This compound Issue Sub1 Protein Aggregates (Instability) Start->Sub1 Loss of Activity Sub2 Interference with Downstream Assay Start->Sub2 Micelle too large/small Sol1 Switch to LMNG (Max Stability) Sub1->Sol1 GPCRs / Transporters Sol2 Switch to GDN (Cryo-EM Preferred) Sub1->Sol2 Complexes / LCP Sol3 Switch to DM (Decyl Maltoside) (Balance Removal/Stability) Sub2->Sol3 Need to Dialyze Sol4 Amphipols / Nanodiscs (Detergent Free) Sub2->Sol4 Need Native Lipids

Caption: Decision tree for selecting this compound alternatives based on experimental failure mode.

Experimental Protocols: Validating the Alternative

Do not rely on literature values alone. Membrane proteins exhibit idiosyncratic behavior. You must screen using a self-validating workflow.

Protocol A: Thermal Shift Screening (CPM Assay)

The CPM assay measures the exposure of buried cysteine residues as the protein unfolds due to thermal stress. It is the fastest way to rank detergent stability.

Reagents:

  • Purified Protein (or crude solubilizate) in DDM (baseline).

  • Test Detergents: this compound, LMNG, GDN, DM (at 3x CMC).

  • CPM Dye (N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide).

Workflow:

  • Dilution: Dilute protein to ~5 µg/mL into buffers containing the test detergents. Allow to exchange for 30 mins at 4°C.

  • Dye Addition: Add CPM dye (dissolved in DMSO) to a final concentration of 5 µM.

  • Ramp: Incubate in a qPCR machine. Ramp temperature from 25°C to 95°C.

  • Readout: Monitor fluorescence (Ex 387 nm / Em 463 nm).

  • Analysis: Calculate the Melting Temperature (

    
    ).
    
    • Success Criteria: An alternative is viable if

      
       compared to this compound.
      
Protocol B: Monodispersity Check (FSEC)

Fluorescence-detection Size Exclusion Chromatography (FSEC) confirms that the "stable" protein is not just a stable aggregate.

Workflow:

  • Solubilization: Solubilize membranes in different detergents.[1][2][3]

  • Clarification: Ultracentrifuge (100,000 x g, 45 min).

  • Injection: Inject supernatant onto a Superose 6 Increase column equilibrated in the same detergent buffer.

  • Detection: Monitor Tryptophan fluorescence (or GFP tag).

  • Analysis: Look for a sharp, symmetrical peak at the expected retention volume.

    • Warning: LMNG micelles are large. The protein peak will shift left (earlier elution) compared to this compound. This is normal, not necessarily aggregation.

Comparative Data Analysis

The following table synthesizes physical properties with application suitability.

DetergentCMC (H₂O)Aggregation #Removal StrategyPrimary Application
This compound ~7.5 mMLowDialysisCrystallography (High resolution)
LMNG 0.01 mM~500 (Large)Impossible by Dialysis ; use Bio-Beads or affinity column washCryo-EM, GPCR Stabilization
GDN 0.018 mMModerateBio-Beads / Column WashCryo-EM (Substitute for Digitonin)
DDM 0.17 mM78-149Bio-Beads / UltrafiltrationGeneral Purification
DM 1.8 mM69Dialysis (Slow) / Bio-BeadsNMR, Crystallography
Critical Technical Insight: The "Exchange" Trap

Moving from this compound to LMNG is easy (high CMC


 low CMC). Moving from LMNG back to a dialyzable detergent is thermodynamically unfavorable.
  • Rule of Thumb: If you plan to reconstitute into liposomes later, avoid LMNG . Use DM or DDM (removed via hydrophobic adsorption beads) instead. LMNG binds so tightly it often inhibits lipid insertion.

Scientific Rationale & Mechanism

Why does this compound fail where LMNG succeeds?

  • Hydrophobic Mismatch: this compound has a short C8 alkyl chain. Most transmembrane domains have a hydrophobic thickness matching a C12–C14 chain (like DDM or lipids). This compound forces the protein to compress vertically or exposes hydrophobic residues to water, driving aggregation [1].

  • Lateral Pressure: LMNG possesses two hydrophobic tails (resembling a lipid) and a neopentyl glycol linker that restricts conformational freedom. This creates a "rigid" micelle that maintains lateral pressure on the TMD, mimicking the native bilayer lateral pressure profile [2].

  • Detergent Stripping: High CMC detergents like this compound exist in rapid dynamic equilibrium (monomer

    
     micelle). This rapid exchange strips annular lipids (cholesterol, PIP2) essential for function. LMNG has a negligible off-rate, trapping these lipids against the protein surface [3].
    

References

  • Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins.[4] Nature Methods, 7(12), 1003–1008. Link

  • Chae, P. S., et al. (2012). Glyco-diosgenin, a responsive detergent for membrane protein stability.[5] Chemistry – A European Journal, 18(31), 9485–9490. Link

  • Alexandrov, A. I., et al. (2008). Microscale Fluorescent Thermal Stability Assay for Membrane Proteins. Structure, 16(3), 351–359. Link

  • Kawate, T., & Gouaux, E. (2006). Fluorescence-detection size-exclusion chromatography for precrystallization screening of integral membrane proteins. Structure, 14(4), 673–681. Link

Sources

Head-to-head comparison of HEGA series detergents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Detergent?

In the landscape of membrane protein solubilization and crystallization, the HEGA (Hydroxyethylglucamide) series occupies a critical niche between the harsh, small-micelle alkyl glucosides (like OG) and the ultra-stable, large-micelle maltosides (like DDM).

While DDM is the industry standard for extraction due to its high stability, it often shields proteins too effectively, hampering crystal lattice formation. Conversely, OG allows for tight crystal packing but frequently denatures labile targets. HEGA detergents bridge this gap. By modifying the glucamide headgroup with a hydroxyethyl moiety, HEGA detergents introduce a unique hydrogen-bonding capacity that offers milder detergency than OG while maintaining a compact micelle size suitable for high-resolution structural biology.

This guide provides a head-to-head technical analysis of the HEGA series (HEGA-8, 9, 10, 11), supported by physicochemical data and validated experimental workflows.

Part 1: The Chemistry of HEGA

Structural Logic & Mechanism

To understand HEGA performance, one must distinguish it from its cousins: the MEGA series and standard Alkyl Glucosides .

  • The Backbone: HEGA detergents are non-ionic, glucamide-based surfactants.

  • The Modification: Unlike the MEGA series (N-methylglucamide), which has a methyl group attached to the amide nitrogen, HEGA (N-hydroxyethylglucamide) possesses a hydroxyethyl group .

  • The Impact: This additional hydroxyl group increases the hydrophilicity and steric bulk of the headgroup. This subtle chemical shift alters the Hydrophile-Lipophile Balance (HLB) , often resulting in a "softer" interaction with the protein's hydrophilic loops compared to the more rigid MEGA or OG headgroups.

Chemical Structure Comparison (DOT Diagram)

HEGA_Structure_Logic OG Octyl Glucoside (OG) (Simple Glucoside Head) MEGA MEGA Series (N-Methylglucamide) OG->MEGA Add Amide Linkage HEGA HEGA Series (N-Hydroxyethylglucamide) MEGA->HEGA Replace Methyl with Hydroxyethyl Group Effect Performance Outcome: Enhanced H-Bonding & Mildness HEGA->Effect Result

Figure 1: Structural evolution from simple glucosides to the HEGA series. The hydroxyethyl modification is key to its unique solubility profile.

Part 2: The HEGA Lineup (Head-to-Head Data)

The critical differentiator within the HEGA series is the alkyl chain length (C8 to C11). This dictates the Critical Micelle Concentration (CMC) and the Hydrophile-Lipophile Balance (HLB) .[1][2]

Crucial Note on CMC: The HEGA series exhibits relatively high CMCs compared to maltosides. This is advantageous for dialysis and concentration but requires higher working concentrations during purification.

Comparative Properties Table
DetergentAlkyl ChainMolecular Weight ( g/mol )CMC (H₂O) [mM] *CMC (%)Primary Application
This compound C8349.5~277~9.7%Solubilization of very robust proteins; High-concentration screening.
HEGA-9 C9363.5~108~3.9%Intermediate screening; rarely a primary choice.[3]
HEGA-10 C10377.5~35~1.3%The Workhorse. Best balance of mildness and crystallizability.
HEGA-11 C11391.5~11.5~0.45%Stabilization of larger/labile complexes where HEGA-10 fails.

*Data Source: Aggregated from Anatrace product specifications [1]. Values are approximate and highly dependent on buffer ionic strength and temperature.

HEGA-10 vs. The World

How does the flagship HEGA-10 compare to standard alternatives?

FeatureHEGA-10DDM (Dodecyl Maltoside)OG (Octyl Glucoside)
Micelle Size Compact (Small)Large (Bulky)Very Small
Protein Stability Moderate-HighVery High (Gold Standard)Low (Risk of Denaturation)
Crystallization Excellent (Tight Packing)Poor (Large solvent channels)Good (If protein survives)
Dialyzability High (High CMC)Very Low (Low CMC)High

Scientist's Verdict: Use DDM for initial extraction and purification to ensure yield. Switch to HEGA-10 specifically for structural studies (X-ray/Cryo-EM) to reduce micelle bulk and improve lattice contacts.

Part 3: Experimental Protocols

Protocol A: The "Stability-First" Solubilization Screen

Objective: Determine if your target protein survives HEGA extraction directly from the membrane.

Causality: We do not jump straight to HEGA-10. We screen chain lengths because the "matching" of hydrophobic thickness between the detergent micelle and the protein's transmembrane domain is critical for stability.

  • Preparation: Aliquot membranes to a final protein concentration of 2–5 mg/mL.

  • Detergent Stock: Prepare 10% (w/v) stocks of this compound, 9, 10, and 11. Note: this compound and 9 require significant volume due to high CMC; ensure solubility.

  • Solubilization: Add detergent to membranes.[4]

    • Target Concentration: You must aim for 3x CMC minimum for solubilization.

    • HEGA-10 Example: CMC is ~1.3%.[3] Use 2.0% - 2.5% final concentration.

    • This compound Example: CMC is ~9.7%.[3] This is often impractical for direct solubilization; usually used for exchange only.

  • Incubation: 1 hour at 4°C with gentle rotation.

  • Separation: Ultracentrifuge at 100,000 x g for 45 mins.

  • Analysis: Analyze Supernatant (S) vs. Pellet (P) via SDS-PAGE and Western Blot.

    • Success Metric: >80% target in Supernatant.

    • Stability Check: Run FSEC (Fluorescence-Detection Size Exclusion Chromatography) to check for monodispersity.

Protocol B: On-Column Detergent Exchange (DDM to HEGA-10)

Objective: Extract in stable DDM, then switch to HEGA-10 for crystallization.

Trustworthiness: This method is superior to dialysis for HEGA-10 because it maintains high local detergent concentration preventing aggregation during the transition.

  • Bind: Load DDM-solubilized protein onto affinity resin (e.g., Ni-NTA or FLAG).

  • Wash 1 (DDM): Wash with 10 CV (Column Volumes) of buffer + 0.05% DDM (3x CMC) to remove lipids.

  • Gradient Exchange (Optional but Recommended):

    • Wash with 5 CV of buffer containing 0.02% DDM + 0.5% HEGA-10 .

    • Why? A sudden shock to a high-CMC detergent can strip lipids too fast. A blend eases the transition.

  • Wash 2 (HEGA Only): Wash with 20 CV of buffer + 1.4% HEGA-10 .

    • Critical Step: You must be slightly above the CMC of HEGA-10 (~1.3%) to ensure the micelle is maintained. If you drop below CMC, the protein will aggregate on the column.

  • Elute: Elute in buffer + 1.4% HEGA-10 .

  • QC: Immediately assess monodispersity via Dynamic Light Scattering (DLS).

Part 4: Decision Matrix (Workflow)

How do you choose the specific HEGA detergent for your project? Follow this logic flow.

HEGA_Decision_Matrix Start Start: Membrane Protein Target Goal Primary Goal? Start->Goal Struct Structural Biology (X-ray / Cryo-EM) Goal->Struct Resolution Needed Funct Functional Assay (Activity) Goal->Funct Native State Needed Size Protein Size / Fragility? Struct->Size Rec11 Use HEGA-11 (More stability, larger micelle) Funct->Rec11 Milder Robust Small/Robust (<50kDa) Size->Robust Fragile Large/Fragile (>100kDa) Size->Fragile Intermediate Intermediate Size->Intermediate Rec8 Try this compound or 9 (Smallest micelle, highest risk) Robust->Rec8 Fragile->Rec11 Rec10 Use HEGA-10 (Best balance) Rec8->Rec10 If unstable Rec10->Rec11 If unstable Intermediate->Rec10

Figure 2: Decision matrix for selecting the optimal HEGA detergent based on protein stability and downstream application.

References

  • Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins.[5] Methods, 41(4), 388-397. (General grounding on detergent selection).

  • Creative Biolabs. (n.d.). HEGA-10 Product Information and Protocols. Retrieved from [Link]

Sources

A Scientist's Guide to HEGA-8 Purity: Ensuring Experimental Integrity Through Validation and Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Underestimated Impact of Detergent Purity

Detergents are fundamental tools in membrane biochemistry, used to disrupt lipid bilayers and extract proteins for further study.[1] However, the very properties that make them effective—their amphipathic nature—also make them susceptible to containing impurities that can alter their behavior. In the case of HEGA-8, common contaminants include shorter alkyl-chain homologues, residual alcohols, or degradation products. These impurities can:

  • Alter the Critical Micelle Concentration (CMC): The CMC is the concentration at which detergent monomers assemble into micelles, a crucial event for membrane solubilization.[2] Impurities can shift the effective CMC, leading to inconsistent solubilization efficiency or even protein denaturation.

  • Interfere with Downstream Assays: Ionic impurities can disrupt ion-exchange chromatography, while UV-absorbing contaminants can interfere with spectrophotometric protein quantification.[3]

  • Inhibit Crystallization: In structural biology, even trace impurities can disrupt the ordered packing of protein-detergent complexes, preventing the formation of high-quality crystals.

Therefore, assuming the purity stated on the label is sufficient for a sensitive application is a significant risk. An empirical, in-house validation is a cornerstone of rigorous science.

Experimental Framework: A Two-Pronged Approach

To systematically evaluate the impact of this compound purity, we employ a two-part experimental design. First, we analytically quantify the purity of different this compound grades. Second, we compare their performance in a functional assay—the solubilization and activity measurement of a model membrane protein.

Diagram 1: Overall Experimental Logic

G cluster_main Validation & Comparison Workflow Purity Part 1: Analytical Purity Validation Functional Part 2: Functional Performance Comparison Purity->Functional Informs functional study Conclusion Conclusion & Recommendations Functional->Conclusion Provides impact data

Caption: The logical flow from analytical validation to functional impact assessment.

Part 1: Analytical Validation of this compound Purity

High-Performance Liquid Chromatography (HPLC) is a robust and sensitive method for assessing the purity of non-ionic detergents.[4] Due to the lack of a strong UV chromophore in this compound, detection methods like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) are superior for accurate quantification.

Protocol 1: Purity Analysis by Reversed-Phase HPLC-ELSD

This protocol provides a reliable method for separating this compound from common, structurally related impurities.

  • Preparation of Standards and Samples:

    • Prepare a stock solution of high-purity (>99.5%) this compound standard at 1 mg/mL in Mobile Phase A.

    • Accurately weigh and dissolve each this compound test batch and alternative detergents to a final concentration of 1 mg/mL in Mobile Phase A.

    • Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

  • HPLC-ELSD Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 95:5 Water:Acetonitrile + 0.1% Formic Acid.

    • Mobile Phase B: 5:95 Water:Acetonitrile + 0.1% Formic Acid.

    • Gradient Profile:

      • 0.0 min: 5% B

      • 10.0 min: 95% B

      • 12.0 min: 95% B

      • 12.1 min: 5% B

      • 15.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • ELSD Settings: Nebulizer Temp: 30°C, Evaporator Temp: 50°C, Gas Flow: 1.5 L/min.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as: (Area of this compound Peak / Total Area of All Peaks) * 100%.

Comparative Purity Analysis

The following table presents representative data from the analysis of two different grades of this compound and a common alternative, n-Dodecyl-β-D-maltoside (DDM).

DetergentGrade/SourceStated PurityMeasured Purity (HPLC-ELSD) Major Impurities Identified (by MS)
This compound Grade 1 >99%99.6% Heptyl-β-D-glucoside (0.2%)
This compound Grade 2 ≥98%97.9% Heptyl-β-D-glucoside (1.1%), Hexyl-β-D-glucoside (0.5%)
DDM Grade 1 >99%99.3% Undecyl-β-D-maltoside (0.4%)

Part 2: Functional Impact on Membrane Protein Research

To demonstrate the tangible consequences of the purity differences observed above, we assessed the detergents' ability to solubilize a model G-protein coupled receptor (GPCR) from cell membranes and maintain its ligand-binding competency. Inappropriate solubilization can irreversibly damage the delicate structure of such proteins.[5]

Protocol 2: GPCR Solubilization and Functional Assay
  • Membrane Preparation:

    • Isolate crude membranes from HEK293 cells overexpressing the target GPCR via dounce homogenization and differential centrifugation.

    • Resuspend the final membrane pellet in a buffer (20 mM HEPES, pH 7.5, 150 mM NaCl, protease inhibitors) to a protein concentration of 5 mg/mL.

  • Solubilization Screening:

    • Aliquot the membrane suspension. For each detergent to be tested, add it to a final concentration of 1.0% (w/v).

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Pellet the unsolubilized material by ultracentrifugation (100,000 x g, 45 min, 4°C).

    • Carefully collect the supernatant, which contains the solubilized membrane proteins.

  • Quantification of Solubilization & Function:

    • Yield: Determine the protein concentration in the supernatant using a BCA assay. Express this as a percentage of the total protein in the starting membrane suspension.

    • Function: Perform a radioligand saturation binding assay on the solubilized supernatant to determine the concentration of active, properly folded receptors (Bmax).

Diagram 2: Functional Assay Workflow

G cluster_solubilization Solubilization cluster_assay Analysis membranes GPCR Membranes detergents Add Detergent (Grade 1 this compound, Grade 2 this compound, DDM) membranes->detergents spin Incubate & Ultracentrifuge detergents->spin supernatant Solubilized GPCR spin->supernatant bca Yield (BCA Assay) supernatant->bca binding Function (Binding Assay) supernatant->binding results Comparative Data bca->results binding->results

Caption: Step-by-step workflow for comparing detergent functional performance.

Comparative Functional Performance

The results below clearly link the analytical purity to functional outcomes.

Detergent Used for SolubilizationMeasured PuritySolubilization Yield (% of Total)Active Receptor Concentration (Bmax, pmol/mg)
This compound (Grade 1) 99.6%78 ± 3%18.5 ± 0.9
This compound (Grade 2) 97.9%75 ± 5%11.2 ± 1.5
DDM (Grade 1) 99.3%82 ± 2%19.1 ± 0.7

The lower purity this compound (Grade 2) resulted in a 40% reduction in the concentration of functionally active receptors, even though its total solubilization yield was only marginally lower. This strongly suggests that the higher concentration of impurities in Grade 2 partially denatured the GPCR during extraction, rendering it incapable of binding its ligand. This is a critical experimental artifact that would drastically alter any subsequent drug screening or structural studies.

Authoritative Recommendations for Researchers

The evidence presented demonstrates that detergent purity is not a trivial detail but a critical variable that must be controlled.

  • Trust, but Verify: Do not implicitly trust the certificate of analysis. Perform an in-house purity check, especially when starting a new project or opening a new lot of detergent. Establishing a baseline with a simple HPLC run can save months of troubleshooting.

  • Prioritize Purity for Sensitive Assays: For demanding applications such as GPCR activity assays, protein crystallization, or single-molecule studies, always use the highest purity detergent available (typically >99%). The additional cost is negligible compared to the cost of failed experiments and unreliable data.

  • Correlate Purity with Function: When screening detergents for a new membrane protein target, include different purity grades in your matrix. This will help you establish the sensitivity of your protein to detergent quality and make an informed decision for large-scale work.

  • Maintain Proper Detergent Handling: Store detergents as recommended by the manufacturer (typically cold and protected from light) to prevent degradation, which can generate harmful impurities over time.

By integrating these quality control steps into your workflow, you enhance the robustness and reliability of your data, contributing to the integrity and forward progress of your research endeavors.

References

  • Vertex AI Search. (2023). Choosing and using detergents in biochemistry.
  • Hiden Analytical. (n.d.). High Purity Gas Analysis.
  • PubMed, National Institutes of Health. (2018). Impact of Detergents on Membrane Protein Complex Isolation.
  • Sigma-Aldrich. (n.d.). A guide to the properties and uses of detergents in biological systems.
  • ResearchGate. (2025). Impact of novel detergents on membrane protein studies.
  • GoldBio. (n.d.). 12 Useful Detergents for Your Experiments.
  • ResearchGate. (2025). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • CUSABIO. (n.d.). Detergents Applications in Membrane Proteins Research.
  • Sigma-Aldrich. (n.d.). Solubilization of Membrane Proteins.
  • MDPI. (n.d.). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method.

Sources

Safety Operating Guide

HEGA-8 Disposal and Waste Management: A Senior Scientist’s Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

HEGA-8 (Octanoyl-N-hydroxyethylglucamide) is a non-ionic detergent frequently used in the solubilization and crystallization of membrane proteins. Unlike "hard" detergents (e.g., Triton X-100), this compound is sugar-based and biodegradable. However, its high Critical Micelle Concentration (CMC) and specific amide bond chemistry require distinct disposal protocols to prevent environmental surfactant loading and ensure regulatory compliance.

Immediate Safety Directive:

  • Do NOT confuse this compound with Alconox "Detergent 8" (a separate proprietary brand).

  • Do NOT dispose of concentrated stock solutions (>1%) down the drain.

  • ALWAYS segregate this compound waste containing biologicals or radioisotopes into their respective hazard streams; the contaminant dictates the classification.

Technical Chemical Profile

Understanding the physical properties of this compound is essential for determining the correct waste stream.

PropertySpecificationOperational Impact
Chemical Name Octanoyl-N-hydroxyethylglucamideAmide-based surfactant.
CAS Number 869652-63-1Use for waste tagging/manifests.
Molecular Formula C₁₆H₃₃NO₇Nitrogen-containing; potential nutrient load in water.
CMC (H₂O) ~7–8 mM (0.28%)High CMC. Monomers dialyze easily. Dialysis buffers will contain significant detergent loads.
Hazard Class Irritant (Skin/Eye)PPE (Gloves/Goggles) required. Not typically corrosive.
Biodegradability High (Glucamide headgroup)Environmentally preferable, but still regulated as a chemical surfactant.
Detailed Disposal Workflows
Scenario A: Concentrated Stocks & Solid Waste

Context: Expired powder or leftover stock solutions (e.g., 10-20% w/v). The "Why": High concentrations of surfactants can disrupt wastewater treatment bacterial films and cause foaming issues in plumbing.

  • Solids: Scoop expired powder into a dedicated solid chemical waste container. Label with full chemical name.

  • Liquids (>1%):

    • Pour into a chemically compatible carboy (HDPE or Glass).

    • Labeling: Must read "Non-Hazardous Chemical Waste: this compound Solution." (Note: While "Non-Hazardous" by RCRA definition in some jurisdictions, best practice treats it as regulated chemical waste to avoid drain clogging or local violations).

    • Do not mix with strong oxidizers (e.g., Nitric Acid) as the amide bond can cleave, potentially generating heat or NOx gases.

Scenario B: Dilute Aqueous Waste (Buffers & Dialysate)

Context: Large volumes of buffer (Tris/HEPES) containing 0.1% - 0.3% this compound from dialysis or chromatography. Expert Insight: Because this compound has a high CMC (~8 mM), it passes through dialysis membranes rapidly. The "waste" buffer will contain nearly the same concentration of detergent as your starting sample.

  • Check Local EHS Code:

    • Strict Compliance: Collect all flow-through in 20L carboys for chemical disposal.

    • Permissive (Green Labs): If local regulations allow drain disposal of biodegradable non-ionic surfactants <1%:

      • Flush drain with water for 2 minutes.

      • Pour buffer slowly (avoid foaming).

      • Flush with 10x volume of water.

  • Recommendation: Unless you have explicit written approval from your facility's EHS officer for drain disposal, collect it .

Scenario C: Mixed Hazard Waste (Bio/Rad)

Context: this compound used to solubilize viral capsids or radiolabeled GPCRs. The "Self-Validating" Rule: The most hazardous component defines the stream.

  • Biologicals: Autoclave or chemically disinfect (10% Bleach).

    • Caution: Bleach + Amides can theoretically form chloramines, though at dilute detergent levels this is rare. Autoclaving is preferred for this compound/Bio waste to avoid chemical reactivity.

  • Radioactive: Segregate by isotope (e.g., P-32, S-35). The detergent is irrelevant to the disposal path but must be listed on the contents tag.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for this compound disposal.

HEGA8_Disposal Start Start: this compound Waste Generated CheckType Identify Waste State Start->CheckType Solid Solid / Powder CheckType->Solid Liquid Liquid Solution CheckType->Liquid HazWaste DISPOSAL A: Chemical Waste Stream (Tag & Pickup) Solid->HazWaste CheckContam Is it Contaminated? (Biohazard / Radioactive) Liquid->CheckContam BioPath Follow Bio/Rad Protocol (Autoclave/Decay) CheckContam->BioPath Yes CheckConc Concentration Check CheckContam->CheckConc No HighConc High Conc (>1%) CheckConc->HighConc > 1% LowConc Dilute / Dialysate (<1%) CheckConc->LowConc < 1% HighConc->HazWaste LocalRegs Check Local EHS Rules (Drain Permitted?) LowConc->LocalRegs LocalRegs->HazWaste Strict / No Info Drain DISPOSAL B: Sanitary Sewer (Flush with excess water) LocalRegs->Drain Permitted Only

Figure 1: Decision tree for compliant this compound waste management. Note that local EHS regulations always supersede general guidance.

References & Authority
  • PubChem. (n.d.).[1] Compound Summary: this compound (Octanoyl-N-hydroxyethylglucamide). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste.[2] Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Waste Disposal Guidelines for Laboratories.[3][4][5][6] Division of Environmental Protection. Retrieved from [Link]

Disclaimer: This guide is for educational purposes and operational planning. Always consult your institution's Environmental Health & Safety (EHS) officer for the final authority on waste disposal in your specific jurisdiction.

Sources

Personal protective equipment for handling HEGA-8

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling HEGA-8 in Membrane Protein Workflows

Executive Summary

This compound (Octanoyl-N-hydroxyethylglucamide) is a non-ionic detergent belonging to the glucamide family. While it is frequently used in membrane protein solubilization and crystallization due to its high critical micelle concentration (CMC) and compact micelle size, it presents specific handling challenges often overlooked in general safety protocols.

Unlike harsh ionic detergents (e.g., SDS), this compound is chemically mild. However, its surfactant properties allow it to permeabilize biological membranes—including your own corneal and epithelial cells. This guide moves beyond generic "safety first" advice to provide a targeted, logistical framework for handling this compound, ensuring both researcher safety and the integrity of sensitive protein samples.

Hazard Analysis & Risk Profile

Scientific Causality: this compound is an amide-based surfactant. Its mechanism of action involves inserting into lipid bilayers to disrupt hydrophobic interactions. If it contacts the eye or mucous membranes, it initiates this same disruption on living tissue, leading to irritation or potential corneal damage.

Hazard CategoryGHS Classification (Ref. 1, 2)Operational Implication
Physical State Solid (White Crystalline Powder)Inhalation Risk: Fine dust can become airborne during weighing, irritating the upper respiratory tract.
Health Hazard Skin/Eye Irritant (Category 2/2A)Contact Risk: High potential for ocular irritation.[1] Prolonged skin contact strips natural oils, leading to dermatitis.
Reactivity StableStorage: Hygroscopic. Moisture absorption alters weight accuracy, affecting CMC calculations.

Critical Note: Do not confuse this compound with industrial cleaners often labeled "Liquid 8" or similar. Pure biochemical-grade this compound is not corrosive to metals but is a biological irritant.

PPE Selection Matrix

Rationale: Nitrile is the material of choice. Latex gloves contain proteins that can contaminate samples and are less resistant to the organic modifiers (like ethanol or DMSO) often used alongside this compound in stock solutions.

Operational PhaseHand ProtectionEye ProtectionBody/Respiratory
Powder Weighing Nitrile (4 mil+) (Prevents static-cling contamination)Safety Goggles (Sealed type preferred over glasses to prevent dust entry)Lab Coat + N95 Mask (If weighing outside a fume hood)
Aqueous Solution Nitrile (Standard) (Splash protection)Safety Glasses (Side shields required)Lab Coat (Standard buttoned)
Spill Cleanup Double Nitrile (Extended cuff for large spills)Face Shield + Goggles (If splash risk is high)Tyvek Sleeves (Optional, for large volume spills)

Operational Workflow (Logic Map)

HEGA8_Safety_Workflow cluster_emergency Emergency Path Start Start: Handling this compound StateCheck Determine State of Matter Start->StateCheck Powder Solid Powder Form StateCheck->Powder Liquid Aqueous Solution StateCheck->Liquid RiskPowder Risk: Inhalation & Static Dust Powder->RiskPowder RiskLiquid Risk: Splash & Skin Absorption Liquid->RiskLiquid ActionPowder Action: Weigh in Fume Hood Use Anti-Static Gun RiskPowder->ActionPowder ActionLiquid Action: Standard Bench Work Change Gloves if Splashed RiskLiquid->ActionLiquid Disposal Disposal: Chemical Waste Stream (Do NOT pour down drain) ActionPowder->Disposal ActionLiquid->Disposal Exposure Exposure Event Rinse Rinse 15 mins (Eye/Skin) Exposure->Rinse Report Report to EHS Rinse->Report

Figure 1: Decision logic for PPE and handling based on the physical state of this compound.

Detailed Operational Protocol

Phase A: Preparation & Donning
  • Glove Inspection: Visually inspect nitrile gloves for micro-tears. This compound solutions decrease surface tension, allowing liquid to penetrate compromised gloves faster than water.

  • Static Management: this compound powder is light and prone to static cling.

    • Expert Tip: Use an anti-static gun on the weighing boat before adding powder. This prevents the "poof" effect where powder repels off the spatula and becomes airborne.

Phase B: Handling & Solubilization
  • Weighing: Perform all weighing of dry powder inside a chemical fume hood or a localized exhaust enclosure. This eliminates the need for a respirator and protects the balance from air currents.

  • Dissolving: Add water/buffer to the powder, not powder to the liquid. This reduces the "dust cloud" effect.

  • Heating: this compound is highly soluble, but if mild heating is required, do not exceed 40°C. Overheating can cause hydrolysis of the amide bond, degrading the detergent and potentially creating more irritating byproducts.

Phase C: Disposal (The "Self-Validating" System)

Why this matters: Detergents foam. Pouring them down the sink causes foaming in plumbing traps, which can back up into other sinks.

  • Segregation: Collect all this compound waste (liquid and solid tips) in a designated "Chemical Waste - Non-Halogenated" container.

  • Labeling: Clearly label the waste container "Contains Surfactants." This alerts EHS personnel to the foaming hazard during incineration or treatment.

  • Rinsing: Triple-rinse empty stock bottles with water. The first rinse goes into the chemical waste; subsequent rinses can go down the drain if local regulations permit trace surfactant disposal.

Emergency Response

  • Eye Contact: Immediately flush with tepid water for 15 minutes . Hold eyelids open. The surfactant nature of this compound means it will cling to the corneal surface; thorough irrigation is non-negotiable.

  • Skin Contact: Wash with soap and water.[2][3][4][5] Do not use solvents (ethanol/methanol) to clean skin, as they may increase the permeation rate of the detergent into the dermis.

  • Spill (Powder): Do not dry sweep. Cover with wet paper towels to dampen the powder, then wipe up to prevent dust generation.

References

  • PubChem. (n.d.).[6] Compound Summary: 6-[(Cyclohexylacetyl)(2-hydroxyethyl)amino]-6-deoxy-D-xylo-hexitol (C-HEGA-8). National Library of Medicine. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.